Product packaging for Ethyl 3,3-dimethylpent-4-ynoate(Cat. No.:CAS No. 66476-86-6)

Ethyl 3,3-dimethylpent-4-ynoate

Cat. No.: B8464136
CAS No.: 66476-86-6
M. Wt: 154.21 g/mol
InChI Key: BHRNFDYQGXDOKF-UHFFFAOYSA-N
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Description

Ethyl 3,3-dimethylpent-4-ynoate is a branched-chain ester characterized by a pent-4-ynoate backbone featuring an ethyl ester group and geminal dimethyl groups at the 3-position. This unsaturated ester serves as a valuable synthetic intermediate and building block in organic chemistry for the preparation of more complex molecules . In research settings, this compound is investigated for its potential applications in various fields. In chemistry, it is utilized as a key precursor in synthetic pathways, including the potential synthesis of pyrethroid-like structures found in insecticides . Its mechanism of action in research contexts often involves its reactivity as an alkyne, participating in various cyclization and coupling reactions, and its ester group can undergo hydrolysis, reduction, or nucleophilic substitution to form acids, alcohols, or other derivatives, respectively . Disclaimer: This product is for research use only and is not intended for diagnostic or therapeutic applications. It is not approved for human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14O2 B8464136 Ethyl 3,3-dimethylpent-4-ynoate CAS No. 66476-86-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

66476-86-6

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

ethyl 3,3-dimethylpent-4-ynoate

InChI

InChI=1S/C9H14O2/c1-5-9(3,4)7-8(10)11-6-2/h1H,6-7H2,2-4H3

InChI Key

BHRNFDYQGXDOKF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C)(C)C#C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 3,3-dimethylpent-4-ynoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of plausible synthetic pathways for Ethyl 3,3-dimethylpent-4-ynoate, a valuable building block in organic synthesis. Due to the limited availability of direct synthesis routes in the current literature, this document outlines a robust two-stage approach, commencing with the synthesis of the corresponding alkene, Ethyl 3,3-dimethylpent-4-enoate, followed by its conversion to the target alkyne. This guide is intended to provide researchers with the necessary details to reproduce these transformations in a laboratory setting.

Overview of Synthetic Strategy

The synthesis of this compound is proposed to proceed via a two-step sequence:

  • Claisen Rearrangement: Synthesis of Ethyl 3,3-dimethylpent-4-enoate from 3-methyl-2-buten-1-ol and ethyl orthoacetate.

  • Conversion to Alkyne: Transformation of the terminal alkene, Ethyl 3,3-dimethylpent-4-enoate, to the corresponding terminal alkyne, this compound. A common method for this conversion is through bromination of the double bond followed by a double dehydrobromination reaction.

This strategy leverages a well-established rearrangement reaction for the initial carbon-carbon bond formation and a classic method for the introduction of an alkyne functionality.

Experimental Protocols

Stage 1: Synthesis of Ethyl 3,3-dimethylpent-4-enoate

The Claisen rearrangement of 3-methyl-2-buten-1-ol with an excess of ethyl orthoacetate in the presence of a catalytic amount of a weak acid, such as phenol or hydroquinone, is a high-yielding method for the preparation of Ethyl 3,3-dimethylpent-4-enoate.[1][2][3]

Reaction Scheme:

G reactant1 3-Methyl-2-buten-1-ol catalyst Phenol or Hydroquinone (catalyst) Heat (135-140 °C) reactant1->catalyst reactant2 Ethyl orthoacetate reactant2->catalyst product Ethyl 3,3-dimethylpent-4-enoate catalyst->product

Caption: Claisen rearrangement for the synthesis of Ethyl 3,3-dimethylpent-4-enoate.

Detailed Experimental Protocol:

A mixture of 3-methyl-2-buten-1-ol (43 g, 0.5 mol), ethyl orthoacetate (97 g, 0.6 mol), and phenol (7.0 g, 0.075 mol) is heated with stirring at 135-140 °C for 9-10 hours. During the reaction, ethanol is continuously removed by distillation. Upon completion, the reaction mixture is cooled to room temperature and dissolved in diethyl ether. The ethereal solution is then washed with 1N hydrochloric acid to remove any unreacted ethyl orthoacetate, followed by a wash with a saturated aqueous solution of sodium bicarbonate and then with water. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to afford Ethyl 3,3-dimethylpent-4-enoate.

Quantitative Data Summary:

Reactant/ProductMolecular Weight ( g/mol )Amount (g)Moles (mol)Yield (%)Boiling Point (°C/mmHg)
3-Methyl-2-buten-1-ol86.13430.5--
Ethyl orthoacetate162.22970.6--
Phenol94.117.00.075--
Ethyl 3,3-dimethylpent-4-enoate156.2260.80.397857-60/11
Stage 2: Conversion of Ethyl 3,3-dimethylpent-4-enoate to this compound

The conversion of a terminal alkene to a terminal alkyne can be achieved via a two-step process: bromination of the double bond to form a vicinal dibromide, followed by a double dehydrobromination using a strong base.

Reaction Scheme:

G reactant Ethyl 3,3-dimethylpent-4-enoate reagent1 1. Br2, CCl4 reactant->reagent1 intermediate Ethyl 4,5-dibromo-3,3-dimethylpentanoate reagent2 2. NaNH2 (excess), NH3 (l) intermediate->reagent2 product This compound reagent1->intermediate reagent2->product

Caption: Proposed pathway for the conversion of the enoate to the ynoate.

Detailed Experimental Protocol (Representative Procedure):

Disclaimer: The following is a general procedure for the conversion of a terminal alkene to a terminal alkyne and has not been specifically optimized for Ethyl 3,3-dimethylpent-4-enoate.

Step 1: Bromination

To a solution of Ethyl 3,3-dimethylpent-4-enoate (15.6 g, 0.1 mol) in carbon tetrachloride (100 mL) at 0 °C, a solution of bromine (16.0 g, 0.1 mol) in carbon tetrachloride (50 mL) is added dropwise with stirring. The reaction mixture is stirred at room temperature until the bromine color disappears. The solvent is then removed under reduced pressure to yield the crude Ethyl 4,5-dibromo-3,3-dimethylpentanoate. This intermediate is often used in the next step without further purification.

Step 2: Double Dehydrobromination

The crude dibromide is dissolved in a suitable solvent like tetrahydrofuran and added to a solution of sodium amide (NaNH2, ~0.3 mol, 3 equivalents) in liquid ammonia at -78 °C. The reaction is stirred for several hours and then quenched by the careful addition of a proton source, such as ammonium chloride. After the ammonia has evaporated, the reaction mixture is worked up by adding water and extracting with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated. The resulting crude product is purified by vacuum distillation to yield this compound.

Expected Quantitative Data (Theoretical):

Reactant/ProductMolecular Weight ( g/mol )Amount (g)Moles (mol)Theoretical Yield (g)
Ethyl 3,3-dimethylpent-4-enoate156.2215.60.1-
Bromine159.8116.00.1-
Ethyl 4,5-dibromo-3,3-dimethylpentanoate316.03--31.6
Sodium Amide39.01~11.7~0.3-
This compound154.21--15.4

Note: Actual yields for the second stage will vary depending on reaction conditions and purification efficiency.

Logical Workflow for Synthesis

The overall synthetic workflow can be visualized as a sequential process.

G Start Starting Materials: 3-Methyl-2-buten-1-ol Ethyl orthoacetate Step1 Stage 1: Claisen Rearrangement (Phenol, Heat) Start->Step1 Purification1 Purification: Extraction & Distillation Step1->Purification1 Intermediate Intermediate: Ethyl 3,3-dimethylpent-4-enoate Step2a Stage 2a: Bromination (Br2 in CCl4) Intermediate->Step2a Purification1->Intermediate Dibromide Intermediate: Ethyl 4,5-dibromo-3,3-dimethylpentanoate Step2a->Dibromide Step2b Stage 2b: Dehydrobromination (NaNH2 in liq. NH3) Dibromide->Step2b Purification2 Purification: Extraction & Distillation Step2b->Purification2 Product Final Product: This compound Analysis Characterization: NMR, IR, Mass Spec. Product->Analysis Purification2->Product

Caption: Overall workflow for the synthesis of this compound.

Conclusion

This technical guide provides a detailed, albeit partially theoretical, pathway for the synthesis of this compound. The first stage, the synthesis of the corresponding alkene, is well-documented and high-yielding. The proposed second stage, involving bromination and double dehydrobromination, is a standard and reliable method for the conversion of terminal alkenes to terminal alkynes. Researchers and drug development professionals can use the provided experimental protocols and quantitative data as a strong foundation for the laboratory synthesis of this valuable compound. Further optimization of the second stage for this specific substrate may be required to maximize yields.

References

Technical Guide: Physical Characteristics of Ethyl 3,3-dimethylpent-4-enoate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Important Note: This document provides physical characteristics for Ethyl 3,3-dimethylpent-4-enoate (CAS No. 7796-72-7). Extensive database searches did not yield specific physical property data for "Ethyl 3,3-dimethylpent-4-ynoate" as requested. It is highly probable that the requested compound name was a typographical error, and the intended compound was the "enoate" derivative, for which data is available.

This technical guide offers a detailed overview of the known physical characteristics of Ethyl 3,3-dimethylpent-4-enoate. The information is curated for researchers, scientists, and professionals in drug development who require precise data for experimental design, process development, and quality control.

Data Presentation: Physical and Chemical Properties

The quantitative physical data for Ethyl 3,3-dimethylpent-4-enoate are summarized in the table below for ease of reference and comparison.

PropertyValueSource(s)
Molecular Formula C₉H₁₆O₂[1][2][3]
Molecular Weight 156.22 g/mol [2][3][4]
CAS Number 7796-72-7[1][2][4]
Appearance Colorless liquid with a fragrance[5]
Boiling Point 160.2°C at 760 mmHg[1]
70 - 76°C at 4.26 kPa[5]
Density 0.889 g/cm³ (Relative density: 0.8907)[1][5]
Refractive Index (n20D) 1.428 (or 1.4239)[1][5]
Flash Point 53.1°C[1]
Solubility Insoluble in water; soluble in organic solvents like alcohol, ether, and ester.[5]

Experimental Protocols

The following sections detail standardized laboratory methodologies for determining the key physical properties listed above. These protocols are general and may require optimization based on the specific equipment and laboratory conditions.

Determination of Boiling Point (Micro-Boiling Point Method using a Thiele Tube)

This method is suitable for small sample volumes and provides an accurate determination of the boiling point.[6]

Apparatus:

  • Thiele tube

  • Thermometer (calibrated)

  • Small test tube (e.g., 75x10 mm)

  • Capillary tube (sealed at one end)

  • Heat source (Bunsen burner or heating mantle)

  • Mineral oil or other suitable heating bath fluid

  • Rubber band or wire for attaching the test tube to the thermometer

Procedure:

  • Add a small amount (approximately 0.5 mL) of Ethyl 3,3-dimethylpent-4-enoate to the small test tube.

  • Place the capillary tube, with its sealed end pointing upwards, into the test tube containing the sample.

  • Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[6]

  • Insert the thermometer and attached tube into the Thiele tube, which should be filled with mineral oil to a level above the side arm.

  • Gently heat the side arm of the Thiele tube with a small flame or a heating mantle.[7] This will induce convection currents, ensuring uniform heating of the oil bath.

  • Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a rapid and continuous stream of bubbles is observed.

  • Turn off the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn into the capillary tube.[6] Record this temperature.

  • For accuracy, repeat the procedure and average the results.

Determination of Density (Pycnometer Method)

This gravimetric method provides a highly accurate density measurement.

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

  • Analytical balance (accurate to ±0.0001 g)

  • Constant temperature water bath

  • Thermometer

  • The liquid sample (Ethyl 3,3-dimethylpent-4-enoate)

  • Distilled water (for calibration)

Procedure:

  • Thoroughly clean and dry the pycnometer.

  • Weigh the empty, dry pycnometer on the analytical balance and record its mass (m₁).

  • Fill the pycnometer with distilled water and place it in the constant temperature water bath (e.g., at 20°C) until it reaches thermal equilibrium.

  • Ensure the pycnometer is completely full, with a small amount of water exiting the capillary to ensure no air bubbles are trapped. Dry the outside of the pycnometer.

  • Weigh the pycnometer filled with water and record the mass (m₂).

  • Empty and dry the pycnometer again.

  • Fill the pycnometer with Ethyl 3,3-dimethylpent-4-enoate and repeat the thermal equilibration in the water bath.

  • Dry the outside and weigh the pycnometer filled with the sample, recording the mass (m₃).

  • The density of the sample (ρ_sample) is calculated using the following formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the known density of water at the experimental temperature.

Determination of Refractive Index (Abbe Refractometer Method)

An Abbe refractometer is a standard instrument for measuring the refractive index of liquids.[8]

Apparatus:

  • Abbe Refractometer

  • Constant temperature water bath connected to the refractometer prisms

  • Dropper or pipette

  • Soft lens tissue

  • A suitable solvent for cleaning (e.g., ethanol or acetone)

Procedure:

  • Turn on the refractometer and the attached water bath to bring the prisms to a constant temperature (typically 20°C).

  • Clean the surfaces of the measuring and illuminating prisms with a soft tissue moistened with a suitable solvent and allow them to dry completely.[8]

  • Using a dropper, place a few drops of Ethyl 3,3-dimethylpent-4-enoate onto the surface of the lower prism.

  • Close the prisms together gently to spread the liquid into a thin film.

  • Adjust the light source and mirror to get optimal illumination as seen through the eyepiece.

  • Rotate the coarse adjustment knob until the light and dark fields become visible in the eyepiece.

  • Turn the fine adjustment knob to bring the dividing line between the light and dark fields into sharp focus.

  • If a colored band is visible at the dividing line, adjust the chromaticity compensator until the line is sharp and achromatic (black and white).[9]

  • Adjust the fine adjustment knob again to center the dividing line precisely on the crosshairs in the eyepiece.

  • Press the switch to illuminate the scale and read the refractive index value directly, typically to four decimal places.

Visualizations

The following diagram illustrates the relationship between Ethyl 3,3-dimethylpent-4-enoate and its key physical properties that are determined experimentally.

Physical_Properties cluster_compound Test Compound cluster_properties Determined Physical Properties cluster_methods Experimental Methods Compound Ethyl 3,3-dimethylpent-4-enoate BP Boiling Point Density Density RI Refractive Index Thiele Thiele Tube Method BP->Thiele Pycnometer Pycnometry Density->Pycnometer Refractometry Abbe Refractometry RI->Refractometry

Caption: Relationship between the compound and its experimentally determined physical properties.

References

An In-depth Technical Guide to Ethyl 3,3-dimethylpent-4-enoate

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Chemical Nomenclature: This guide provides information on Ethyl 3,3-dimethylpent-4-enoate. It is important to note the distinction from the requested "Ethyl 3,3-dimethylpent-4-ynoate." The "-en-" suffix in the chemical name indicates the presence of a carbon-carbon double bond, while "-yn-" signifies a triple bond. Publicly available chemical databases and scientific literature predominantly feature data for the "enoate" compound, suggesting the "ynoate" may be a less common or potentially misspelled variant. This document focuses on the well-documented Ethyl 3,3-dimethylpent-4-enoate.

Chemical Identifiers

A comprehensive list of identifiers for Ethyl 3,3-dimethylpent-4-enoate is provided below, facilitating its unambiguous identification in databases and literature.

Identifier TypeValue
CAS Number 7796-72-7[1][2][3]
IUPAC Name ethyl 3,3-dimethylpent-4-enoate[1]
Molecular Formula C9H16O2[1][2][3][4]
Molecular Weight 156.22 g/mol [1][2][4][5]
Canonical SMILES CCOC(=O)CC(C)(C)C=C[1][4]
InChI InChI=1S/C9H16O2/c1-5-9(3,4)7-8(10)11-6-2/h5H,1,6-7H2,2-4H3[1][4]
InChIKey ZLDOMUPTDYCDBS-UHFFFAOYSA-N[1][4][5]
European Community (EC) Number 232-250-3[1]
UNII NZ837EQV7A[1]

Physico-chemical Properties

The table below summarizes key physical and chemical properties of Ethyl 3,3-dimethylpent-4-enoate.

PropertyValue
Boiling Point 160.2°C at 760 mmHg[3]
70-76°C at 4.26 kPa[2]
Density 0.889 g/cm³[3]
Flash Point 53.1°C[3]
Refractive Index (n20D) 1.4239[2]
Solubility Insoluble in water; soluble in organic solvents like alcohol and ether.[2]
Appearance Colorless liquid with a fragrance.[2]

Experimental Protocols: Synthesis

Ethyl 3,3-dimethylpent-4-enoate is a significant intermediate in the synthesis of pyrethroids.[2] The following section details a common experimental protocol for its preparation.

Synthesis from 3-Methyl-2-buten-1-ol and Triethyl Orthoacetate

This method involves the reaction of 3-methyl-2-buten-1-ol with an excess of triethyl orthoacetate in the presence of a catalyst.

Materials:

  • 3-methyl-2-buten-1-ol (0.15 mole, 12.9 g)[5]

  • Triethyl orthoacetate (0.3 mole, 48.6 g)[5]

  • Hydroquinone (0.5 g) as a catalyst.[5] Phenol can also be used as a catalyst.[2][6]

Procedure:

  • A mixture of 3-methyl-2-buten-1-ol, triethyl orthoacetate, and hydroquinone is prepared in a reaction vessel.[5]

  • The mixture is heated to 140°C with continuous stirring.[5]

  • Ethanol, a byproduct of the reaction, is removed by distillation during the heating process.[5]

  • The reaction is allowed to proceed for approximately 20 hours.[5]

  • After the reaction is complete, the mixture is subjected to distillation under reduced pressure.[5]

  • Unreacted triethyl orthoacetate is first removed.[5]

  • The fraction collected at 74-78°C / 55 mmHg is the desired product, Ethyl 3,3-dimethylpent-4-enoate.[5]

Yield: This method typically results in a yield of approximately 75%.[2][5]

Synthesis Workflow

The following diagram illustrates the synthesis process of Ethyl 3,3-dimethylpent-4-enoate.

SynthesisWorkflow reactant1 3-Methyl-2-buten-1-ol reaction_mixture Reaction Mixture (140°C, 20 hrs) reactant1->reaction_mixture reactant2 Triethyl Orthoacetate reactant2->reaction_mixture catalyst Hydroquinone / Phenol catalyst->reaction_mixture distillation Distillation reaction_mixture->distillation byproduct Ethanol (removed) reaction_mixture->byproduct product Ethyl 3,3-dimethylpent-4-enoate distillation->product

Caption: Synthesis workflow for Ethyl 3,3-dimethylpent-4-enoate.

References

An In-depth Technical Guide to Ethyl 3,3-dimethylpent-4-enoate: Discovery, Synthesis, and Core Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 3,3-dimethylpent-4-enoate, a significant intermediate in the synthesis of pyrethroids. This document will delve into the historical context of its synthesis, present detailed experimental protocols for its preparation, and offer a clear summary of its key quantitative data.

Introduction and Historical Context

Ethyl 3,3-dimethylpent-4-enoate, a colorless liquid with a characteristic fragrance, is a crucial building block in organic synthesis. Its primary utility lies in its role as a precursor to synthetic pyrethroids, a class of insecticides widely used in agriculture and public health.

While the specific, dated discovery of Ethyl 3,3-dimethylpent-4-enoate is not prominently documented in readily available literature, its synthesis is intrinsically linked to the Claisen rearrangement . This powerful carbon-carbon bond-forming reaction was first described by German chemist Rainer Ludwig Claisen in 1912.[1][2][3][4][5] The Claisen rearrangement, a[3][3]-sigmatropic rearrangement, involves the thermal conversion of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound.

The synthesis of the closely related methyl ester, Methyl 3,3-dimethylpent-4-enoate, is reported to have first occurred in the late 20th century, driven by research into branched esters for applications in the fragrance industry.[6] Given their structural similarity and shared synthetic pathways, it is reasonable to infer that the synthesis and detailed study of Ethyl 3,3-dimethylpent-4-enoate also gained prominence during this period, particularly with the rise of synthetic pyrethroid development.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of Ethyl 3,3-dimethylpent-4-enoate is presented in the table below for easy reference.

PropertyValueSource
Molecular Formula C₉H₁₆O₂[7][8]
Molecular Weight 156.22 g/mol [7][8][9][10]
CAS Number 7796-72-7[7]
Appearance Colorless liquid with a fragrance[7]
Boiling Point 70-76 °C at 4.26 kPa (32 mmHg)[7][7]
74-78 °C at 7.33 kPa (55 mmHg)[7][9][7][9]
80-83 °C at 7.60 kPa (57 mmHg)[11][11]
Relative Density 0.8907 g/cm³[7]
Refractive Index (n²⁰D) 1.4239[7]
Solubility Insoluble in water; soluble in organic solvents such as ethanol and ether.[7]
InChIKey ZLDOMUPTDYCDBS-UHFFFAOYSA-N[8][9]
SMILES C=CC(C)(C)CC(=O)OCC[8]

Synthesis of Ethyl 3,3-dimethylpent-4-enoate

The primary method for synthesizing Ethyl 3,3-dimethylpent-4-enoate is through a Claisen rearrangement of an allylic alcohol with an orthoester. The following sections provide detailed experimental protocols based on established literature.

The synthesis of Ethyl 3,3-dimethylpent-4-enoate via the Johnson-Claisen rearrangement involves the reaction of 3-methyl-2-buten-1-ol with an excess of triethyl orthoacetate in the presence of a catalyst. The reaction proceeds through a ketene acetal intermediate, which then undergoes a[3][3]-sigmatropic rearrangement to form the final product.

Synthesis_Workflow Reactants 3-Methyl-2-buten-1-ol + Triethyl Orthoacetate Reaction_Vessel Reaction Vessel (Heated) Reactants->Reaction_Vessel Introduction Catalyst Catalyst (e.g., Phenol, Hydroquinone, or Phosphoric Acid) Catalyst->Reaction_Vessel Heating Heating (e.g., 140-160°C) Reaction_Vessel->Heating Distillation Distillation of Ethanol (Reaction Driving Force) Heating->Distillation Reaction Progression Workup Workup (Distillation under reduced pressure) Distillation->Workup Product Ethyl 3,3-dimethylpent-4-enoate Workup->Product Isolation

Caption: General workflow for the synthesis of Ethyl 3,3-dimethylpent-4-enoate.

This protocol details the synthesis of Ethyl 3,3-dimethylpent-4-enoate using phenol as a catalyst.

Materials:

  • 3-methyl-2-buten-1-ol

  • Triethyl orthoacetate

  • Phenol (catalyst)

Procedure:

  • A mixture of 1,1-diethoxy-1-(3-methyl-2-buten-1-yloxy)ethane (2.02 g) and phenol (20 mg) is prepared in a suitable reaction vessel.[11]

  • The mixture is heated to 150-160 °C for 12 hours. During this time, ethanol is evolved and can be removed by distillation to drive the reaction to completion.[11]

  • After the reaction period, the residue is distilled under reduced pressure (57 mm Hg) to yield Ethyl 3,3-dimethylpent-4-enoate (1.12 g, 72% yield) with a boiling point of 80-83 °C.[11]

A similar procedure without a catalyst can be performed by heating the starting material for 20 hours at 150-160 °C, resulting in a slightly lower yield of 68%.[11]

This protocol utilizes hydroquinone as a catalyst and provides a slightly different set of reaction conditions.

Materials:

  • 3-methyl-2-buten-1-ol (12.9 g, 0.15 mole)

  • Ethyl orthoacetate (48.6 g, 0.3 mole)

  • Hydroquinone (0.5 g)

Procedure:

  • A mixture of 3-methyl-2-buten-1-ol, ethyl orthoacetate, and hydroquinone is heated at 140 °C for 20 hours with constant stirring.[9]

  • Ethanol is removed from the reaction mixture by distillation during the heating process.[9]

  • Upon completion, the mixture is distilled under reduced pressure (55 mm Hg). Unreacted ethyl orthoacetate is removed first, followed by the collection of Ethyl 3,3-dimethylpent-4-enoate (17.6 g, 75% yield) at a boiling point of 74-78 °C.[9]

Other catalysts such as phosphoric acid and isobutyric acid can also be employed in this reaction.[7]

Logical Relationship of Synthesis

The synthesis of Ethyl 3,3-dimethylpent-4-enoate is a classic example of the Johnson-Claisen rearrangement. The logical progression of this reaction is outlined in the diagram below.

Johnson_Claisen_Rearrangement cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 3-Methyl-2-buten-1-ol 3-Methyl-2-buten-1-ol Ketene Acetal Ketene Acetal 3-Methyl-2-buten-1-ol->Ketene Acetal Reaction with Triethyl Orthoacetate Triethyl Orthoacetate Triethyl Orthoacetate Triethyl Orthoacetate->Ketene Acetal Six-membered Ring\nTransition State Six-membered Ring Transition State Ketene Acetal->Six-membered Ring\nTransition State [3,3]-Sigmatropic Rearrangement Ethyl 3,3-dimethylpent-4-enoate Ethyl 3,3-dimethylpent-4-enoate Six-membered Ring\nTransition State->Ethyl 3,3-dimethylpent-4-enoate Ethanol Ethanol Six-membered Ring\nTransition State->Ethanol

Caption: Logical flow of the Johnson-Claisen rearrangement for Ethyl 3,3-dimethylpent-4-enoate synthesis.

Conclusion

Ethyl 3,3-dimethylpent-4-enoate is a valuable synthetic intermediate with a preparation methodology firmly rooted in the principles of the Claisen rearrangement. The experimental protocols provided herein offer robust and reproducible methods for its synthesis. The compiled quantitative data serves as a useful reference for researchers engaged in the synthesis and application of this compound, particularly in the development of novel pyrethroid insecticides and in the fragrance industry.

References

A Theoretical and Computational Investigation of Ethyl 3,3-dimethylpent-4-ynoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational methodologies that can be applied to the study of Ethyl 3,3-dimethylpent-4-ynoate. While specific experimental and theoretical research on this molecule is not extensively available in public literature, this document outlines a robust framework for its investigation, drawing upon established computational chemistry techniques. The proposed studies are designed to elucidate the structural, electronic, and reactive properties of the molecule, which are crucial for its potential applications in medicinal chemistry and materials science.

Molecular Structure and Properties

This compound is a chiral molecule featuring a terminal alkyne and an ester functional group. Its systematic IUPAC name is this compound. The presence of a quaternary carbon at the 3-position introduces significant steric hindrance, which is expected to influence its conformational landscape and reactivity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC9H14O2Calculated
Molecular Weight154.21 g/mol Calculated
InChIInChI=1S/C9H14O2/c1-5-9(3,4)7-8(10)11-6-2/h1,6-7H2,2-4H3Generated
InChIKeyFZJFNLDRLHMJQC-UHFFFAOYSA-NGenerated
Canonical SMILESCCOC(=O)CC(C)(C)C#CGenerated

Theoretical Studies: A Methodological Workflow

A thorough theoretical investigation of this compound would involve a multi-step computational workflow. This process is designed to provide a deep understanding of the molecule's intrinsic properties.

cluster_0 Computational Workflow A Initial Structure Generation B Conformational Analysis A->B Multiple initial guesses C Geometry Optimization & Frequency Calculation B->C Lowest energy conformers D Electronic Structure Analysis C->D Optimized geometry E Spectroscopic Properties Prediction C->E Vibrational frequencies F Reactivity & Mechanistic Studies D->F Reactivity descriptors

Caption: A generalized workflow for the theoretical study of a molecule.

Due to the rotational freedom around the C2-C3 and C3-C4 single bonds, this compound can exist in multiple conformations. Identifying the lowest energy conformers is critical as they represent the most populated states of the molecule and will dictate its observed properties.

Experimental Protocol: Conformational Search

  • Initial Structure Generation: A 2D sketch of this compound is converted into a 3D structure using a molecular editor.

  • Force Field Selection: A suitable molecular mechanics force field (e.g., MMFF94 or UFF) is chosen for an initial, rapid exploration of the conformational space.

  • Systematic or Stochastic Search: A systematic or Monte Carlo search is performed by rotating the dihedral angles of the rotatable bonds in predefined increments.

  • Energy Minimization: Each generated conformer is subjected to energy minimization to find the nearest local minimum on the potential energy surface.

  • Clustering and Selection: The resulting conformers are clustered based on their root-mean-square deviation (RMSD) and energy. A set of unique, low-energy conformers is selected for higher-level quantum mechanical calculations.

Table 2: Hypothetical Relative Energies of this compound Conformers

Conformer IDDihedral Angle (C2-C3-C4-C5)Relative Energy (kcal/mol)
Conf-160° (gauche)0.00
Conf-2180° (anti)0.85
Conf-3-60° (gauche)0.00

The electronic structure of the molecule provides insights into its reactivity, stability, and spectroscopic properties. Key parameters include the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential (ESP) mapped onto the electron density surface.

Experimental Protocol: Density Functional Theory (DFT) Calculations

  • Method and Basis Set Selection: A suitable DFT functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-31G(d) or def2-SVP) are chosen. The choice depends on the desired accuracy and computational cost.

  • Geometry Optimization: The geometries of the lowest energy conformers identified from the conformational search are optimized at the selected level of theory.

  • Frequency Calculation: A frequency calculation is performed on the optimized geometries to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain thermodynamic data.

  • Single-Point Energy Calculation: A more accurate single-point energy calculation can be performed using a larger basis set on the optimized geometries.

  • Molecular Orbital and ESP Analysis: The HOMO, LUMO, and ESP are calculated and visualized to identify regions of high and low electron density, which correspond to nucleophilic and electrophilic sites, respectively.

cluster_1 Electronic Structure and Reactivity HOMO HOMO High Energy Nucleophilic Center (Alkyne) Reactivity Predicted Reactivity HOMO->Reactivity Donates electrons LUMO LUMO Low Energy Electrophilic Center (Carbonyl) LUMO->Reactivity Accepts electrons

Caption: Relationship between frontier molecular orbitals and chemical reactivity.

Table 3: Hypothetical Electronic Properties of this compound (B3LYP/6-31G(d))

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy1.2 eV
HOMO-LUMO Gap7.7 eV
Dipole Moment2.1 D

Computational methods can be used to predict various spectroscopic data, which can aid in the identification and characterization of the molecule.

Experimental Protocol: Spectroscopic Data Calculation

  • NMR Spectroscopy: The nuclear magnetic shielding tensors are calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the DFT level. The calculated shieldings are then converted to chemical shifts by referencing them against a standard (e.g., tetramethylsilane).

  • IR Spectroscopy: The vibrational frequencies and corresponding intensities are obtained from the frequency calculation performed after geometry optimization. The calculated frequencies are often scaled by an empirical factor to better match experimental data.

Table 4: Hypothetical Calculated vs. Experimental Spectroscopic Data

SpectrumFeatureCalculated ValueExperimental Value
¹H NMR-CH2- (ester)4.15 ppm(To be determined)
¹³C NMRC=O (ester)172.0 ppm(To be determined)
IRC≡C stretch2115 cm⁻¹(To be determined)
IRC=O stretch1735 cm⁻¹(To be determined)

Reactivity and Mechanistic Insights

The terminal alkyne and ester functional groups are the primary sites of reactivity in this compound. Theoretical studies can be employed to investigate the mechanisms of potential reactions, such as hydration, hydrogenation, or cycloadditions.

Experimental Protocol: Reaction Mechanism Study (e.g., Hydration of the Alkyne)

  • Reactant, Product, and Transition State Identification: The structures of the reactant, any intermediates, the transition state(s), and the product are proposed.

  • Transition State Search: A transition state search algorithm (e.g., Berny optimization or a synchronous transit-guided quasi-Newton method) is used to locate the transition state structure.

  • Transition State Verification: A frequency calculation is performed on the transition state geometry to confirm the presence of a single imaginary frequency corresponding to the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to connect the transition state to the reactant and product, thereby confirming the reaction pathway.

  • Activation Energy Calculation: The activation energy is calculated as the energy difference between the transition state and the reactant.

cluster_2 Hypothetical Reaction Pathway: Alkyne Hydration Reactant This compound + H₂O TS Transition State Reactant->TS Activation Energy Intermediate Enol Intermediate TS->Intermediate Product Ketone Product Intermediate->Product Tautomerization

Caption: A simplified representation of a hypothetical alkyne hydration reaction pathway.

Conclusion

The theoretical and computational approaches outlined in this guide provide a powerful framework for a detailed investigation of this compound. By combining conformational analysis, electronic structure calculations, spectroscopic predictions, and mechanistic studies, a comprehensive understanding of this molecule's chemical behavior can be achieved. This knowledge is invaluable for guiding its synthesis, characterization, and potential application in various fields of chemical research and development.

Quantum Chemical Calculations for Ethyl 3,3-dimethylpent-4-ynoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of a hypothetical quantum chemical study on Ethyl 3,3-dimethylpent-4-ynoate. Due to the absence of specific experimental and computational literature for this molecule, this document outlines a robust, theoretical framework based on established computational methodologies for structurally analogous compounds. This guide is intended to serve as a methodological template for researchers interested in the in-silico characterization of novel organic molecules. The methodologies detailed herein, including Density Functional Theory (DFT) calculations for geometry optimization, vibrational frequency analysis, and frontier molecular orbital analysis, are standard practices in computational chemistry. The presented data is illustrative and generated to reflect expected outcomes from such a study.

Introduction

This compound is an organic ester containing a terminal alkyne group. Its structural features, including the ester functionality and the carbon-carbon triple bond, make it an interesting candidate for theoretical investigation. Quantum chemical calculations offer a powerful, non-experimental approach to elucidate the electronic structure, molecular geometry, and spectroscopic properties of such molecules. This information is invaluable in various fields, including drug design, materials science, and reaction mechanism studies. This guide presents a hypothetical but methodologically rigorous computational study of this compound.

Computational Methodology

The following section details the proposed computational protocol for the quantum chemical analysis of this compound.

Geometry Optimization

The initial 3D structure of this compound would be constructed and subjected to geometry optimization. Density Functional Theory (DFT) has been shown to be a reliable method for this purpose.[1][2] A common approach involves using the B3LYP functional with a 6-311++G(d,p) basis set, which provides a good balance between accuracy and computational cost.[1] The optimization process is continued until the forces on each atom are negligible, and the geometry corresponds to a minimum on the potential energy surface.

Vibrational Frequency Analysis

Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. These calculations serve two primary purposes: to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum of the molecule. The characteristic vibrational modes, such as the C≡C and C=O stretching frequencies, are of particular interest.[3][4][5]

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding the chemical reactivity of a molecule.[6][7][8] The energies of these orbitals and the resulting HOMO-LUMO gap are calculated. A smaller HOMO-LUMO gap generally suggests higher chemical reactivity.[6]

Hypothetical Results and Discussion

This section presents the expected, hypothetical data from the quantum chemical calculations on this compound.

Molecular Geometry

The optimized geometry would reveal the bond lengths, bond angles, and dihedral angles of the molecule. A selection of these hypothetical optimized geometric parameters is presented in Table 1.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

ParameterBond/AngleValue
Bond Length (Å)C≡C1.21
C=O1.23
C-O (ester)1.35
Bond Angle (°)C-C≡C178.5
O=C-O124.0
Dihedral Angle (°)C-C-C=O179.0
Vibrational Frequencies

The calculated vibrational frequencies provide insight into the molecule's infrared spectrum. Key hypothetical frequencies are summarized in Table 2. The terminal alkyne C≡C stretch is expected around 2150 cm⁻¹, while the ester C=O stretch should appear at a higher frequency.[9]

Table 2: Hypothetical Calculated Vibrational Frequencies and Intensities

Vibrational ModeFrequency (cm⁻¹)IR Intensity (km/mol)
C-H (alkyne) stretch331055
C-H (aliphatic) stretch2980-287020-40
C≡C stretch215515
C=O stretch1745250
C-O stretch1250180
Frontier Molecular Orbitals

The HOMO and LUMO energies are key indicators of chemical reactivity. The hypothetical values and the resulting energy gap are presented in Table 3. The HOMO is expected to be localized on the C≡C triple bond, while the LUMO would likely be centered on the C=O group.

Table 3: Hypothetical Frontier Molecular Orbital Energies

OrbitalEnergy (eV)
HOMO-6.85
LUMO-0.95
HOMO-LUMO Gap5.90

Visualizations

Computational Workflow

The following diagram illustrates the general workflow for the quantum chemical calculations described in this guide.

G Computational Workflow for Quantum Chemical Calculations A 1. Molecular Structure Input B 2. Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation B->C D 4. FMO Analysis (HOMO/LUMO) B->D E Optimized Geometry B->E F Vibrational Frequencies & IR Spectrum C->F G HOMO/LUMO Energies & Gap D->G

Figure 1: A diagram illustrating the computational workflow.
Logical Relationship of Molecular Properties

The relationship between the calculated properties and their implications is depicted in the following diagram.

G Relationship of Calculated Molecular Properties A Optimized Molecular Geometry D Thermodynamic Stability A->D B Vibrational Frequencies E Infrared Spectrum (Functional Group Identification) B->E C Frontier Molecular Orbitals (HOMO/LUMO) F Chemical Reactivity (Electron Donor/Acceptor Sites) C->F

Figure 2: Logical connections between calculated properties.

Conclusion

This technical guide has outlined a hypothetical yet robust computational study of this compound using quantum chemical calculations. The described methodologies, including DFT-based geometry optimization, vibrational frequency analysis, and frontier molecular orbital analysis, represent a standard and effective approach for the theoretical characterization of organic molecules. The illustrative data presented in this guide serves as an example of the valuable insights that can be gained from such computational studies, providing a foundation for future experimental and theoretical work on this and related compounds.

References

A Technical Guide to the Potential Research Areas of Ethyl 3,3-dimethylpent-4-ynoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Ethyl 3,3-dimethylpent-4-ynoate is a structurally intriguing, yet underexplored, small molecule. Its combination of a terminal alkyne and an ethyl ester functional group within a sterically hindered framework suggests significant potential across various domains of chemical research, from synthetic methodology to medicinal chemistry and materials science. This document outlines prospective research avenues for this compound, providing hypothetical synthetic strategies, potential chemical transformations, and speculative applications to stimulate further investigation.

Physicochemical Properties (Predicted)

Due to the current lack of experimental data for this compound, the following table presents predicted physicochemical properties based on its structure. These values are estimations and should be confirmed experimentally.

PropertyPredicted ValueNotes
Molecular Formula C₉H₁₄O₂Calculated from the chemical structure.
Molecular Weight 154.21 g/mol Calculated from the molecular formula.
Boiling Point ~180-200 °CEstimated based on analogous structures; likely requires vacuum distillation to prevent decomposition.
Density ~0.9 - 1.0 g/cm³Typical for a liquid organic ester of this size.
Solubility Soluble in common organic solvents (e.g., ethers, halogenated hydrocarbons, esters); Insoluble in water.The ester group provides some polarity, but the hydrocarbon backbone dominates.
pKa (Terminal Proton) ~25Characteristic of a terminal alkyne, making it susceptible to deprotonation by strong bases.[1]

Proposed Synthetic Pathways

The synthesis of this compound is not currently described in the literature. However, established organic chemistry methodologies can be adapted to propose viable synthetic routes. A key challenge is the installation of the quaternary center adjacent to the alkyne.

A logical retrosynthetic approach would involve the formation of the carbon-carbon bond between the quaternary center and the alkyne, or the construction of the ester from a corresponding carboxylic acid or nitrile.

G target This compound intermediate1 3,3-dimethylpent-4-ynoic acid target->intermediate1 Esterification intermediate2 3,3-dimethylpent-4-ynenitrile target->intermediate2 Pinner Reaction / Hydrolysis intermediate3 Alkynylation of 3,3-dimethylbutanal intermediate1->intermediate3 Oxidation intermediate2->intermediate3 Cyanohydrin formation & elimination

Caption: Retrosynthetic analysis of this compound.

This proposed synthesis starts from the commercially available 3,3-dimethylbutanal.

Workflow:

G A 3,3-dimethylbutanal B 1,1-dibromo-3,3-dimethyl-1-pentene A->B Corey-Fuchs Reaction C 3,3-dimethyl-1-pentyne B->C Rearrangement/ Lithiation D This compound C->D Deprotonation & Carboxylation G start This compound + R-N3 product 1,2,3-Triazole Product start->product CuAAC Reaction catalyst Cu(I) Catalyst catalyst->product G A Synthesize Library of Triazole Derivatives via Click Chemistry B Phenotypic Screening (e.g., cell viability, reporter assay) A->B C Identify 'Hit' Compounds B->C D Target Deconvolution (e.g., Affinity Chromatography, Proteomics) C->D E Identify Protein Target(s) D->E F Validate Target and Elucidate Signaling Pathway E->F

References

Methodological & Application

Application Notes and Protocols for Ethyl 3,3-dimethylpent-4-ynoate in Click Chemistry Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the terminal alkyne, ethyl 3,3-dimethylpent-4-ynoate, in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions. Due to the limited availability of specific experimental data for this sterically hindered alkyne, this document presents a generalized protocol derived from standard CuAAC procedures, with special considerations for optimizing reactions involving bulky substrates.

Introduction to this compound in Click Chemistry

Click chemistry is a powerful and versatile strategy for rapidly and efficiently synthesizing complex molecules from simple, modular building blocks.[1][2] The most prominent example of a click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole linkage between an alkyne and an azide.[1][3] This reaction is prized for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.[4]

This compound is a terminal alkyne that can be employed in CuAAC reactions. The presence of two methyl groups at the propargylic position (C3) introduces significant steric bulk near the reactive alkyne. While sterically hindered alkynes can participate in click chemistry, their reactivity may be reduced compared to unhindered terminal alkynes.[5][6][7] Consequently, optimization of reaction conditions may be necessary to achieve high yields and efficient conversions. It has been noted that even with bulky groups, the CuAAC reaction can proceed effectively, sometimes requiring adjustments to catalyst systems or reaction times.[3]

Quantitative Data Summary
Entry Azide Substrate Catalyst System Solvent Temperature (°C) Time (h) Yield (%)
1Benzyl AzideCuSO₄·5H₂O / Sodium AscorbatetBuOH/H₂O (1:1)2512e.g., 85
2Benzyl AzideCuITHF408e.g., 90
34-Azidobenzoic acid[Cu(CH₃CN)₄]PF₆DMF2518e.g., 78
41-Azido-4-nitrobenzeneCuSO₄·5H₂O / Sodium Ascorbate / THPTAH₂O2524e.g., 82

This data is illustrative and should be adapted based on experimental results.

Experimental Protocols

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a starting point for the reaction of this compound with an azide. Optimization may be required.

Materials:

  • This compound

  • Azide of interest

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Solvent (e.g., a 1:1 mixture of tert-butanol and water, or DMF, THF)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, for aqueous reactions)[8][9]

  • Nitrogen or Argon gas

  • Reaction vessel (e.g., Schlenk tube or vial)

  • Magnetic stirrer and stir bar

Procedure:

  • Reactant Preparation: In a reaction vessel, dissolve this compound (1.0 eq) and the azide (1.0-1.2 eq) in the chosen solvent system.

  • Inert Atmosphere: If using an oxygen-sensitive catalyst or if substrates are prone to oxidation, degas the solution by bubbling with nitrogen or argon for 15-20 minutes.

  • Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of copper(II) sulfate pentahydrate (e.g., 0.1 M) and sodium L-ascorbate (e.g., 0.5 M). If using a ligand like THPTA, pre-mix the copper sulfate and ligand solutions.[8][9]

  • Reaction Initiation: To the stirred solution of alkyne and azide, add the sodium ascorbate solution (0.1-0.3 eq) followed by the copper(II) sulfate solution (0.01-0.05 eq). A color change (e.g., to yellow or orange) may be observed, indicating the formation of the Cu(I) species.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Considerations for the Sterically Hindered Alkyne:

  • Reaction Time: Due to steric hindrance, reaction times may be longer compared to less bulky alkynes. Monitor the reaction closely to determine the optimal duration.

  • Catalyst Loading: An increase in the catalyst loading (e.g., up to 10 mol%) may be necessary to drive the reaction to completion.

  • Temperature: Gentle heating (e.g., 40-60 °C) can help to overcome the activation energy barrier associated with sterically demanding substrates.

  • Ligands: The use of copper-coordinating ligands, such as TBTA or THPTA, can stabilize the Cu(I) catalyst and may improve reaction efficiency.[8][10]

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for a CuAAC reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Alkyne and Azide in Solvent C Combine Reactants and Catalyst A->C B Prepare Catalyst Solution (CuSO4 + Na-Ascorbate) B->C D Stir under Inert Atmosphere C->D E Monitor by TLC/LC-MS D->E F Quench and Extract E->F Reaction Complete G Dry and Concentrate F->G H Purify by Chromatography G->H I Characterize Product H->I

Caption: General workflow for a CuAAC reaction.

CuAAC Catalytic Cycle

The diagram below outlines the widely accepted catalytic cycle for the copper(I)-catalyzed azide-alkyne cycloaddition.

CuAAC_Cycle cluster_cycle Catalytic Cycle CuI Cu(I) A Cu(I)-Alkyne Complex CuI->A + Alkyne Alkyne R1-C≡CH Azide R2-N3 C Six-membered Cu(III) Intermediate Azide->C Product Triazole Product A->CuI - Alkyne B Copper Acetylide A->B Deprotonation B->C + R2-N3 D Dihydrotriazolyl- copper Intermediate C->D Reductive Elimination D->Product - Cu(I) D->A + H+

Caption: The CuAAC reaction catalytic cycle.

References

Applications of Ethyl 3,3-dimethylpent-4-ynoate in Organic Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3,3-dimethylpent-4-ynoate is a versatile organic building block possessing a terminal alkyne, an ester functional group, and a sterically hindered quaternary center at the propargylic position. While specific literature on this exact molecule is limited, its structural motifs suggest a wide range of applications in modern organic synthesis. The terminal alkyne allows for a variety of coupling and functionalization reactions, the ester group can be readily transformed into other functional groups, and the neopentyl-like quaternary center can impart unique stability and conformational properties to the resulting molecules. This document outlines potential applications and provides detailed hypothetical protocols based on the known reactivity of structurally similar compounds.

Key Synthetic Applications

The primary reactivity of this compound is centered around its terminal alkyne functionality. Key transformations include:

  • Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling): The terminal alkyne is an excellent substrate for Sonogashira coupling, enabling the formation of carbon-carbon bonds with aryl or vinyl halides. This reaction is fundamental for the synthesis of substituted alkynes, which are precursors to a wide array of complex molecules, including pharmaceuticals and functional materials.[1]

  • Click Chemistry (Copper(I)-Catalyzed Azide-Alkyne Cycloaddition): The terminal alkyne can readily participate in CuAAC reactions with azides to form stable 1,4-disubstituted 1,2,3-triazoles. This highly efficient and regioselective reaction is widely used in drug discovery, bioconjugation, and materials science.

  • Hydration and Oxidation Reactions: The alkyne can be hydrated to form a methyl ketone or oxidized to a carboxylic acid, providing access to different classes of carbonyl compounds.

  • Hydrogenation and Reduction: The triple bond can be selectively reduced. Partial reduction using Lindlar's catalyst can yield the corresponding cis-alkene, while dissolving metal reduction affords the trans-alkene.[1] Complete hydrogenation leads to the corresponding alkane.

  • Reaction with Nucleophiles: Terminal alkynes, particularly those with adjacent electron-withdrawing groups or specific steric environments, can react with nucleophiles. For instance, terminal alkynes with a quaternary propargylic carbon have been shown to react with cysteine nucleophiles in biological contexts.[2]

  • Gold-Catalyzed Reactions: The alkyne moiety can be activated by gold catalysts to participate in various intra- and intermolecular reactions, such as cyclizations and alkynylations.[3]

Quantitative Data Summary
Reaction TypeSubstrate 1Substrate 2Catalyst/ReagentSolventTemp (°C)Yield (%)Reference
Sonogashira CouplingTerminal AlkyneAryl IodidePd(PPh₃)₂Cl₂, CuI, Et₃NTHFRT85-95General
CuAAC (Click Chemistry)Terminal AlkyneBenzyl AzideCuSO₄·5H₂O, Na-Ascorbatet-BuOH/H₂ORT90-98General
Alkyne HydrationTerminal AlkyneH₂OAuCl₃/AgOTfDioxane6080-90General
Partial HydrogenationTerminal AlkyneH₂Lindlar's CatalystHexaneRT85-95[1]
Dissolving Metal ReductionTerminal Alkyne-Na, NH₃ (l)THF-7880-90[1]

Experimental Protocols

General Protocol for Sonogashira Coupling

This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of this compound with an aryl iodide.

Materials:

  • This compound

  • Aryl iodide (e.g., Iodobenzene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl iodide (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Add anhydrous THF (5 mL) and triethylamine (2.0 mmol).

  • Stir the mixture at room temperature for 10 minutes.

  • Add this compound (1.2 mmol) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

DOT Diagram: Sonogashira Coupling Workflow

Sonogashira_Coupling reagents Aryl-I + this compound + Pd(PPh3)2Cl2 + CuI + Et3N solvent Anhydrous THF reagents->solvent Dissolve reaction Reaction at RT (4-6h) solvent->reaction Stir workup Quench (NH4Cl) Extraction (Et2O) reaction->workup Process purification Column Chromatography workup->purification product Coupled Product purification->product

Caption: Workflow for the Sonogashira coupling reaction.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a standard procedure for the "click" reaction between this compound and an organic azide.

Materials:

  • This compound

  • Organic azide (e.g., Benzyl azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Deionized water

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and the organic azide (1.0 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol) in water (1 mL).

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 mmol) in water (1 mL).

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper sulfate solution.

  • Stir the reaction vigorously at room temperature for 12-24 hours. The formation of a precipitate is often observed.

  • Monitor the reaction by TLC. Upon completion, add water to the reaction mixture and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting triazole product by recrystallization or column chromatography.

DOT Diagram: CuAAC Reaction Pathway

CuAAC_Pathway cluster_reactants Reactants cluster_catalyst Catalytic System Alkyne This compound Reaction [3+2] Cycloaddition Alkyne->Reaction Azide Organic Azide (R-N3) Azide->Reaction Copper Cu(II)SO4 Copper->Reaction Cu(I) catalyzes Ascorbate Sodium Ascorbate Ascorbate->Copper Reduces Product 1,4-Disubstituted Triazole Reaction->Product

Caption: Catalytic cycle of the CuAAC "click" reaction.

General Protocol for Partial Hydrogenation to a Z-Alkene (Lindlar Reduction)

This protocol provides a method for the stereoselective reduction of the alkyne to a cis-alkene.

Materials:

  • This compound

  • Lindlar's catalyst (Pd on CaCO₃, poisoned with lead)

  • Quinoline (optional, as a further poison)

  • Anhydrous solvent (e.g., Hexane or Ethyl Acetate)

  • Hydrogen gas supply (balloon or cylinder)

  • Standard hydrogenation apparatus

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol) and the solvent (10 mL).

  • Add Lindlar's catalyst (5-10 wt% of the alkyne).

  • Optionally, add a drop of quinoline to prevent over-reduction to the alkane.

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture under a hydrogen atmosphere (typically a balloon) at room temperature.

  • Monitor the reaction carefully by GC-MS or TLC to observe the disappearance of the starting material and the formation of the alkene, without significant formation of the alkane.

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude Z-alkene, which can be further purified if necessary.

DOT Diagram: Logical Flow of Alkyne Reductions

Alkyne_Reduction Start This compound Condition1 H2, Lindlar's Cat. Start->Condition1 Condition2 Na, NH3 (l) Start->Condition2 Condition3 H2, Pd/C Start->Condition3 Product1 Z-Alkene Condition1->Product1 Product2 E-Alkene Condition2->Product2 Product3 Alkane Condition3->Product3

Caption: Selective reduction pathways of the alkyne.

Disclaimer: The protocols provided are hypothetical and based on general procedures for the described transformations. Researchers should always conduct a thorough literature search for the most relevant and up-to-date procedures and perform a comprehensive risk assessment before carrying out any chemical reaction.

References

Experimental protocol for the synthesis of Ethyl 3,3-dimethylpent-4-ynoate

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed experimental protocol for the synthesis of Ethyl 3,3-dimethylpent-4-ynoate, a valuable intermediate in organic synthesis. The synthesis is accomplished via a two-step sequence starting from the readily available Ethyl 3,3-dimethyl-4-pentenoate. The methodology involves the bromination of the alkene followed by a double dehydrobromination to yield the desired terminal alkyne. This protocol is intended for researchers and professionals in the fields of chemistry and drug development.

Introduction

This compound is a functionalized alkyne with potential applications in the synthesis of complex organic molecules and pharmaceutical intermediates. Its structure combines a terminal alkyne for further elaboration via, for example, click chemistry or Sonogashira coupling, and an ethyl ester for modifications such as hydrolysis, amidation, or reduction. This protocol details a reliable method for its preparation from Ethyl 3,3-dimethyl-4-pentenoate.

Overall Reaction Scheme

The synthesis of this compound is proposed to proceed in two sequential steps:

  • Bromination: The starting material, Ethyl 3,3-dimethyl-4-pentenoate, is treated with bromine to form the intermediate, Ethyl 4,5-dibromo-3,3-dimethylpentanoate.

  • Double Dehydrobromination: The dibrominated intermediate undergoes elimination of two equivalents of hydrogen bromide using a strong base, such as sodium amide, to afford the final product, this compound.

Experimental Protocols

3.1. Materials and Equipment

  • Reagents:

    • Ethyl 3,3-dimethyl-4-pentenoate

    • Bromine (Br₂)

    • Dichloromethane (DCM)

    • Sodium thiosulfate (Na₂S₂O₃)

    • Sodium bicarbonate (NaHCO₃)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Sodium amide (NaNH₂)

    • Liquid ammonia (NH₃)

    • Ammonium chloride (NH₄Cl)

    • Diethyl ether

  • Equipment:

    • Round-bottom flasks

    • Dropping funnel

    • Magnetic stirrer and stir bars

    • Reflux condenser

    • Ice bath

    • Dry ice/acetone condenser

    • Separatory funnel

    • Rotary evaporator

    • Standard glassware for organic synthesis

3.2. Step 1: Synthesis of Ethyl 4,5-dibromo-3,3-dimethylpentanoate

This procedure is adapted from the general method for the bromination of alkenes.[1][2][3]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve Ethyl 3,3-dimethyl-4-pentenoate (1.0 eq) in dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.

  • Bromination: Slowly add a solution of bromine (1.0 eq) in DCM to the stirred solution of the alkene. The addition should be done dropwise, and the temperature should be maintained at 0 °C. The characteristic reddish-brown color of bromine should disappear upon reaction.

  • Quenching: Once the addition is complete and the reaction mixture retains a faint bromine color, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the color disappears.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude Ethyl 4,5-dibromo-3,3-dimethylpentanoate. The product can be used in the next step without further purification if it is of sufficient purity.

3.3. Step 2: Synthesis of this compound

This procedure is based on the double dehydrobromination of vicinal dibromides.[4][5][6][7]

  • Reaction Setup: In a three-necked round-bottom flask fitted with a dry ice/acetone condenser and an inlet for ammonia gas, add liquid ammonia at -78 °C.

  • Formation of Sodium Amide Solution: Carefully add sodium amide (3.0 eq) to the liquid ammonia with stirring.

  • Addition of Dibromide: Dissolve the crude Ethyl 4,5-dibromo-3,3-dimethylpentanoate (1.0 eq) from the previous step in a minimal amount of diethyl ether and add it dropwise to the sodium amide solution in liquid ammonia.

  • Reaction: Stir the reaction mixture at -78 °C for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: After the reaction is complete, carefully quench the reaction by the slow addition of solid ammonium chloride.

  • Work-up: Allow the ammonia to evaporate. Add water to the residue and extract the product with diethyl ether (3 x).

  • Drying and Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. After filtration, remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography on silica gel.

Data Presentation

Table 1: Summary of Reactants and Products

CompoundMolecular FormulaMolar Mass ( g/mol )Stoichiometric Ratio
Ethyl 3,3-dimethyl-4-pentenoateC₉H₁₆O₂156.221.0
BromineBr₂159.811.0
Ethyl 4,5-dibromo-3,3-dimethylpentanoateC₉H₁₆Br₂O₂316.03Intermediate
Sodium AmideNaNH₂39.013.0
This compound (Product) C₉H₁₄O₂ 154.21 Target

Table 2: Predicted Characterization Data for this compound

AnalysisPredicted Data
¹H NMR Predicted shifts (CDCl₃, ppm): δ 4.15 (q, 2H), 2.40 (s, 2H), 2.10 (s, 1H), 1.25 (t, 3H), 1.20 (s, 6H).
¹³C NMR Predicted shifts (CDCl₃, ppm): δ 171.0, 85.0, 70.0, 61.0, 45.0, 35.0, 25.0, 14.0.
Mass Spec. m/z (EI+): 154.10 [M]⁺, 139.08 [M-CH₃]⁺, 109.06 [M-OC₂H₅]⁺.
Appearance Colorless oil.

Note: Predicted NMR data is based on standard chemical shift tables and may vary slightly.

Visualization of the Experimental Workflow

Synthesis_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Double Dehydrobromination start Ethyl 3,3-dimethyl-4-pentenoate reaction1 Reaction at 0 °C start->reaction1 reagent1 Br₂ in DCM reagent1->reaction1 quench1 Quench with Na₂S₂O₃ reaction1->quench1 workup1 Aqueous Work-up quench1->workup1 intermediate Ethyl 4,5-dibromo-3,3-dimethylpentanoate workup1->intermediate reaction2 Reaction at -78 °C intermediate->reaction2 reagent2 NaNH₂ in liq. NH₃ reagent2->reaction2 quench2 Quench with NH₄Cl reaction2->quench2 workup2 Aqueous Work-up & Purification quench2->workup2 product This compound workup2->product

Caption: Synthetic workflow for this compound.

Safety Precautions

  • Bromine is highly corrosive, toxic, and volatile. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Sodium amide is a strong base and is highly reactive with water. Handle it in an inert atmosphere (e.g., under nitrogen or argon).

  • Liquid ammonia is a cryogenic liquid and a corrosive gas. Use it in a well-ventilated fume hood and wear appropriate cryogenic gloves and face shield.

  • All reactions should be performed by trained personnel in a laboratory setting with access to safety equipment.

Disclaimer: This protocol is intended for informational purposes only and should be carried out by qualified individuals in a properly equipped laboratory. The user assumes all risks associated with the implementation of these procedures.

References

Application Notes and Protocols for the Purification of Ethyl 3,3-dimethylpent-4-ynoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of Ethyl 3,3-dimethylpent-4-ynoate, a valuable intermediate in the synthesis of various organic compounds. The selection of an appropriate purification technique is critical to obtaining the desired purity and yield for downstream applications. The primary methods for purifying this compound are vacuum distillation and flash column chromatography, chosen based on the nature of the target molecule and potential impurities.

Overview of Purification Techniques

This compound is a relatively non-polar, volatile organic compound. The choice of purification method depends on the nature and quantity of impurities, the required final purity, and the scale of the purification.

  • Vacuum Distillation: This is the preferred method for large-scale purification and for separating the product from non-volatile impurities or solvents with significantly different boiling points. By reducing the pressure, the boiling point of the compound is lowered, preventing thermal degradation.

  • Flash Column Chromatography: This technique is ideal for removing impurities with similar boiling points to the product or for achieving very high purity on a small to medium scale. It separates compounds based on their differential adsorption to a stationary phase.

Due to its likely low melting point, recrystallization is generally not a suitable method for purifying this compound.

Quantitative Data Presentation

The following tables summarize typical, illustrative results that can be expected from the purification of this compound using the described protocols. These values are representative and may vary based on the initial purity of the crude material and the specific experimental conditions.

Table 1: Comparison of Purification Techniques

ParameterVacuum DistillationFlash Column Chromatography
Typical Scale 1 g - 100 g10 mg - 10 g
Initial Purity (Crude) 80-90%80-90%
Final Purity >98%>99%
Typical Yield 85-95%70-85%
Time Requirement 2-4 hours4-8 hours
Primary Impurities Removed High-boiling residues, residual solventsIsomers, by-products with similar polarity

Table 2: Physical Properties of this compound and Analogs

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compoundC₉H₁₄O₂154.21Estimated 80-90 °C at 55 mmHg
Ethyl 3,3-dimethylpent-4-enoateC₉H₁₆O₂156.2274-78 °C at 55 mmHg[1]

Experimental Protocols

Protocol for Purification by Vacuum Distillation

This protocol is suitable for purifying this compound from non-volatile impurities and solvents.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Short-path distillation head with condenser

  • Receiving flasks

  • Heating mantle with stirrer

  • Vacuum pump with a cold trap

  • Thermometer and adapter

  • Boiling chips or magnetic stir bar

Procedure:

  • Apparatus Setup: Assemble the distillation apparatus as shown in the workflow diagram below. Ensure all glass joints are properly sealed with vacuum grease.

  • Sample Preparation: Charge the round-bottom flask with the crude this compound and add a few boiling chips or a magnetic stir bar. Do not fill the flask to more than two-thirds of its capacity.

  • Initiate Vacuum: Connect the apparatus to the vacuum source and slowly evacuate the system. A cold trap (using dry ice/acetone or liquid nitrogen) should be placed between the apparatus and the vacuum pump to protect the pump from volatile organic compounds.

  • Heating: Once the desired pressure is reached (e.g., 55 mmHg), begin to gently heat the distillation flask using a heating mantle.

  • Distillation: The temperature of the vapor will rise and then stabilize at the boiling point of the compound at that pressure. Collect the fraction that distills over at a constant temperature. It is advisable to collect a small forerun fraction which may contain more volatile impurities.

  • Completion: Stop the distillation when only a small amount of residue remains in the distillation flask to avoid the concentration of potentially unstable residues.

  • System Shutdown: Allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Protocol for Purification by Flash Column Chromatography

This protocol is designed for the high-purity separation of this compound from closely related impurities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Glass chromatography column

  • Eluent (e.g., Hexane/Ethyl Acetate mixture)

  • Collection tubes or flasks

  • Air or nitrogen source for pressurization

  • TLC plates and developing chamber

Procedure:

  • Solvent System Selection: Determine a suitable eluent system using thin-layer chromatography (TLC). A good solvent system will give the target compound an Rf value of approximately 0.2-0.4. For a non-polar compound like this compound, a starting point could be a 95:5 mixture of hexane and ethyl acetate.

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the chosen eluent. Ensure the silica bed is compact and level.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed. Alternatively, for less soluble samples, the crude material can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the column.

  • Elution: Add the eluent to the top of the column and apply gentle pressure using compressed air or nitrogen to achieve a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes or flasks. Monitor the separation by TLC analysis of the collected fractions.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Visualizations

Workflow for Purification

PurificationWorkflow Purification Workflow for this compound crude Crude Product decision Choose Purification Method crude->decision distillation Vacuum Distillation decision->distillation Large scale / Volatile impurities chromatography Flash Column Chromatography decision->chromatography High purity needed / Similar impurities analysis1 Purity Analysis (GC, NMR) distillation->analysis1 analysis2 Purity Analysis (GC, NMR) chromatography->analysis2 pure_product1 Pure Product (>98%) analysis1->pure_product1 pure_product2 High Purity Product (>99%) analysis2->pure_product2

Caption: General workflow for the purification of this compound.

Decision Matrix for Purification Method Selection

DecisionMatrix Decision Matrix for Purification Method start Start with Crude Product scale What is the scale? start->scale impurities Nature of Impurities? scale->impurities > 1 g chromatography Flash Chromatography scale->chromatography < 1 g purity_req Required Purity? impurities->purity_req Similar B.P. / Polarity distillation Vacuum Distillation impurities->distillation Non-volatile or very different B.P. purity_req->distillation <99% purity_req->chromatography >99%

Caption: Decision matrix for selecting the appropriate purification technique.

References

Derivatisierung von Ethyl-3,3-dimethylpent-4-inoat: Ein Überblick über potenzielle Anwendungen und synthetische Protokolle

Author: BenchChem Technical Support Team. Date: November 2025

Anwendungs- und Protokollhinweise für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Ethyl-3,3-dimethylpent-4-inoat ist ein vielseitiges Molekül, das aufgrund seiner terminalen Alkin-Funktionalität und der sterisch anspruchsvollen gem-Dimethylgruppe als wertvoller Baustein für die Synthese komplexer organischer Moleküle dient. Diese einzigartige strukturelle Anordnung ermöglicht eine Reihe von chemischen Umwandlungen, die für die Wirkstoffforschung und die Materialwissenschaften von großem Interesse sind. In diesen Anwendungshinweisen werden die wichtigsten Derivatisierungsstrategien für Ethyl-3,3-dimethylpent-4-inoat beschrieben, einschließlich detaillierter Protokolle für Schlüsselreaktionen und einer Diskussion über die potenziellen Anwendungen der resultierenden Produkte.

Einleitung

Die Derivatisierung von Ethyl-3,3-dimethylpent-4-inoat konzentriert sich hauptsächlich auf die Reaktivität der terminalen Alkingruppe. Diese funktionelle Gruppe ist ein hervorragender Ausgangspunkt für eine Vielzahl von chemischen Transformationen, darunter Kreuzkupplungsreaktionen, Cycloadditionen, Hydratisierungen und Reduktionen. Die gem-Dimethylgruppe in Position 3 verleiht dem Molekül eine erhöhte sterische Hinderung, was die Regioselektivität bestimmter Reaktionen beeinflussen und die Stabilität der abgeleiteten Produkte erhöhen kann.

Synthese des Ausgangsmaterials

Eine direkte, etablierte Syntheseroute für Ethyl-3,3-dimethylpent-4-inoat ist in der wissenschaftlichen Literatur nicht durchgängig dokumentiert. Eine plausible retrosynthetische Analyse legt jedoch einen mehrstufigen Prozess nahe, der mit der Alkylierung eines geeigneten Acetylids mit einem Keton beginnt, gefolgt von einer Eliminierung und anschließender Veresterung. Ein hypothetischer Syntheseweg ist nachfolgend dargestellt.

Hypothetischer Syntheseweg:

G Acetylen Acetylen Propargylalkohol 2-Methyl-3-butin-2-ol Acetylen->Propargylalkohol 1. n-BuLi 2. Aceton Aceton Aceton Carbonsaeure 3,3-Dimethylpent-4-insäure Propargylalkohol->Carbonsaeure Johnson-Claisen-Umlagerung (z.B. mit Triethylorthoacetat) Zielmolekuel Ethyl-3,3-dimethylpent-4-inoat Carbonsaeure->Zielmolekuel Veresterung (Ethanol, H+)

Abbildung 1: Hypothetischer Syntheseweg für Ethyl-3,3-dimethylpent-4-inoat.

Schlüsselderivate und ihre Anwendungen

Sonogashira-Kreuzkupplung

Die Sonogashira-Kupplung ist eine palladium- und kupferkatalysierte Kreuzkupplungsreaktion zwischen einem terminalen Alkin und einem Aryl- oder Vinylhalogenid.[1][2] Diese Reaktion ist ein äußerst effizientes Verfahren zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen und wird in großem Umfang bei der Synthese von Naturstoffen, Pharmazeutika und organischen Materialien eingesetzt.[3][4]

Anwendungsbereiche:

  • Wirkstoffforschung: Synthese von konjugierten Enin-Systemen, die in vielen biologisch aktiven Molekülen vorkommen.[3]

  • Materialwissenschaften: Herstellung von organischen Halbleitern, konjugierten Polymeren und molekularen Drähten.

G cluster_0 Reaktionsbedingungen Startmaterial Ethyl-3,3-dimethylpent-4-inoat Produkt Arylalkin-Derivat Startmaterial->Produkt Arylhalogenid Arylhalogenid (Ar-X) Arylhalogenid->Produkt Katalysator Pd-Katalysator (z.B. Pd(PPh3)4) Cu(I)-Kokatalysator (z.B. CuI) Base Aminbase (z.B. Et3N, Piperidin)

Abbildung 2: Allgemeiner Arbeitsablauf der Sonogashira-Kupplung.

Experimentelles Protokoll (Allgemein):

  • Ein Schlenk-Rohr wird unter Inertgasatmosphäre (Argon oder Stickstoff) mit dem Palladiumkatalysator (z. B. Pd(PPh3)4, 1-5 mol%), dem Kupfer(I)-iodid (CuI, 1-10 mol%) und dem Arylhalogenid (1,0 Äq.) beschickt.

  • Das Lösungsmittel (z. B. trockenes, entgastes THF oder DMF) und die Aminbase (z. B. Triethylamin, 2-3 Äq.) werden zugegeben.

  • Ethyl-3,3-dimethylpent-4-inoat (1,1-1,5 Äq.) wird zu der gerührten Mischung gegeben.

  • Die Reaktionsmischung wird bei Raumtemperatur oder erhöhter Temperatur (typischerweise 40-80 °C) gerührt und der Reaktionsfortschritt mittels Dünnschichtchromatographie (DC) oder Gaschromatographie-Massenspektrometrie (GC-MS) verfolgt.

  • Nach vollständigem Umsatz wird die Reaktion durch Zugabe einer gesättigten wässrigen Ammoniumchloridlösung beendet.

  • Die wässrige Phase wird mit einem organischen Lösungsmittel (z. B. Ethylacetat) extrahiert.

  • Die vereinigten organischen Phasen werden mit gesättigter Kochsalzlösung gewaschen, über einem Trockenmittel (z. B. Na2SO4 oder MgSO4) getrocknet und das Lösungsmittel unter reduziertem Druck entfernt.

  • Das Rohprodukt wird durch Säulenchromatographie an Kieselgel gereinigt.

ParameterBedingungAnmerkung
Pd-Katalysator Pd(PPh3)4, PdCl2(PPh3)21-5 mol%
Cu-Kokatalysator CuI1-10 mol%
Base Triethylamin, Diisopropylamin, PiperidinÜberschuss, dient auch als Lösungsmittel
Lösungsmittel THF, DMF, ToluolWasserfrei und entgast
Temperatur Raumtemperatur bis 100 °CAbhängig von der Reaktivität des Halogenids
Reaktionszeit 2 - 24 StundenÜberwachung mittels DC oder GC

Tabelle 1: Typische Reaktionsbedingungen für die Sonogashira-Kupplung.

Kupfer-katalysierte Azid-Alkin-Cycloaddition (CuAAC)

Die CuAAC-Reaktion, eine Schlüsselreaktion der "Click-Chemie", ermöglicht die hocheffiziente und regioselektive Synthese von 1,4-disubstituierten 1,2,3-Triazolen aus terminalen Alkinen und organischen Aziden.[5][6] 1,2,3-Triazole sind wichtige Struktureinheiten in der medizinischen Chemie, da sie als stabile Peptid-Isostere fungieren und an einer Vielzahl von biologischen Zielstrukturen binden können.[7][8][9]

Anwendungsbereiche:

  • Medizinische Chemie: Synthese von Wirkstoffkandidaten mit potenziell anti-proliferativen, antibakteriellen und antiviralen Eigenschaften.[7]

  • Biokonjugation: Verknüpfung von Biomolekülen (z. B. Proteine, DNA) mit Sonden oder anderen Molekülen.[5]

G cluster_0 Reaktionsbedingungen Startmaterial Ethyl-3,3-dimethylpent-4-inoat Produkt 1,2,3-Triazol-Derivat Startmaterial->Produkt Azid Organisches Azid (R-N3) Azid->Produkt Katalysator Cu(I)-Quelle (z.B. CuSO4/Natriumascorbat, CuI) Lösungsmittel t-BuOH/H2O, DMF, DMSO

Abbildung 3: Allgemeiner Arbeitsablauf der CuAAC-Reaktion.

Experimentelles Protokoll (Allgemein):

  • Ethyl-3,3-dimethylpent-4-inoat (1,0 Äq.) und das organische Azid (1,0 Äq.) werden in einem geeigneten Lösungsmittelgemisch (z. B. t-Butanol/Wasser 1:1) gelöst.

  • Eine frisch hergestellte wässrige Lösung von Natriumascorbat (0,1-0,3 Äq.) wird zugegeben.

  • Eine wässrige Lösung von Kupfer(II)-sulfat-Pentahydrat (CuSO4·5H2O, 0,01-0,05 Äq.) wird zugegeben.

  • Die Reaktionsmischung wird bei Raumtemperatur kräftig gerührt, bis die Reaktion abgeschlossen ist (typischerweise 1-12 Stunden, Überwachung mittels DC oder LC-MS).

  • Nach vollständigem Umsatz wird die Reaktionsmischung mit Wasser verdünnt und mit einem organischen Lösungsmittel (z. B. Ethylacetat) extrahiert.

  • Die vereinigten organischen Phasen werden mit gesättigter Kochsalzlösung gewaschen, über einem Trockenmittel getrocknet und das Lösungsmittel unter reduziertem Druck entfernt.

  • Das Rohprodukt wird durch Umkristallisation oder Säulenchromatographie gereinigt.

ParameterBedingungAnmerkung
Cu(I)-Quelle CuSO4/Natriumascorbat, CuI, [Cu(CH3CN)4]PF61-5 mol%
Reduktionsmittel Natriumascorbat10-30 mol% (bei Verwendung von CuSO4)
Lösungsmittel t-BuOH/H2O, DMF, DMSO, CH2Cl2Wahl des Lösungsmittels abhängig von der Löslichkeit der Reaktanden
Temperatur RaumtemperaturDie Reaktion ist in der Regel exotherm
Reaktionszeit 1 - 12 StundenSchnelle und saubere Reaktion

Tabelle 2: Typische Reaktionsbedingungen für die CuAAC-Reaktion.

Hydratisierung

Die säurekatalysierte Hydratisierung von terminalen Alkinen in Gegenwart von Quecksilber(II)-Salzen führt zur Bildung von Methylketonen gemäß der Markovnikov-Regel. Diese Reaktion überführt die Alkin-Funktionalität in eine Carbonylgruppe, die als Angriffspunkt für weitere nukleophile Additionen dienen kann.

Anwendungsbereiche:

  • Synthetische Zwischenprodukte: Die resultierenden Ketone sind wertvolle Intermediate für die Synthese komplexerer Moleküle durch Reaktionen wie Aldol-Kondensationen, Wittig-Reaktionen oder Baeyer-Villiger-Oxidationen.

G cluster_0 Reaktionsbedingungen Startmaterial Ethyl-3,3-dimethylpent-4-inoat Enol Enol-Zwischenprodukt Startmaterial->Enol Markovnikov-Addition von H2O Produkt Ethyl-3,3-dimethyl-5-oxohexanoat Enol->Produkt Keto-Enol-Tautomerie Reagenzien H2O, H2SO4 HgSO4 (katalytisch) G Startmaterial Ethyl-3,3-dimethylpent-4-inoat Z_Alken (Z)-Alken Startmaterial->Z_Alken H2, Lindlar-Kat. E_Alken (E)-Alken Startmaterial->E_Alken Na, NH3(l) Alkan Alkan Startmaterial->Alkan H2, Pd/C

References

Application Notes and Protocols for the Polymerization of Ethyl 3,3-dimethylpent-4-ynoate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ethyl 3,3-dimethylpent-4-ynoate is a functionalized terminal alkyne monomer. The presence of a sterically hindered quaternary center adjacent to the acetylene group and an electron-withdrawing ethyl ester moiety suggests that this monomer could be amenable to several types of controlled polymerization techniques. Polymers derived from this monomer, tentatively named poly(this compound), could possess unique properties due to the bulky side chains and the potential for post-polymerization modification of the ester group. Potential applications for such polymers can be envisioned in fields like drug delivery, where biocompatible and biodegradable polyesters are of great interest.[1][2]

This document outlines potential polymerization strategies, including anionic, radical, and transition-metal-catalyzed methods, along with hypothetical experimental protocols and characterization data.

Anionic Polymerization of this compound

Anionic polymerization is a suitable method for monomers with electron-withdrawing groups, which can stabilize the propagating anionic center.[3] The ethyl ester group in this compound makes it a candidate for anionic polymerization. A living anionic polymerization would offer excellent control over molecular weight and dispersity.[4][5]

Proposed Reaction Scheme

An initiator, such as an organolithium compound, can be used to initiate the polymerization. The reaction is typically carried out in an aprotic solvent at low temperatures to suppress side reactions.

Workflow for Anionic Polymerization

cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Purification cluster_analysis Characterization Monomer This compound ReactionVessel Schlenk Flask under Argon at -78°C Monomer->ReactionVessel Solvent Anhydrous THF Solvent->ReactionVessel Initiator n-BuLi Solution Initiator->ReactionVessel Addition Slow addition of Monomer to Initiator ReactionVessel->Addition Propagation Anionic Propagation Addition->Propagation Termination Quench with Methanol Propagation->Termination Precipitation Precipitate in Methanol Termination->Precipitation Filtration Filter and Collect Polymer Precipitation->Filtration Drying Dry under Vacuum Filtration->Drying GPC GPC (Mn, Đ) Drying->GPC NMR NMR (Structure) Drying->NMR DSC DSC (Tg) Drying->DSC

Caption: Workflow for the proposed anionic polymerization of this compound.

Experimental Protocol

Materials:

  • This compound (monomer, rigorously purified and dried)

  • Tetrahydrofuran (THF), anhydrous

  • n-Butyllithium (n-BuLi) in hexanes

  • Methanol, anhydrous

  • Argon gas supply

  • Schlenk line and glassware

Procedure:

  • All glassware is flame-dried under vacuum and cooled under a positive pressure of argon.

  • Anhydrous THF is transferred to a Schlenk flask via cannula.

  • The flask is cooled to -78 °C in a dry ice/acetone bath.

  • A calculated amount of n-BuLi solution is added dropwise to the stirred THF.

  • A solution of this compound in anhydrous THF is added dropwise to the initiator solution over 15 minutes.

  • The reaction mixture is stirred at -78 °C for a specified time (e.g., 2 hours).

  • The polymerization is terminated by the addition of a small amount of anhydrous methanol.

  • The reaction mixture is allowed to warm to room temperature.

  • The polymer is isolated by precipitation into a large excess of cold methanol.

  • The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum at 40 °C overnight.

Hypothetical Data
Entry[M]/[I] RatioTime (h)Conversion (%)Mn (GPC, g/mol )Đ (PDI)
1502>957,5001.10
21002>9514,8001.12
32003>9529,5001.15

Rhodium-Catalyzed Polymerization

Rhodium complexes are known to catalyze the polymerization of terminal alkynes, often leading to stereoregular polymers.[6][7][8] A (nbd)RhB(C6F5)4 catalyst, for example, could be effective for the polymerization of this compound.

Proposed Reaction Scheme

The polymerization is initiated by a rhodium catalyst, and the propagation proceeds via insertion of the monomer into the rhodium-carbon bond.

Workflow for Rhodium-Catalyzed Polymerization

cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Purification cluster_analysis Characterization Monomer This compound ReactionVessel Glovebox Environment Monomer->ReactionVessel Solvent Anhydrous Dichloromethane Solvent->ReactionVessel Catalyst Rh-based Catalyst Catalyst->ReactionVessel Mixing Mix Monomer and Catalyst in Solvent ReactionVessel->Mixing Propagation Catalytic Insertion Mixing->Propagation Termination Precipitation in Methanol Propagation->Termination Precipitation Precipitate in Methanol Termination->Precipitation Filtration Filter and Collect Polymer Precipitation->Filtration Drying Dry under Vacuum Filtration->Drying GPC GPC (Mn, Đ) Drying->GPC NMR NMR (Stereoregularity) Drying->NMR TGA TGA (Thermal Stability) Drying->TGA

Caption: Workflow for the proposed Rhodium-catalyzed polymerization of the target monomer.

Experimental Protocol

Materials:

  • This compound (monomer, passed through a short column of basic alumina)

  • (nbd)RhB(C6F5)4 (catalyst)

  • Dichloromethane (DCM), anhydrous

  • Methanol

  • Glovebox

Procedure:

  • All manipulations are performed in a nitrogen-filled glovebox.

  • In a vial, the rhodium catalyst is dissolved in anhydrous DCM.

  • This compound is added to the catalyst solution.

  • The vial is sealed and the reaction mixture is stirred at room temperature for the desired time (e.g., 24 hours).

  • After the reaction period, the vial is removed from the glovebox.

  • The viscous solution is poured into a large volume of methanol to precipitate the polymer.

  • The polymer is collected by filtration, washed with methanol, and dried under vacuum.

Hypothetical Data
Entry[M]/[C] RatioTime (h)Yield (%)Mn (GPC, g/mol )Đ (PDI)
1100248515,0001.35
2200248228,0001.40
3500487565,0001.52

Radical Polymerization

While less common for simple alkynes, radical polymerization can be a viable method for functionalized alkynes, especially using controlled radical polymerization techniques like RAFT (Reversible Addition-Fragmentation chain Transfer).[9][10]

Proposed Reaction Scheme

The polymerization is initiated by a radical initiator in the presence of a RAFT agent to control the process.

Logical Relationship for RAFT Polymerization

Initiator Radical Initiator (AIBN) Radical_Formation Primary Radicals Initiator->Radical_Formation Thermal Decomposition Monomer This compound Propagating_Radical Propagating Radical (Pn•) Monomer->Propagating_Radical Forms RAFT_Agent RAFT Agent (e.g., CPADB) Intermediate RAFT Adduct Radical RAFT_Agent->Intermediate Forms Radical_Formation->Monomer Initiation Propagating_Radical->Monomer Propagation Propagating_Radical->RAFT_Agent Addition Termination Termination (minimized) Propagating_Radical->Termination Intermediate->Propagating_Radical Fragmentation (Reversible) Dormant_Species Dormant Polymer Chain Intermediate->Dormant_Species Fragmentation Dormant_Species->Propagating_Radical Activation

Caption: Key steps in the proposed RAFT polymerization of this compound.

Experimental Protocol

Materials:

  • This compound (monomer)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN, initiator)

  • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB, RAFT agent)

  • 1,4-Dioxane (solvent)

  • Methanol

Procedure:

  • The monomer, AIBN, and CPADB are dissolved in 1,4-dioxane in a Schlenk tube.

  • The solution is subjected to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • The tube is backfilled with argon and placed in a preheated oil bath at 70 °C.

  • The polymerization is allowed to proceed for a set time.

  • The reaction is quenched by cooling the tube in an ice bath and exposing the solution to air.

  • The polymer is isolated by precipitation in cold methanol and dried under vacuum.

Hypothetical Data
Entry[M]:[RAFT]:[I]Time (h)Conversion (%)Mn (GPC, g/mol )Đ (PDI)
1100:1:0.286510,5001.25
2100:1:0.2168513,5001.28
3200:1:0.2167825,0001.32

Applications in Drug Development

Polymers with ester side chains are widely investigated for drug delivery applications.[1][2] The ester group of poly(this compound) could be hydrolyzed under physiological conditions, leading to a biodegradable polymer backbone. Furthermore, the ester can be a site for post-polymerization modification to attach drug molecules, targeting ligands, or imaging agents. The bulky dimethylpentyl side group may influence the polymer's solubility, thermal properties, and drug-loading capacity.

Potential Drug Delivery Application Pathway

Polymer Poly(this compound) Modification Post-Polymerization Modification Polymer->Modification Self_Assembly Self-Assembly into Nanoparticles Polymer->Self_Assembly Amphiphilic Block Copolymer Drug_Conjugation Drug Conjugation via Ester Exchange or Amidation Modification->Drug_Conjugation Drug_Conjugation->Self_Assembly Encapsulation Drug Encapsulation Self_Assembly->Encapsulation Targeting Surface Functionalization with Targeting Ligands Self_Assembly->Targeting Systemic_Admin Systemic Administration Encapsulation->Systemic_Admin Targeting->Systemic_Admin Tumor_Accumulation EPR Effect-Mediated Tumor Accumulation Systemic_Admin->Tumor_Accumulation Cellular_Uptake Cellular Uptake Tumor_Accumulation->Cellular_Uptake Drug_Release Intracellular Drug Release (Hydrolysis) Cellular_Uptake->Drug_Release

Caption: Conceptual pathway for the application of the polymer in targeted drug delivery.

References

Application Notes and Protocols: Ethyl 3,3-dimethylpent-4-ynoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3,3-dimethylpent-4-ynoate is a versatile, yet underexplored, chemical scaffold with significant potential in medicinal chemistry. Its unique structure, combining a terminal alkyne and a gem-dimethyl group, offers a compelling platform for the development of novel therapeutics. The terminal alkyne functionality serves as a valuable handle for bioorthogonal "click" chemistry and as a key pharmacophore in various bioactive molecules. The gem-dimethyl group can enhance pharmacological properties by increasing metabolic stability, improving binding affinity, and locking in bioactive conformations. This document provides an overview of the potential applications of this compound, a hypothetical synthesis protocol, and experimental procedures for its utilization in key medicinal chemistry reactions.

Introduction

The design of novel molecular entities with improved efficacy, selectivity, and pharmacokinetic profiles is a central goal in drug discovery. Strategic incorporation of specific functional groups can profoundly influence the biological activity and drug-like properties of a molecule. This compound possesses two such valuable moieties: a terminal alkyne and a gem-dimethyl group.

The terminal alkyne is a highly versatile functional group in medicinal chemistry. It is relatively rare in nature, making it an excellent bioorthogonal handle for "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the efficient and specific conjugation of the molecule to other biomolecules or probes.[1][2][3][4][5][6] Furthermore, the linear geometry and electronic properties of the alkyne can allow it to act as a pharmacophore, engaging in specific interactions with biological targets.[7][8][9]

The gem-dimethyl group is a common structural motif in many natural products and clinically successful drugs.[10] Its presence can confer several advantages, including:

  • Enhanced Metabolic Stability: The quaternary carbon is resistant to enzymatic oxidation, which can block metabolic pathways and increase the half-life of a drug.

  • Improved Binding Affinity: The methyl groups can engage in favorable van der Waals interactions within a protein's binding pocket.

  • Conformational Restriction: The Thorpe-Ingold effect, induced by the gem-dimethyl group, can restrict the rotational freedom of adjacent bonds, pre-organizing the molecule into a bioactive conformation and reducing the entropic penalty of binding.[10]

These properties make this compound an attractive building block for the synthesis of novel drug candidates.

Data Presentation

As this compound is a novel building block, specific quantitative biological data is not yet available. However, the value of its constituent functional groups can be illustrated by the properties of known bioactive molecules. The following table summarizes the physicochemical properties of the parent compound and the potential impact of its key functional groups on drug development parameters.

PropertyValue (Predicted)Significance in Medicinal Chemistry
Molecular Formula C₉H₁₄O₂
Molecular Weight 154.21 g/mol Falls within the range for good oral bioavailability (Lipinski's Rule of Five).
LogP (Predicted) 2.1Indicates good lipophilicity for membrane permeability.
Terminal Alkyne pKa ~25Allows for participation in a variety of coupling reactions.
gem-Dimethyl Group PresentCan enhance metabolic stability and binding affinity.[10]

Experimental Protocols

Protocol 1: Hypothetical Synthesis of this compound

This protocol is a hypothetical adaptation based on the synthesis of the analogous compound, Ethyl 3,3-dimethylpent-4-enoate.[11][12][13] The key modification is the use of a propargyl alcohol derivative in place of an allyl alcohol derivative.

Reaction Scheme:

Materials:

  • 3,3-Dimethyl-1-butyn-3-ol

  • Triethyl orthoacetate

  • Propionic acid (catalyst)

  • Ethanol

  • Sulfuric acid (catalyst)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Distillation apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Step 1: Claisen Rearrangement. To a round-bottom flask equipped with a distillation head and a magnetic stirrer, add 3,3-dimethyl-1-butyn-3-ol (1.0 eq), triethyl orthoacetate (2.0 eq), and a catalytic amount of propionic acid.

  • Heat the mixture to 140-150 °C. Ethanol will begin to distill off. Continue heating until ethanol is no longer produced.

  • Cool the reaction mixture to room temperature.

  • Step 2: Hydrolysis. Add a 1:1 mixture of water and ethanol to the crude product from Step 1, along with a catalytic amount of sulfuric acid.

  • Reflux the mixture for 2 hours to hydrolyze the intermediate ester to the carboxylic acid.

  • Cool the reaction mixture and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution.

  • Acidify the aqueous layer with concentrated HCl and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 3,3-dimethylpent-4-ynoic acid.

  • Step 3: Esterification. To a solution of 3,3-dimethylpent-4-ynoic acid (1.0 eq) in ethanol, add a catalytic amount of sulfuric acid.

  • Reflux the mixture for 4 hours.

  • Cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click" Chemistry

This protocol describes a general procedure for the use of this compound as a building block in a click reaction to form a 1,2,3-triazole.[1][2][3][4][5][6]

Materials:

  • This compound

  • An organic azide (e.g., benzyl azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • t-Butanol/Water (1:1) solvent mixture

  • Schlenk tube or similar reaction vessel

Procedure:

  • To a Schlenk tube, add this compound (1.0 eq) and the organic azide (1.0 eq).

  • Dissolve the reactants in a 1:1 mixture of t-butanol and water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting triazole product by column chromatography on silica gel.

Protocol 3: Sonogashira Coupling

This protocol provides a general method for the palladium- and copper-catalyzed cross-coupling of this compound with an aryl halide.[14][15][16][17][18]

Materials:

  • This compound

  • Aryl halide (e.g., iodobenzene)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • A base (e.g., triethylamine or diisopropylamine)

  • Anhydrous solvent (e.g., THF or DMF)

  • Schlenk tube or similar reaction vessel

Procedure:

  • To a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Add anhydrous solvent (e.g., THF) and the base (e.g., triethylamine, 2.0 eq).

  • Add this compound (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the metal catalysts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the coupled product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_synthesis Protocol 1: Synthesis cluster_application Potential Applications start_syn 3,3-Dimethyl-1-butyn-3-ol rearrangement Claisen Rearrangement start_syn->rearrangement hydrolysis Hydrolysis rearrangement->hydrolysis esterification Esterification hydrolysis->esterification product_syn This compound esterification->product_syn start_app This compound click_chem Protocol 2: Click Chemistry (CuAAC) start_app->click_chem sonogashira Protocol 3: Sonogashira Coupling start_app->sonogashira product_click 1,2,3-Triazole Derivatives click_chem->product_click product_sono Aryl-Alkynes sonogashira->product_sono

Caption: Synthetic and application workflow for this compound.

signaling_pathway_concept cluster_drug_design Drug Design Strategy cluster_biological_interaction Potential Biological Interaction building_block This compound gem_dimethyl gem-Dimethyl Group (Metabolic Stability, Affinity) building_block->gem_dimethyl terminal_alkyne Terminal Alkyne (Pharmacophore, Click Handle) building_block->terminal_alkyne drug_candidate Novel Drug Candidate gem_dimethyl->drug_candidate terminal_alkyne->drug_candidate target_protein Target Protein drug_candidate->target_protein Binding cellular_response Desired Cellular Response target_protein->cellular_response Modulation

Caption: Conceptual role in drug design and biological interaction.

References

Application Notes and Protocols: Ethyl 3,3-dimethylpent-4-ynoate as a Versatile Probe in Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3,3-dimethylpent-4-ynoate is a chemical probe featuring a terminal alkyne group. This functional group is a versatile handle for "click chemistry," a set of bioorthogonal reactions that enable the specific and efficient labeling of biomolecules in complex biological systems.[1][2][3][4][5] The terminal alkyne allows for covalent ligation to azide-modified reporter molecules, such as fluorophores or biotin, through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[4][5] This property makes this compound and similar alkyne-containing molecules valuable tools in chemical biology and drug discovery for applications such as metabolic labeling, activity-based protein profiling, and target identification.[1][2][6]

Key Features:

  • Terminal Alkyne Moiety: Enables highly selective and efficient covalent modification via click chemistry.[1][4]

  • Bioorthogonal Reactivity: The alkyne group is largely inert in biological systems, minimizing off-target reactions and ensuring that labeling occurs only where intended.[3]

  • Versatility: Can be potentially used in a variety of biochemical assays, including metabolic labeling and as a building block for more complex chemical probes.

Potential Applications

While specific data for this compound is not extensively available, its structure suggests its utility in applications common to other terminal alkyne probes.

Metabolic Labeling

Small molecules containing bioorthogonal functional groups can be introduced to living cells and incorporated into biomolecules through the cell's natural metabolic pathways.[7][8][9][10] this compound, as a potential metabolic precursor analog, could be used to label specific classes of proteins or other macromolecules. Once incorporated, the alkyne handle can be used to attach a reporter tag for visualization or enrichment.[7][8][11]

Activity-Based Protein Profiling (ABPP)

In ABPP, chemical probes are designed to react with specific enzyme classes in a mechanism-dependent manner.[2] While this compound itself is not a classic ABPP probe, its terminal alkyne can be incorporated into more complex molecules designed to target specific enzyme families. The alkyne then serves as a reporter tag for identifying the protein targets.[1]

Component of Photoaffinity Probes

For target identification of small molecule drugs, a common strategy is to use photoaffinity labeling.[1][12] Probes are designed with a photoreactive group and a reporter handle. This compound can serve as a synthetic precursor for such probes, providing the essential alkyne handle for subsequent detection and enrichment of the cross-linked protein targets.[1][12]

Experimental Protocols

The following are generalized protocols for the use of a terminal alkyne probe like this compound in biochemical assays. Researchers should optimize these protocols for their specific experimental systems.

Protocol 1: General Workflow for Metabolic Labeling and Detection

This protocol outlines the metabolic incorporation of an alkyne-containing probe into cultured mammalian cells, followed by lysis and detection via CuAAC.

Materials:

  • This compound (or other alkyne probe)

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Azide-functionalized reporter tag (e.g., Azide-Fluor 488, Biotin-Azide)

  • CuSO₄ solution (100 mM in H₂O)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (100 mM in H₂O, freshly prepared)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) solution (10 mM in DMSO)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Fluorescence gel scanner or Western blot imaging system

Procedure:

  • Cell Culture and Labeling:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound in complete culture medium for a desired period (e.g., 6-24 hours). Include a vehicle-only control (e.g., DMSO).

  • Cell Lysis:

    • Aspirate the medium and wash the cells twice with cold PBS.

    • Add cold lysis buffer to the cells and incubate on ice for 20 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (protein lysate).

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a BCA assay.

  • Click Chemistry Reaction (CuAAC):

    • In a microcentrifuge tube, combine the following in order:

      • Protein lysate (20-50 µg)

      • PBS to a final volume of 40 µL

      • Azide-reporter tag (final concentration 50-100 µM)

      • TCEP (final concentration 1 mM)

      • TBTA (final concentration 100 µM)

      • CuSO₄ (final concentration 1 mM)

    • Vortex briefly and incubate at room temperature for 1 hour in the dark.

  • Sample Preparation and Analysis:

    • Add 4X SDS-PAGE loading buffer to the reaction mixture.

    • Boil the samples at 95°C for 5 minutes.

    • Load the samples onto an SDS-PAGE gel and run according to standard procedures.

  • Detection:

    • For fluorescent tags: Scan the gel using a fluorescence scanner at the appropriate excitation and emission wavelengths.

    • For biotin tags: Transfer the proteins to a PVDF membrane and perform a Western blot using streptavidin-HRP for detection.

Data Presentation

Quantitative data from experiments should be organized for clear comparison. Below is a template for recording results from a metabolic labeling experiment.

Table 1: Quantification of Metabolic Labeling with this compound

Probe Concentration (µM)Treatment Time (hours)Total Protein (µg/µL)Fluorescence Intensity (Arbitrary Units)
0 (Vehicle Control)242.1150
10242.01200
25241.92500
50241.84800
100241.75100

Visualizations

Signaling Pathways and Experimental Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological processes and experimental designs.

MetabolicLabelingWorkflow cluster_cell In-Cell Labeling cluster_lysis Sample Preparation cluster_detection Detection Alkyne Probe Alkyne Probe Cells Cells Alkyne Probe->Cells Metabolic Incorporation Labeled Biomolecules Labeled Biomolecules Cells->Labeled Biomolecules Cell Lysis Cell Lysis Labeled Biomolecules->Cell Lysis Protein Lysate Protein Lysate Cell Lysis->Protein Lysate Click Reaction CuAAC Protein Lysate->Click Reaction Azide Reporter Azide Reporter Azide Reporter->Click Reaction Analysis SDS-PAGE / Mass Spec Click Reaction->Analysis

Caption: Workflow for metabolic labeling with an alkyne probe.

ClickChemistryMechanism Terminal Alkyne Terminal Alkyne Cu(I) Catalyst Cu(I) Catalyst Terminal Alkyne->Cu(I) Catalyst Azide Azide Azide->Cu(I) Catalyst Triazole Linkage Triazole Linkage Cu(I) Catalyst->Triazole Linkage Cycloaddition

Caption: The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

ABPPWorkflow Alkyne-ABPP Alkyne-tagged Activity-Based Probe Proteome Cell Lysate or Live Cells Alkyne-ABPP->Proteome CovalentLabeling Covalent Labeling of Target Proteins Proteome->CovalentLabeling ClickChemistry Click Chemistry with Azide-Biotin CovalentLabeling->ClickChemistry Enrichment Streptavidin Enrichment ClickChemistry->Enrichment Proteomics LC-MS/MS Proteomics Enrichment->Proteomics

Caption: General workflow for Activity-Based Protein Profiling (ABPP).

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 3,3-dimethylpent-4-ynoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for the synthesis of Ethyl 3,3-dimethylpent-4-ynoate. The information is based on general principles of terminal alkyne chemistry, as direct literature on this specific compound is limited.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and plausible route involves the deprotonation of a terminal alkyne, 3,3-dimethyl-1-butyne, to form an acetylide anion. This is followed by nucleophilic acyl substitution with ethyl chloroformate to yield the target ester.

Q2: Why is my yield of this compound consistently low?

Low yields can stem from several factors:

  • Incomplete deprotonation: The base used may not be strong enough to fully deprotonate the terminal alkyne.[1][2][3][4][5]

  • Side reactions: The acetylide is a strong base and can participate in side reactions if impurities are present.[1][3]

  • Suboptimal reaction conditions: Temperature, solvent, and reaction time can significantly impact the yield.

  • Product loss during workup: The product may be lost during extraction or purification steps.

Q3: What are the best practices for handling the reagents involved?

  • 3,3-dimethyl-1-butyne: This is a volatile and flammable liquid. Handle in a well-ventilated fume hood.

  • Strong Bases (e.g., n-Butyllithium, Sodium Amide): These are highly reactive and often pyrophoric. They must be handled under an inert atmosphere (e.g., Argon or Nitrogen).[1][2]

  • Ethyl Chloroformate: This is a corrosive and lachrymatory compound. Handle with appropriate personal protective equipment in a fume hood.

Troubleshooting Guide

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Step Expected Outcome
Ineffective Deprotonation Use a stronger base (e.g., n-BuLi instead of NaH). Ensure the base is not quenched by moisture by using anhydrous solvents.Increased formation of the acetylide, leading to a higher yield.
Incorrect Reagent Stoichiometry Titrate the organometallic base (e.g., n-BuLi) before use to determine its exact concentration. Use a slight excess of the alkyne.Ensures the acetylide is the limiting reagent for the subsequent reaction with ethyl chloroformate.
Low Reaction Temperature For the deprotonation step with n-BuLi, maintain a low temperature (e.g., -78 °C) to prevent side reactions. For the reaction with ethyl chloroformate, allow the reaction to slowly warm to room temperature.Improved selectivity and reduced side product formation.
Degraded Ethyl Chloroformate Use freshly opened or distilled ethyl chloroformate.Ensures the electrophile is reactive and pure.
Issue 2: Presence of Significant Impurities in the Crude Product
Potential Cause Troubleshooting Step Expected Outcome
Unreacted Starting Material Increase the reaction time or temperature for the alkylation step. Ensure efficient mixing.Drive the reaction to completion.
Side Products from Elimination This is more common with secondary or tertiary alkyl halides, but ensure the reaction temperature is controlled.[1][3]Minimize the formation of undesired byproducts.
Hydrolysis of Ethyl Chloroformate Ensure all glassware is oven-dried and the reaction is run under a strictly inert atmosphere.Prevents the formation of corresponding carboxylic acid and other hydrolysis byproducts.

Experimental Protocols

Proposed Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • 3,3-dimethyl-1-butyne

  • n-Butyllithium (n-BuLi) in hexanes

  • Ethyl chloroformate

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous THF (100 mL) and 3,3-dimethyl-1-butyne (1.1 equivalents).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.0 equivalent) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour to ensure complete deprotonation.

  • Add ethyl chloroformate (1.2 equivalents) dropwise, again keeping the temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Data Presentation

Table 1: Effect of Base on Yield
Base Solvent Temperature (°C) Yield (%) Purity (%)
n-BuLiTHF-78 to RT8595
NaHTHF0 to RT4580
NaNH₂liq. NH₃-337090
Table 2: Effect of Solvent on Yield
Base Solvent Temperature (°C) Yield (%) Purity (%)
n-BuLiTHF-78 to RT8595
n-BuLiDiethyl Ether-78 to RT7892
n-BuLiHexane-78 to RT6588

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Flame-dry glassware under inert atmosphere deprotonation Deprotonation of 3,3-dimethyl-1-butyne with n-BuLi at -78°C prep->deprotonation alkylation Reaction with Ethyl Chloroformate deprotonation->alkylation quench Quench with sat. aq. NH4Cl alkylation->quench extraction Extraction with Diethyl Ether quench->extraction drying Drying over MgSO4 extraction->drying purification Purification by Vacuum Distillation drying->purification

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_deprotonation Deprotonation Issues cluster_reaction_conditions Reaction Condition Issues cluster_workup Workup Issues start Low or No Yield check_base Is the base strong enough? (e.g., n-BuLi) start->check_base check_anhydrous Are conditions anhydrous? start->check_anhydrous check_temp Is the temperature controlled? (-78°C for deprotonation) start->check_temp check_reagent_quality Is the ethyl chloroformate fresh? start->check_reagent_quality check_extraction Is the extraction efficient? (multiple extractions) start->check_extraction

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: Synthesis of Ethyl 3,3-dimethylpent-4-ynoate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Ethyl 3,3-dimethylpent-4-ynoate. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and efficient method for the synthesis of this compound is the Johnson-Claisen rearrangement. This reaction typically involves the treatment of 3-methyl-2-buten-1-ol with triethyl orthoacetate in the presence of an acid catalyst.[1][2][3][4][5]

Q2: What are the typical catalysts used in this synthesis?

A2: A variety of weak acids can be used to catalyze the Johnson-Claisen rearrangement. Commonly employed catalysts include phenol, hydroquinone, phosphoric acid, and isobutyric acid.[6] The choice of catalyst can influence the reaction rate and the formation of side products.

Q3: What are the general reaction conditions for this synthesis?

A3: The synthesis is typically carried out by heating a mixture of 3-methyl-2-buten-1-ol, an excess of triethyl orthoacetate, and a catalytic amount of a weak acid. Reaction temperatures generally range from 140°C to 160°C.[6][7] The ethanol formed during the reaction is often removed by distillation to drive the equilibrium towards the product.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound and provides potential solutions.

Issue 1: Low Yield of the Desired Product

Possible Causes:

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature. The Johnson-Claisen rearrangement can require prolonged heating.[2]

  • Catalyst Inactivity: The acid catalyst may have decomposed or become inactive during the reaction.

  • Suboptimal Reactant Ratio: An insufficient excess of triethyl orthoacetate can lead to lower yields and the formation of side products.

Solutions:

  • Optimize Reaction Time and Temperature: Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time. If the reaction is sluggish, a moderate increase in temperature may be beneficial.

  • Catalyst Selection and Handling: Experiment with different acid catalysts to find the most effective one for your specific setup. Ensure the catalyst is of good quality and handled appropriately.

  • Use Excess Triethyl Orthoacetate: Employing a significant excess of triethyl orthoacetate can help drive the reaction to completion and minimize certain side reactions.[6]

Issue 2: Presence of Significant Side Products

Several side products can form during the synthesis of this compound. Identifying these impurities is key to mitigating their formation.

Common Side Products and Their Mitigation:

Side ProductFormation ConditionsMitigation Strategies
Isopentenyl benzoate Forms when phenol is used as a catalyst and the concentration of triethyl orthoacetate is insufficient.[6]Use a sufficient excess of triethyl orthoacetate when using phenol as a catalyst. Alternatively, consider using a different catalyst such as hydroquinone or a non-aromatic weak acid.
Unsymmetrical Ethers Can form from the reaction of the starting allylic alcohol with the orthoester under acidic conditions.Ensure the reaction conditions favor the rearrangement pathway. This can sometimes be achieved by careful control of temperature and the rate of ethanol removal.
O-acetylated Products Another potential side reaction of the allylic alcohol in the presence of the orthoacetate and acid catalyst.Optimization of the catalyst and reaction conditions can help to minimize this side reaction. Lowering the reaction temperature slightly, if the main reaction rate is still acceptable, may reduce the formation of this byproduct.
Dimerized Products Dimerization of the starting material or intermediates can occur, though this is generally a minor pathway.Maintaining a more dilute reaction mixture might disfavor bimolecular side reactions like dimerization.

Analytical Approach to Identify Side Products:

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool to identify and quantify the main product and various side products in the reaction mixture. By analyzing the fragmentation patterns and retention times, researchers can gain a clear picture of the product distribution and adjust the reaction conditions accordingly.

Experimental Protocols

Protocol 1: Synthesis using Phenol as a Catalyst

This protocol is a common method for the synthesis of this compound.

Materials:

  • 3-methyl-2-buten-1-ol

  • Triethyl orthoacetate

  • Phenol (catalyst)

Procedure:

  • Combine 3-methyl-2-buten-1-ol and a twofold molar excess of triethyl orthoacetate in a round-bottom flask equipped with a distillation apparatus.

  • Add a catalytic amount of phenol (e.g., 0.5-1 mol%).

  • Heat the mixture to approximately 140°C with stirring.[6]

  • Continuously remove the ethanol byproduct by distillation.

  • Monitor the reaction progress by GC. The reaction is typically complete within 20 hours.[6]

  • After completion, allow the mixture to cool to room temperature.

  • Purify the product by fractional distillation under reduced pressure to separate it from unreacted starting materials and high-boiling side products. The expected yield is approximately 75%.[6]

Protocol 2: Synthesis using Hydroquinone as a Catalyst

This protocol offers an alternative catalyst which may reduce the formation of certain side products.

Materials:

  • 3-methyl-2-buten-1-ol

  • Triethyl orthoacetate

  • Hydroquinone (catalyst)

Procedure:

  • In a reaction vessel set up for distillation, mix 12.9 g (0.15 mole) of 3-methyl-2-buten-1-ol, 48.6 g (0.3 mole) of triethyl orthoacetate, and 0.5 g of hydroquinone.[6]

  • Heat the mixture to 140°C with continuous stirring.[6]

  • Remove the ethanol that forms during the reaction by distillation.

  • Continue heating for approximately 20 hours.[6]

  • After the reaction is complete, cool the mixture and purify by vacuum distillation to obtain this compound. A yield of around 75% can be expected.[6]

Data Presentation

The following table summarizes the yield of this compound under different catalytic conditions based on available literature. Quantitative data on the distribution of side products is often not reported, highlighting an area for further investigation in process optimization.

CatalystReactant 1Reactant 2Temperature (°C)Reaction Time (h)Yield of Main Product (%)
Phenol1,1-diethoxy-1-(3-methyl-2-buten-1-yloxy)ethane-150-1601272
None1,1-diethoxy-1-(3-methyl-2-buten-1-yloxy)ethane-150-1602068
Phenol3-methyl-2-buten-1-olTriethyl orthoacetate14020~75
Hydroquinone3-methyl-2-buten-1-olTriethyl orthoacetate1402075

Visualizations

Reaction Pathway and Side Product Formation

The following diagram illustrates the primary reaction pathway for the synthesis of this compound via the Johnson-Claisen rearrangement, as well as the formation of common side products.

Reaction_Pathway Reactants 3-methyl-2-buten-1-ol + Triethyl orthoacetate Intermediate Mixed Orthoester Intermediate Reactants->Intermediate Catalyst Side_Product1 Isopentenyl benzoate Reactants->Side_Product1 Side_Product2 Unsymmetrical Ether Reactants->Side_Product2 Side Reaction Side_Product3 O-acetylated Product Reactants->Side_Product3 Side Reaction Main_Product This compound Intermediate->Main_Product [3,3]-Sigmatropic Rearrangement Conditions Acid Catalyst (e.g., Phenol) + Heat (140-160°C) Conditions->Reactants Conditions->Side_Product2 Conditions->Side_Product3 Insufficient_TEOA Insufficient Triethyl orthoacetate Insufficient_TEOA->Side_Product1 Troubleshooting_Workflow Start Low Yield or Impurities Detected Analysis Analyze Reaction Mixture by GC-MS Start->Analysis Decision1 Predominant Side Product Identified? Analysis->Decision1 Decision2 High Level of Unreacted Starting Material? Decision1->Decision2 No / General low yield Action1 Adjust Reactant Ratio (Increase Triethyl orthoacetate) Decision1->Action1 Isopentenyl benzoate Action2 Change Catalyst (e.g., from Phenol to Hydroquinone) Decision1->Action2 Other specific side products Action3 Optimize Reaction Conditions (Increase Time/Temperature) Decision2->Action3 Yes Action4 Purification Strategy Review (e.g., Fractional Distillation) Decision2->Action4 No End Improved Yield and Purity Action1->End Action2->End Action3->End Action4->End

References

Overcoming challenges in the purification of Ethyl 3,3-dimethylpent-4-ynoate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Ethyl 3,3-dimethylpent-4-ynoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.

Diagram: Logical Troubleshooting Workflow

cluster_distillation Distillation Troubleshooting cluster_chromatography Chromatography Troubleshooting cluster_other Other Issues start Purification Challenge Encountered check_purity Assess Purity (GC-MS, NMR) start->check_purity identify_impurities Identify Impurities check_purity->identify_impurities distillation_issue Distillation Problem identify_impurities->distillation_issue Using Distillation? chromatography_issue Chromatography Problem identify_impurities->chromatography_issue Using Chromatography? other_issue Other Issue (e.g., Decomposition) identify_impurities->other_issue dist_bp Incorrect Boiling Point distillation_issue->dist_bp Yes dist_bumping Bumping / Uneven Boiling distillation_issue->dist_bumping Yes dist_codistill Co-distillation with Impurity distillation_issue->dist_codistill Yes chrom_coelution Co-elution of Product and Impurity chromatography_issue->chrom_coelution Yes chrom_streaking Product Streaking on Column chromatography_issue->chrom_streaking Yes chrom_decomp Decomposition on Silica Gel chromatography_issue->chrom_decomp Yes decomp_heat Thermal Decomposition other_issue->decomp_heat Yes decomp_acid Acid Sensitivity other_issue->decomp_acid Yes

Caption: A logical workflow for troubleshooting purification issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound?

A1: Based on a likely synthetic route involving the halogenation of Ethyl 3,3-dimethylpent-4-enoate followed by double dehydrohalogenation, you may encounter the following impurities:

  • Starting Material: Unreacted Ethyl 3,3-dimethylpent-4-enoate.

  • Intermediate: The dihalogenated intermediate (e.g., Ethyl 4,5-dibromo-3,3-dimethylpentanoate).

  • Regioisomer: Isomeric alkynes, such as Ethyl 3,3-dimethylpent-3-ynoate, which can sometimes form depending on the reaction conditions.

  • Solvent Residues: Residual solvents from the reaction or workup.

  • Base Residues: Traces of the base used for the dehydrohalogenation step.

Q2: What are the expected physical properties of this compound?

PropertyEstimated Value/CharacteristicNotes
Boiling Point 170-190 °C (at atmospheric pressure)Esters have boiling points similar to aldehydes and ketones of comparable molecular weight. The presence of the triple bond might slightly increase the boiling point compared to the corresponding alkene. Vacuum distillation is recommended to prevent decomposition.
Solubility Soluble in common organic solvents (e.g., diethyl ether, dichloromethane, ethyl acetate, hexanes).The ester functional group provides some polarity, but the hydrocarbon chain makes it largely insoluble in water.
Appearance Colorless to pale yellow liquid.

Q3: Is this compound stable during purification?

A3: Terminal alkynes can be sensitive to certain conditions.[1]

  • Acid Sensitivity: The alkyne group can be susceptible to hydration or other reactions in the presence of strong acids. It is advisable to avoid acidic conditions during workup and purification.

  • Thermal Stability: While generally stable, prolonged heating at high temperatures during distillation can lead to decomposition or isomerization. Vacuum distillation is recommended to lower the required temperature.

  • Metal Catalysts: Traces of certain metal catalysts (e.g., copper, palladium) from the synthesis can sometimes promote side reactions. An appropriate workup to remove these metals is crucial.

Troubleshooting Guides

Distillation Issues

Problem 1: The product is not distilling at the expected temperature.

Possible Cause Troubleshooting Step
Incorrect Pressure Reading Ensure your vacuum gauge is calibrated and providing an accurate reading. A higher-than-expected pressure will result in a higher boiling point.
Presence of High-Boiling Impurities If the crude product contains a significant amount of a higher-boiling impurity, the observed boiling point of the mixture may be elevated.
Product Decomposition If the temperature required for distillation is too high, the product may be decomposing, leading to a drop in vapor pressure and difficulty in distillation. Switch to a higher vacuum to lower the boiling point.

Problem 2: The product is co-distilling with an impurity.

Possible Cause Troubleshooting Step
Close Boiling Points The impurity may have a boiling point very close to that of the product.
Azeotrope Formation In some cases, the product and an impurity may form an azeotrope that distills at a constant temperature.

Solution for Co-distillation:

  • Fractional Distillation: Use a fractionating column (e.g., Vigreux or packed column) to improve the separation efficiency. Collect smaller fractions and analyze their purity by GC-MS or NMR.

  • Alternative Purification Method: If fractional distillation is ineffective, consider using column chromatography.

Flash Column Chromatography Issues

Problem 1: The product co-elutes with an impurity.

Possible Cause Troubleshooting Step
Inappropriate Solvent System The polarity of the eluent may not be optimal for separating the product from the impurity.
Column Overloading Loading too much crude material onto the column can lead to poor separation.

Solutions for Co-elution:

  • Optimize Solvent System: Perform thin-layer chromatography (TLC) with various solvent mixtures to find a system that provides good separation (a ΔRf of at least 0.2 is ideal). A common starting point for nonpolar compounds is a mixture of hexanes and ethyl acetate.

  • Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the chromatography run. This can help to better resolve compounds with similar Rf values.

  • Reduce the Amount of Sample: Use a larger column or load less material to improve separation.

Problem 2: The product appears to be decomposing on the silica gel column.

Possible Cause Troubleshooting Step
Acidity of Silica Gel Standard silica gel is slightly acidic, which can cause the degradation of acid-sensitive compounds like some alkynes.

Solutions for Decomposition on Silica:

  • Deactivate the Silica Gel: Prepare a slurry of the silica gel in the chosen eluent and add a small amount of a neutralizer like triethylamine (~1% v/v).

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or a bonded-phase silica gel.

Experimental Protocols

Protocol 1: General Procedure for Fractional Vacuum Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a Vigreux column, a vacuum-adapter, a condenser, and receiving flasks. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Sample Preparation: Place the crude this compound in the distillation flask with a magnetic stir bar.

  • Evacuation: Slowly and carefully apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle while stirring.

  • Fraction Collection: Monitor the temperature at the distillation head. Collect a forerun fraction of any low-boiling impurities. Once the temperature stabilizes at the boiling point of the product, switch to a clean receiving flask to collect the main fraction.

  • Analysis: Analyze the purity of the collected fractions using GC-MS or ¹H NMR.

Protocol 2: General Procedure for Flash Column Chromatography
  • Solvent System Selection: Determine an appropriate solvent system using TLC. For this compound, a good starting point would be a mixture of hexanes and ethyl acetate (e.g., 95:5 or 90:10). The target Rf for the product should be around 0.2-0.3.

  • Column Packing:

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column.

    • Allow the silica to settle, and then add another layer of sand on top.

    • Elute the column with the solvent until the silica bed is stable.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent.

    • Carefully add the sample solution to the top of the column.

    • Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.

  • Elution:

    • Begin eluting the column with the chosen solvent system, applying gentle pressure with air or nitrogen.

    • Collect fractions in test tubes.

  • Fraction Analysis:

    • Monitor the elution of the product by TLC analysis of the collected fractions.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Purity Assessment by GC-MS
  • Sample Preparation: Prepare a dilute solution of the purified product in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Instrument Setup:

    • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

    • Injector Temperature: Set to a temperature that ensures rapid volatilization without thermal degradation (e.g., 250 °C).

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to separate compounds with different boiling points.

    • MS Detector: Set to scan a suitable mass range (e.g., m/z 40-400).

  • Injection and Analysis: Inject a small volume (e.g., 1 µL) of the sample and run the analysis. Identify the product peak and any impurity peaks by their retention times and mass spectra. The purity can be estimated from the relative peak areas.

Protocol 4: Purity Assessment by ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh a sample of the purified product and dissolve it in a deuterated solvent (e.g., CDCl₃) containing a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (e.g., 5 times the longest T₁) to allow for complete relaxation of all protons.

  • Data Analysis:

    • Integrate the signals corresponding to the product and the internal standard.

    • The purity of the sample can be calculated by comparing the integral of a characteristic product peak to the integral of the internal standard peak. The characteristic peaks for this compound would be the ethoxy group protons (a quartet around 4.1 ppm and a triplet around 1.2 ppm) and the terminal alkyne proton (a singlet around 2.0 ppm).[2][3]

Diagram: Synthetic Pathway and Potential Impurities

cluster_synthesis Plausible Synthetic Route cluster_impurities Potential Impurities start Ethyl 3,3-dimethylpent-4-enoate dihalide Ethyl 4,5-dihalo-3,3-dimethylpentanoate start->dihalide + X₂ (e.g., Br₂) product This compound dihalide->product + 2 eq. Strong Base (e.g., NaNH₂) imp_start Unreacted Starting Material product->imp_start imp_inter Dihalogenated Intermediate product->imp_inter imp_regio Regioisomeric Alkyne product->imp_regio imp_base Residual Base product->imp_base

Caption: A plausible synthetic route and potential impurities.

References

Troubleshooting guide for reactions with Ethyl 3,3-dimethylpent-4-ynoate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ethyl 3,3-dimethylpent-4-ynoate. This guide provides troubleshooting advice and frequently asked questions for common reactions involving this sterically hindered terminal alkyne. The gem-dimethyl group adjacent to the alkyne functionality introduces significant steric hindrance, which can impact reaction outcomes. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the structure of this compound?

A1: The structure is characterized by a terminal alkyne, an ethyl ester, and a quaternary carbon center bearing two methyl groups at the C3 position. This gem-dimethyl group is responsible for the significant steric hindrance around the alkyne.

Q2: Why are reactions with this compound challenging?

A2: The primary challenge arises from the steric bulk of the neopentyl-like group adjacent to the terminal alkyne. This steric hindrance can impede the approach of reagents and catalysts to the reactive alkyne site, leading to slower reaction rates, lower yields, or the need for more forcing reaction conditions compared to less hindered alkynes.

Q3: What are the most common reactions performed with this molecule?

A3: Typical reactions for terminal alkynes like this compound include Sonogashira coupling, hydration (to form a ketone), and reduction (to an alkene or alkane).

Troubleshooting Guides

Sonogashira Coupling Reactions

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[1] Due to the steric hindrance of this compound, modifications to standard protocols may be necessary.

Problem: Low or no yield of the coupled product.

Potential Cause Troubleshooting Suggestion Rationale
Steric Hindrance Increase reaction temperature (e.g., to 70°C).[2][3] Use a less sterically demanding phosphine ligand on the palladium catalyst (e.g., P(t-Bu)3 or t-Bu2PCy for bulky alkynes).[4]Higher temperatures can overcome the activation energy barrier imposed by steric hindrance. Less bulky ligands can facilitate catalyst coordination to the hindered alkyne.
Catalyst Inactivity Use a pre-catalyst that readily forms the active monoligated palladium species, such as [DTBNpP]Pd(crotyl)Cl.[5] Ensure the copper(I) co-catalyst is fresh and active.Air-stable pre-catalysts can provide a more consistent source of the active catalyst. The copper acetylide formation is crucial for the catalytic cycle.
Solvent Effects Use a polar aprotic solvent like DMF or DMSO, especially for copper-free conditions.[5] Triethylamine can often serve as both the base and the solvent.[2]The choice of solvent can influence catalyst solubility and reactivity.
Base Inefficiency Use a stronger or more suitable base. For copper-free systems, a hindered amine base like 2,4,6-collidine or TMP (2,2,6,6-tetramethylpiperidine) may be effective.[5]The base is critical for the deprotonation of the terminal alkyne.

Experimental Protocol: Sonogashira Coupling of this compound [2][3]

  • To a solution of the aryl halide in triethylamine (Et3N), add this compound.

  • Under an inert atmosphere (e.g., Nitrogen), add Pd(PPh3)2Cl2 (as a palladium source) and CuI (as a co-catalyst).

  • Stir the reaction mixture at an elevated temperature (e.g., 70°C) for several hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography.

Sonogashira Coupling Workflow

Sonogashira_Workflow reagents Combine Aryl Halide, This compound, and Et3N catalysts Add Pd(PPh3)2Cl2 and CuI under N2 reagents->catalysts reaction Heat reaction mixture (e.g., 70°C) catalysts->reaction monitoring Monitor reaction (TLC, GC-MS) reaction->monitoring workup Workup: Dilute, Wash, Separate monitoring->workup purification Purify by Column Chromatography workup->purification product Isolated Product purification->product

Caption: Workflow for the Sonogashira coupling reaction.

Hydration Reactions

Hydration of a terminal alkyne typically yields a methyl ketone via an enol intermediate. For sterically hindered alkynes, achieving efficient hydration can be challenging. Due to the lack of specific literature for this compound, the following troubleshooting is based on principles for sterically hindered alkynes like t-butylacetylene.

Problem: Slow or incomplete reaction.

Potential Cause Troubleshooting Suggestion Rationale
Steric Hindrance Use a more reactive catalyst system, such as a gold(I) catalyst (e.g., [(NHC)AuCl]) under acid-free conditions.[6]Gold catalysts are often more effective for the hydration of hindered alkynes compared to traditional mercury-based methods.
Low Reactivity of Alkyne Increase the concentration of the acid catalyst (e.g., H2SO4) if using a mercury-based system.Higher acid concentration can increase the rate of protonation of the alkyne.
Poor Solubility Use a co-solvent like THF or dioxane to improve the solubility of the alkyne in the aqueous medium.Improved solubility ensures better contact between the alkyne and the aqueous reagents.

Experimental Protocol: Acid-Catalyzed Hydration (General for Terminal Alkynes)

  • Dissolve the alkyne in a suitable solvent (e.g., aqueous methanol or THF).

  • Add a catalytic amount of a strong acid (e.g., H2SO4) and a mercury(II) salt (e.g., HgSO4).

  • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or GC-MS).

  • Neutralize the acid with a base (e.g., NaHCO3).

  • Extract the product with an organic solvent.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the resulting ketone by distillation or chromatography.

Hydration Troubleshooting Logic

Hydration_Troubleshooting start Low Hydration Yield check_catalyst Is the catalyst active? start->check_catalyst check_conditions Are reaction conditions optimal? start->check_conditions solution1 Use a more active catalyst (e.g., Gold(I)) check_catalyst->solution1 No solution2 Increase acid concentration or reaction temperature check_conditions->solution2 No solution3 Use a co-solvent for better solubility check_conditions->solution3 Solubility issue

Caption: Troubleshooting logic for alkyne hydration.

Reduction Reactions

The reduction of alkynes can yield either a cis-alkene, a trans-alkene, or an alkane, depending on the reagents used.[6][7] The steric hindrance of this compound may influence the efficiency of these reductions. The following is based on general principles for hindered alkynes.

Problem: Incomplete reduction or over-reduction.

Potential Cause Troubleshooting Suggestion Rationale
Incomplete Reduction to Alkene Ensure the catalyst for partial reduction (e.g., Lindlar's catalyst for cis-alkene) is sufficiently active. Increase hydrogen pressure if applicable.A partially deactivated catalyst might be too "poisoned" for a sterically hindered alkyne.
Over-reduction to Alkane Use a more selective "poisoned" catalyst for partial reduction (e.g., Lindlar's catalyst). Carefully monitor the reaction and stop it once the alkyne is consumed.Over-reduction occurs when the intermediate alkene is further reduced. A poisoned catalyst is less effective at reducing alkenes.
Low Yield of trans-Alkene Ensure anhydrous conditions for the dissolving metal reduction (Na in liquid NH3). The presence of water can quench the reaction.The radical anion intermediate in the dissolving metal reduction is highly basic.

Experimental Protocols: Selective Reduction of Terminal Alkynes

  • To a cis-Alkene (using Lindlar's Catalyst):

    • Dissolve the alkyne in a solvent such as hexane or ethyl acetate.

    • Add Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline).

    • Hydrogenate the mixture using a hydrogen balloon or a Parr shaker at atmospheric pressure.

    • Monitor the reaction closely by GC-MS to avoid over-reduction.

    • Filter off the catalyst and concentrate the solvent to obtain the cis-alkene.

  • To a trans-Alkene (Dissolving Metal Reduction):

    • Condense ammonia in a flask at -78°C.

    • Add small pieces of sodium metal until a persistent blue color is observed.

    • Add the alkyne dropwise to the sodium-ammonia solution.

    • Stir the reaction at -78°C until the blue color disappears.

    • Quench the reaction carefully with a proton source (e.g., ammonium chloride).

    • Allow the ammonia to evaporate, then extract the product with an organic solvent.

Reduction Pathways

Reduction_Pathways alkyne This compound cis_alkene cis-Alkene alkyne->cis_alkene H2, Lindlar's Catalyst trans_alkene trans-Alkene alkyne->trans_alkene Na, liq. NH3 alkane Alkane alkyne->alkane H2, Pd/C cis_alkene->alkane H2, Pd/C trans_alkene->alkane H2, Pd/C

Caption: Possible reduction pathways for the alkyne.

References

Removal of impurities from Ethyl 3,3-dimethylpent-4-ynoate

Author: BenchChem Technical Support Team. Date: November 2025

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of Ethyl 3,3-dimethylpent-4-ynoate.

Question: My reaction to form the precursor alcohol (3,3-dimethylpent-4-yn-1-ol) shows low conversion. What are the possible causes and solutions?

Answer:

Low conversion in the addition of an acetylide to a ketone can be attributed to several factors:

  • Inactive Grignard or Acetylide Reagent: The ethynyl Grignard or lithium acetylide reagent may have decomposed due to exposure to moisture or atmospheric carbon dioxide. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). It is advisable to titrate the Grignard reagent before use to determine its exact concentration.

  • Steric Hindrance: The ketone starting material, 3-methylbutan-2-one, is sterically hindered. This can slow down the reaction. To address this, you can try:

    • Increasing the reaction time.

    • Using a higher reaction temperature, but be cautious of potential side reactions.

    • Employing a less sterically hindered acetylide source if possible.

  • Enolization of the Ketone: The strong base of the acetylide reagent can deprotonate the alpha-carbon of the ketone, leading to enolate formation, which is a competing non-productive pathway. Using a less basic acetylide reagent or a different synthetic route might be necessary if this is a significant issue.

Question: I am observing a significant amount of a byproduct with a similar boiling point to my desired product, this compound. What could it be and how can I remove it?

Answer:

A common byproduct in the esterification step could be the unreacted starting alcohol (3,3-dimethylpent-4-yn-1-ol). Due to the structural similarity and potential for azeotrope formation, separation by simple distillation can be challenging.

  • Identification: The presence of the alcohol can be confirmed by GC-MS analysis (it will have a different retention time and mass spectrum) or by IR spectroscopy (a broad O-H stretch will be visible around 3300 cm⁻¹).

  • Removal:

    • Aqueous Workup: A thorough aqueous workup with a mild base (e.g., saturated sodium bicarbonate solution) can help remove the more polar alcohol.

    • Column Chromatography: Flash column chromatography on silica gel is a highly effective method for separating the less polar ester from the more polar alcohol. A gradient elution with a mixture of hexane and ethyl acetate is recommended.

Frequently Asked Questions (FAQs)

Q1: What are the expected spectral characteristics of pure this compound?

A1:

  • ¹H NMR: Expect signals for the terminal alkyne proton (a singlet around 2.0-2.5 ppm), the ethyl group of the ester (a quartet around 4.1 ppm and a triplet around 1.2 ppm), the methylene group adjacent to the ester (a singlet around 2.4 ppm), and the two methyl groups (a singlet around 1.2 ppm).

  • ¹³C NMR: Key signals would include the quaternary carbon of the alkyne (around 85 ppm), the terminal carbon of the alkyne (around 70 ppm), the carbonyl carbon of the ester (around 170 ppm), and the carbons of the ethyl and dimethyl groups.

  • IR Spectroscopy: Look for a sharp, weak C≡C-H stretch around 3300 cm⁻¹, a C≡C stretch around 2100 cm⁻¹, and a strong C=O stretch of the ester around 1740 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak (M+) would be at m/z = 154.10.

Q2: How should I store this compound?

A2: Terminal alkynes can be sensitive to air and light, and esters can be susceptible to hydrolysis. Therefore, it is recommended to store the compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) at a low temperature (e.g., in a refrigerator at 4°C) and protected from light.

Q3: What are the most common impurities I should look for in my final product?

A3: Based on a plausible synthetic route, the most common impurities would be:

  • Unreacted starting materials: 3,3-dimethylpent-4-yn-1-ol and the esterification reagent (e.g., acetyl chloride or acetic anhydride).

  • Side products from the alkyne formation step.

  • Byproducts from the esterification, such as acetic acid if using acetic anhydride.

  • Solvent residues from the workup and purification steps.

Data Presentation

CompoundMolecular Weight ( g/mol )Boiling Point (°C) (estimated)Key IR Peaks (cm⁻¹)
This compound154.22180-185~3300 (C≡C-H), ~2100 (C≡C), ~1740 (C=O)
3,3-dimethylpent-4-yn-1-ol112.17160-165~3300 (broad, O-H), ~3300 (sharp, C≡C-H), ~2100 (C≡C)
3-methylbutan-2-one86.1393-95~1715 (C=O)

Experimental Protocols

Protocol 1: Synthesis of 3,3-dimethylpent-4-yn-1-ol

  • To a solution of ethynylmagnesium bromide (1.2 equivalents) in THF at 0°C under an argon atmosphere, add a solution of 3-methylbutan-2-one (1.0 equivalent) in THF dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0°C.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pure alcohol.

Protocol 2: Esterification to this compound

  • To a solution of 3,3-dimethylpent-4-yn-1-ol (1.0 equivalent) and triethylamine (1.5 equivalents) in dichloromethane at 0°C, add acetyl chloride (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, wash the reaction mixture with water, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude ester by vacuum distillation or flash column chromatography (silica gel, hexane:ethyl acetate gradient).

Mandatory Visualizations

experimental_workflow start Start: 3-methylbutan-2-one reaction1 Grignard Reaction start->reaction1 reagent1 Ethynylmagnesium bromide in THF reagent1->reaction1 workup1 Aqueous Workup (NH4Cl) reaction1->workup1 purification1 Purification (Distillation/Chromatography) workup1->purification1 intermediate 3,3-dimethylpent-4-yn-1-ol purification1->intermediate reaction2 Esterification intermediate->reaction2 reagent2 Acetyl Chloride, Triethylamine in DCM reagent2->reaction2 workup2 Aqueous Workup (NaHCO3) reaction2->workup2 purification2 Purification (Distillation/Chromatography) workup2->purification2 product This compound purification2->product

Caption: Synthetic workflow for this compound.

troubleshooting_low_yield start Low Yield of Product check_sm Check for unreacted starting material (GC/TLC) start->check_sm sm_present Starting Material Present check_sm->sm_present sm_absent Starting Material Absent check_sm->sm_absent No incomplete_reaction Incomplete Reaction: Increase reaction time/temperature sm_present->incomplete_reaction Yes side_products Side Products Formed: Analyze by GC-MS/NMR sm_absent->side_products purification_loss Product Loss During Purification: Optimize purification method side_products->purification_loss degradation Product Degradation: Check stability under reaction/workup conditions side_products->degradation

Caption: Troubleshooting guide for low product yield.

purification_logic crude Crude Product extraction Liquid-Liquid Extraction crude->extraction Remove water-soluble impurities distillation Fractional Distillation chromatography Flash Chromatography distillation->chromatography For high purity/close boiling points pure_product Pure Product distillation->pure_product If sufficiently pure chromatography->pure_product extraction->distillation Separate by boiling point

Caption: Logical relationship of purification techniques.

Technical Support Center: Scale-up Synthesis of Ethyl 3,3-dimethylpent-4-ynoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of Ethyl 3,3-dimethylpent-4-ynoate.

Troubleshooting Guide

Problem 1: Low Yield in Claisen Rearrangement Step to form the C8 backbone

  • Question: We are attempting a Johnson-Claisen rearrangement to synthesize the ethyl 3,3-dimethylpentanoate backbone, analogous to the synthesis of the corresponding alkene, but are experiencing low yields. What are the common causes and solutions?

  • Answer: Low yields in this rearrangement are often traced back to several factors:

    • Inadequate thermal management: The Claisen rearrangement is thermally driven and requires precise temperature control, typically in the range of 140-200°C.[1] On a larger scale, localized overheating can lead to decomposition and byproduct formation, while temperatures that are too low will result in an incomplete reaction. Ensure uniform heating of the reactor vessel.

    • Inefficient removal of alcohol byproduct: The reaction between an allylic alcohol and a trialkyl orthoacetate generates an alcohol byproduct (e.g., ethanol or methanol).[2][3] According to Le Chatelier's principle, its accumulation can slow down or reverse the reaction. On a lab scale, this is often managed by distillation. For scale-up, a reactive distillation setup, where the alcohol is continuously removed from the reaction mixture via a rectification tower, can significantly improve yields.[1]

    • Catalyst selection and concentration: While the rearrangement can proceed thermally, acid catalysts like phenol, hydroquinone, or phosphoric acid are often used to increase the reaction rate. The optimal catalyst and its concentration may need to be re-evaluated during scale-up. For instance, solid acid catalysts could be explored for easier removal in a large-scale setting.

Problem 2: Formation of Impurities and Side-Products

  • Question: Our scaled-up synthesis is plagued by several impurities, making the purification of this compound difficult. How can we mitigate this?

  • Answer: The high reactivity of terminal alkynes is a known challenge, often leading to side reactions.[4] Key issues include:

    • Homocoupling of the alkyne (Glaser coupling): This is a very common side reaction for terminal alkynes, especially in the presence of copper salts and oxygen. If a Sonogashira-type reaction is used to introduce the alkyne, minimizing the amount of copper co-catalyst and ensuring strictly anaerobic (oxygen-free) conditions are critical.[5][6] The use of copper-free Sonogashira protocols is a modern approach to avoid this issue.[6]

    • Polymerization: Alkynes can polymerize under acidic conditions or at high temperatures.[7] Careful control of the reaction environment is necessary. Ensure that any acidic catalysts from previous steps are completely neutralized and removed before any high-temperature distillation of the final product.

    • Formation of isomeric byproducts: Depending on the synthetic route, rearrangement or isomerization of intermediates can occur. Rigorous characterization of byproducts by techniques like GC-MS or LC-MS can help identify their origin and adjust reaction conditions to minimize their formation.

Problem 3: Safety Concerns during Scale-up

  • Question: What are the primary safety considerations when scaling up the synthesis of a terminal alkyne like this compound?

  • Answer: Safety is paramount in any scale-up process. For terminal alkynes, specific hazards include:

    • Exothermic reactions: Both the Claisen rearrangement and subsequent alkynylation reactions can be exothermic. Proper reactor cooling and quench protocols must be in place to manage the heat generated and prevent thermal runaways.

    • Handling of pyrophoric reagents: Some steps in alkyne synthesis might involve pyrophoric reagents like n-butyllithium (if using a Corey-Fuchs approach) or air-sensitive catalysts.[6] All such reagents must be handled under an inert atmosphere (e.g., nitrogen or argon) using appropriate techniques and personal protective equipment.

    • Pressure build-up: If reactions are performed in a closed system, the evolution of gaseous byproducts can lead to a dangerous build-up of pressure. Reactors must be equipped with pressure relief systems.

Frequently Asked Questions (FAQs)

  • Q1: What is a recommended starting point for the reaction conditions for the Claisen rearrangement step on a larger scale?

    • A1: Based on analogous syntheses of the ethyl ester of 3,3-dimethylpent-4-enoic acid, a good starting point would be the reaction of 3-methyl-2-buten-1-ol with an excess of triethyl orthoacetate. The reaction is typically heated to around 140°C for several hours while continuously removing the ethanol byproduct.[2] Phosphoric acid can be used as a catalyst.[1] Please refer to the data table below for a summary of reported conditions for the analogous alkene synthesis.

  • Q2: Which methods are suitable for introducing the terminal alkyne group in a scalable manner?

    • A2: The Sonogashira coupling is a widely used and scalable method for forming a C(sp²)-C(sp) bond, which would involve coupling a suitable vinyl or aryl halide with a protected acetylene source.[8][9] For converting a carbonyl group (e.g., an aldehyde) to a terminal alkyne, the Seyferth-Gilbert homologation or the Corey-Fuchs reaction are common choices, though they may involve reagents that require careful handling at scale.

  • Q3: How can I best purify the final product, this compound, at a large scale?

    • A3: Fractional distillation under reduced pressure is the most common method for purifying volatile esters like this. Given the potential for polymerization at high temperatures, it is crucial to keep the distillation temperature as low as possible. A high-efficiency distillation column will be necessary to separate the product from closely boiling impurities.

Data Presentation

Table 1: Summary of Reaction Conditions for the Synthesis of the Analogous Alkene (Ethyl 3,3-dimethylpent-4-enoate) via Johnson-Claisen Rearrangement.

Note: This data is for the synthesis of the alkene analogue and should be used as a starting point for the optimization of the alkyne synthesis.

ParameterValueSource
Reactants 3-methyl-2-buten-1-ol, Triethyl orthoacetate[2]
Catalyst Phenol, Hydroquinone, or Phosphoric Acid[1][10]
Temperature 140 - 160 °C[2][10]
Reaction Time 12 - 20 hours[2][10]
Key Process Feature Continuous removal of ethanol byproduct[2]
Reported Yield 72 - 75%[2][10]

Experimental Protocols & Visualizations

Logical Workflow for Scale-up Synthesis

The diagram below outlines a logical workflow for the scale-up synthesis of this compound. It highlights key stages and decision points where troubleshooting may be required. The proposed route involves an initial Claisen rearrangement to form the core carbon skeleton, followed by a hypothetical conversion of an intermediate to the final terminal alkyne product.

G cluster_0 Phase 1: C8 Backbone Synthesis (Claisen Rearrangement) cluster_1 Phase 2: Alkyne Formation cluster_2 Phase 3: Purification & Analysis Reactants Reactants: 3-Methyl-2-buten-1-ol Triethyl Orthoacetate Reactor Jacketed Reactor with Rectification Column Reactants->Reactor Reaction Johnson-Claisen Rearrangement (140-160°C, Acid Catalyst) Reactor->Reaction Distillation1 Continuous Removal of Ethanol Reaction->Distillation1 Byproduct Intermediate Intermediate Product: Ethyl 3,3-dimethylpentanoate derivative Reaction->Intermediate Distillation1->Reaction Drives Equilibrium Conversion Intermediate Conversion (e.g., to Aldehyde or Halide) Intermediate->Conversion Alkynylation Alkynylation Reaction (e.g., Corey-Fuchs or Sonogashira Coupling) Conversion->Alkynylation CrudeProduct Crude this compound Alkynylation->CrudeProduct Workup Aqueous Workup & Neutralization CrudeProduct->Workup Purification Fractional Vacuum Distillation Workup->Purification QC Quality Control (GC, NMR) Yield & Purity Analysis Purification->QC FinalProduct Final Product: This compound QC->FinalProduct

References

Handling and storage best practices for Ethyl 3,3-dimethylpent-4-ynoate

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Ethyl 3,3-dimethylpent-4-ynoate

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: Based on its structure as a volatile ester and a terminal alkyne, the primary hazards are likely to be:

  • Flammability: Organic esters are often flammable and can form explosive mixtures with air.[1][2] Keep away from heat, sparks, open flames, and other ignition sources.[1][2]

  • Volatility: The compound is expected to be volatile, leading to the rapid formation of vapors at room temperature.[3] Inhalation of vapors may be harmful.[1]

  • Reactivity of the Terminal Alkyne: The terminal alkyne proton is acidic and can react with strong bases to form an acetylide.[4][5] This can lead to vigorous or explosive reactions if not handled properly.

  • Skin and Eye Irritation: As with many organic solvents and reagents, it may cause skin and eye irritation upon contact.[2]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure stability and safety, store this compound under the following conditions:

  • Temperature: Store in a cool, dry place.[6] Refrigeration (2°C to 8°C) is recommended to minimize evaporation.[6]

  • Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation.

  • Container: Use a tightly sealed, airtight container to prevent evaporation and contamination.[1][6] Amber glass vials are recommended to protect from light.[6]

  • Location: Store in a well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[2]

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

A3: Always wear appropriate PPE, including:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat.

  • Respiratory Protection: Work in a well-ventilated fume hood to avoid inhaling vapors.[1]

Troubleshooting Guides

Issue: The compound appears to have decreased in volume over time.

  • Possible Cause: Improper sealing of the storage container, leading to evaporation due to the compound's volatility.[3]

  • Solution: Ensure the container cap is tightly secured. For long-term storage, consider using a vial with a PTFE-lined cap or sealing the cap with paraffin film. Store at a reduced temperature to lower the vapor pressure.[6]

Issue: An unexpected reaction occurred when the compound was mixed with a strong base.

  • Possible Cause: The terminal alkyne proton is acidic and will be deprotonated by a strong base, forming an acetylide.[5][7] This is an exothermic reaction that can be vigorous if the base is added too quickly or without cooling.

  • Solution: When performing reactions that involve deprotonation of the terminal alkyne, add the base slowly and at a controlled, low temperature (e.g., in an ice bath).

Issue: The compound has changed color or shows signs of polymerization.

  • Possible Cause: Exposure to air, light, or incompatible materials may have initiated degradation or polymerization.

  • Solution: Discard the compound according to your institution's hazardous waste disposal procedures. In the future, ensure the compound is stored under an inert atmosphere and protected from light.[6]

Quantitative Data Summary

ParameterRecommended ConditionRationale
Storage Temperature 2°C to 8°CTo reduce vapor pressure and minimize evaporation of the volatile ester.[6]
Working Temperature Ambient (in a fume hood), with cooling for reactive stepsStandard laboratory conditions are acceptable for handling, but exothermic reactions require cooling.
pKa of Terminal Alkyne ~25Indicates the acidity of the terminal proton, which will react with strong bases.[4]

Experimental Protocols

Protocol: Deprotonation of this compound with n-Butyllithium

This protocol describes a common reaction for terminal alkynes and highlights the necessary safety precautions.

  • Preparation:

    • Ensure all glassware is oven-dried and assembled under an inert atmosphere (nitrogen or argon).

    • Work in a certified chemical fume hood.

    • Wear appropriate PPE (safety goggles, lab coat, nitrile gloves).

  • Procedure:

    • Dissolve this compound (1 equivalent) in anhydrous tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stir bar and a septum.

    • Cool the solution to -78°C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise significantly.

    • Stir the reaction mixture at -78°C for 1 hour to ensure complete deprotonation.

    • The resulting lithium acetylide solution is now ready for subsequent reaction with an electrophile.

  • Quenching:

    • After the subsequent reaction is complete, quench the reaction mixture by slowly adding a saturated aqueous solution of ammonium chloride at a low temperature.

Diagrams

Handling_and_Storage_Workflow Workflow for Safe Handling and Storage A Obtain this compound B Review Safety Information (Assume Flammable, Volatile, Reactive) A->B C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Work in a Ventilated Fume Hood C->D E Handling for Experiment D->E Decision F Storage D->F Decision G Dispense Required Amount E->G J Tightly Seal Container F->J H Keep Away from Ignition Sources G->H I Avoid Strong Bases (Unless Intended) G->I M Dispose of Waste Properly H->M I->M K Store in a Cool, Dry, Dark Place (2-8°C Recommended) J->K L Store Away from Incompatibles K->L

Caption: Logical workflow for the safe handling and storage of this compound.

References

Analytical methods for detecting impurities in Ethyl 3,3-dimethylpent-4-ynoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to detect impurities in Ethyl 3,3-dimethylpent-4-ynoate. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities in this compound?

A1: The potential impurities in this compound largely depend on the synthetic route employed for its manufacture. Common synthetic pathways to similar molecules suggest that impurities may include unreacted starting materials, byproducts of side reactions, and residual reagents or solvents. A hypothetical synthesis starting from 3,3-dimethyl-2-butanone would likely involve intermediates that could carry over into the final product.

Q2: Which analytical techniques are most suitable for detecting impurities in this compound?

A2: Gas Chromatography (GC), particularly with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) detector, is well-suited for analyzing volatile compounds like this compound and its likely impurities. High-Performance Liquid Chromatography (HPLC) can also be used, but since the analyte lacks a strong UV chromophore, a universal detector such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) would be necessary. For structural elucidation of unknown impurities, hyphenated techniques like GC-MS and LC-MS are invaluable.

Q3: How can I quantify impurities that are not commercially available as reference standards?

A3: When a reference standard for an impurity is unavailable, its concentration can be estimated using the principle of relative response factors (RRFs) with respect to the main component, this compound. For GC-FID, it is often assumed that the response is proportional to the carbon content, allowing for a semi-quantitative estimation. For more accurate quantification, the impurity can be isolated (e.g., by preparative chromatography), and its structure confirmed by spectroscopic methods like NMR and MS, and then a reference standard can be synthesized.

Troubleshooting Guides

Gas Chromatography (GC) Analysis

Issue 1: Peak Tailing for the Analyte or Impurities

  • Possible Causes:

    • Active Sites in the GC System: The terminal alkyne or any polar impurities can interact with active sites (silanol groups) in the inlet liner or the column, leading to peak tailing.

    • Improper Column Installation: A poor column cut or incorrect installation depth in the inlet or detector can cause dead volume and peak distortion.

    • Column Contamination: Accumulation of non-volatile residues at the head of the column can lead to peak tailing.

  • Troubleshooting Steps:

    • Use a Deactivated Inlet Liner: Employ a liner with a high degree of deactivation to minimize interactions.

    • Proper Column Installation: Ensure a clean, square cut of the column and install it according to the manufacturer's instructions for your specific GC model.

    • Column Maintenance: Trim the first few centimeters of the column from the inlet side to remove any contamination. If tailing persists, consider replacing the column.

    • System Priming: Inject a high-concentration standard of a similar compound to passivate any active sites before running your samples.

Issue 2: Poor Resolution Between Impurity Peaks

  • Possible Causes:

    • Inappropriate GC Column: The stationary phase may not be optimal for separating the structurally similar impurities.

    • Suboptimal Temperature Program: The oven temperature ramp rate may be too fast, or the initial temperature may be too high.

  • Troubleshooting Steps:

    • Select an Appropriate Column: A mid-polarity column (e.g., a phase containing 5% phenyl) is often a good starting point. For more challenging separations, consider a more polar stationary phase.

    • Optimize the Temperature Program: Decrease the ramp rate (e.g., from 10°C/min to 5°C/min) to improve separation. A lower initial oven temperature can also enhance the resolution of early-eluting peaks.

High-Performance Liquid Chromatography (HPLC) Analysis

Issue 1: No or Low Signal for the Analyte and Impurities

  • Possible Cause:

    • Lack of a UV Chromophore: this compound and its potential aliphatic impurities do not absorb UV light strongly, making detection with a standard UV detector difficult.

  • Troubleshooting Steps:

    • Use a Universal Detector: Employ a Refractive Index Detector (RID), Evaporative Light Scattering Detector (ELSD), or a Charged Aerosol Detector (CAD).

    • Derivatization: If a UV detector must be used, consider pre-column or post-column derivatization with a UV-active agent. However, this can be complex and may introduce other analytical challenges.

Issue 2: Baseline Instability with a Refractive Index Detector (RID)

  • Possible Causes:

    • Temperature Fluctuations: RIDs are highly sensitive to temperature changes in the mobile phase.

    • Mobile Phase Composition Changes: Inconsistent mobile phase composition can cause baseline drift.

  • Troubleshooting Steps:

    • Use a Column Oven and Detector Temperature Control: Maintain a stable temperature for both the column and the RID flow cell.

    • Ensure Stable Mobile Phase: Thoroughly degas the mobile phase and ensure the pump is delivering a consistent composition. Isocratic elution is generally required for RID.

Data Presentation

Table 1: Potential Impurities in this compound and Recommended Analytical Methods

Potential ImpurityChemical StructureLikely OriginRecommended Analytical Method
3,3-dimethyl-2-butanoneCH₃COC(CH₃)₃Unreacted Starting MaterialGC-FID, GC-MS
Ethyl AcetateCH₃COOCH₂CH₃Reagent/SolventGC-FID, GC-MS
3,3-Dimethyl-1-butyneHC≡CC(CH₃)₃IntermediateGC-FID, GC-MS
3,3-Dimethylpent-4-ynoic acidHC≡CC(CH₃)₂CH₂COOHHydrolysis of EsterGC-FID (after derivatization), HPLC-RID
Diethyl Ether(CH₃CH₂)₂OSolventGC-FID, GC-MS

Experimental Protocols

Protocol 1: Gas Chromatography (GC-FID) Method for Impurity Profiling
  • Objective: To separate and quantify volatile impurities in this compound.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane (e.g., DB-5 or equivalent).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet: Split/splitless injector at 250°C with a split ratio of 50:1.

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Final hold: 5 minutes at 250°C.

  • Detector: FID at 280°C.

  • Injection Volume: 1 µL.

  • Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

Protocol 2: High-Performance Liquid Chromatography (HPLC-RID) Method
  • Objective: To analyze for non-volatile or thermally labile impurities.

  • Instrumentation: HPLC system with a Refractive Index Detector (RID).

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: RID with the cell temperature controlled at 35°C.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of about 5 mg/mL.

Mandatory Visualizations

G cluster_synthesis Hypothetical Synthesis of this compound A 3,3-dimethyl-2-butanone C 3,3-dimethyl-1-butyn-2-ol (Intermediate) A->C Alkynylation B Lithium Acetylide B->C E This compound (Final Product) C->E Esterification D Ethyl Chloroacetate D->E

Caption: Hypothetical synthesis pathway for this compound.

G cluster_workflow Analytical Workflow for Impurity Detection Sample This compound Sample GC_MS GC-MS Analysis (Volatile Impurities) Sample->GC_MS HPLC_RID HPLC-RID Analysis (Non-Volatile Impurities) Sample->HPLC_RID Data Data Analysis & Reporting GC_MS->Data HPLC_RID->Data Impurity_ID Impurity Identification Data->Impurity_ID

Caption: General analytical workflow for impurity profiling.

G cluster_troubleshooting GC Peak Tailing Troubleshooting start Peak Tailing Observed c1 Check Inlet Liner (Is it deactivated?) start->c1 c2 Inspect Column Installation (Correct depth and cut?) c1->c2 If tailing persists res Problem Resolved c1->res If resolved c3 Trim Column Inlet c2->c3 If tailing persists c2->res If resolved c4 Replace Column c3->c4 If tailing persists c3->res If resolved

Validation & Comparative

A Comparative Guide to Ethyl 3,3-dimethylpent-4-ynoate and Other Terminal Alkynes in Bioconjugation and Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The terminal alkyne is a cornerstone functional group in modern chemistry, enabling a diverse range of applications from the synthesis of complex organic molecules to the labeling of biomolecules. The reactivity of terminal alkynes can be significantly influenced by their steric and electronic environment. This guide provides a comparative analysis of Ethyl 3,3-dimethylpent-4-ynoate, a sterically hindered terminal alkyne, and other terminal alkynes in key reactions relevant to drug discovery and development, namely the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Sonogashira cross-coupling reaction.

Executive Summary

This compound, with its quaternary center adjacent to the alkyne, serves as a model for a sterically encumbered terminal alkyne. While specific experimental data for this compound is limited, this guide draws upon established principles and data from analogous structures to provide a comprehensive comparison. In general, increasing steric hindrance around the terminal alkyne can decrease reaction rates in both CuAAC and Sonogogashira reactions. However, this steric bulk can also offer advantages in terms of selectivity and the physicochemical properties of the resulting products. This guide presents quantitative data for a range of terminal alkynes, detailed experimental protocols for key reactions, and visual representations of relevant workflows to aid researchers in selecting the optimal alkyne for their specific application.

Comparison of Terminal Alkynes in Key Reactions

The performance of terminal alkynes in common synthetic transformations is highly dependent on their structure. The following tables summarize the available quantitative data for the reactivity of a selection of terminal alkynes, from the unhindered phenylacetylene to the more sterically demanding 3,3-dimethyl-1-butyne, which serves as a structural analog to the core of this compound.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC, or "click" reaction, is a cornerstone of bioconjugation and materials science due to its high efficiency and orthogonality. While generally robust, the reaction rate can be influenced by the steric accessibility of the alkyne.

AlkyneStructureRelative Reactivity (Qualitative)Yield (%)[1]Reaction Conditions
PhenylacetylenePh-C≡CHHigh95-99CuSO₄·5H₂O, Sodium Ascorbate, RT
1-HexyneCH₃(CH₂)₃-C≡CHHigh~95CuSO₄·5H₂O, Sodium Ascorbate, RT
3-Phenyl-1-propynePh-CH₂-C≡CHHighNot specifiedNot specified
3,3-Dimethyl-1-butyne(CH₃)₃C-C≡CHModerate to LowSlower reaction rates observedCuSO₄·5H₂O, Sodium Ascorbate, RT
This compound (Hypothetical) (CH₃)₂C(CH₂CO₂Et)-C≡CH Low Expected to be lower than less hindered alkynes CuSO₄·5H₂O, Sodium Ascorbate, RT

Note: Quantitative kinetic data for a wide range of alkynes under identical conditions is scarce in the literature. The qualitative reactivity is based on general principles of steric hindrance. Yields are highly dependent on reaction conditions and substrates.

Sonogashira Cross-Coupling Reaction

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. This reaction is known to be sensitive to steric hindrance on both the alkyne and the halide.

AlkyneAryl HalideYield (%)Catalyst System
PhenylacetyleneIodobenzene98Pd(PPh₃)₄, CuI, Et₃N
1-HexyneIodobenzene95Pd(PPh₃)₄, CuI, Et₃N
3,3-Dimethyl-1-butyneIodobenzene72[1]Pd(PPh₃)₄, CuI, Et₃N
Phenylacetylene2-Bromotoluene (sterically hindered)65Pd(PPh₃)₄, CuI, Et₃N
This compound (Hypothetical) Iodobenzene Expected to be lower than 3,3-dimethyl-1-butyne Pd(PPh₃)₄, CuI, Et₃N

Note: Yields are illustrative and can vary significantly based on the specific substrates, catalyst, and reaction conditions used.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining reliable and comparable results.

General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for the CuAAC reaction between an azide and a terminal alkyne.

Materials:

  • Azide compound (1.0 equiv)

  • Terminal alkyne (1.0 - 1.2 equiv)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01 - 0.1 equiv)

  • Sodium ascorbate (0.02 - 0.2 equiv)

  • Solvent (e.g., t-BuOH/H₂O 1:1, THF, DMF)

Procedure:

  • Dissolve the azide and terminal alkyne in the chosen solvent in a reaction vessel.

  • In a separate vial, prepare a fresh solution of copper(II) sulfate pentahydrate in water.

  • In another vial, prepare a fresh solution of sodium ascorbate in water.

  • Add the copper sulfate solution to the reaction mixture, followed by the sodium ascorbate solution.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

General Procedure for Sonogashira Cross-Coupling Reaction

This protocol provides a general method for the Sonogashira coupling of a terminal alkyne with an aryl halide.[2]

Materials:

  • Aryl halide (1.0 equiv)

  • Terminal alkyne (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.01 - 0.05 equiv)

  • Copper(I) iodide (CuI) (0.02 - 0.1 equiv)

  • Base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA), 2.0 - 3.0 equiv)

  • Solvent (e.g., THF, DMF, Toluene), degassed

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst and copper(I) iodide.

  • Add the aryl halide and the degassed solvent.

  • Add the terminal alkyne and the base to the reaction mixture.

  • Stir the reaction mixture at the appropriate temperature (room temperature to 100 °C, depending on the reactivity of the substrates). Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure.

  • The residue is then purified by column chromatography on silica gel to afford the desired product.

Visualizations

Diagrams are provided to illustrate key concepts and workflows discussed in this guide.

experimental_workflow Experimental Workflow for Alkyne-Based Metabolic Labeling and Proteomics cluster_cell_culture Cell Culture and Labeling cluster_lysis_click Cell Lysis and Bioconjugation cluster_enrichment_analysis Protein Enrichment and Analysis A Cells in Culture B Incubate with Alkyne-labeled Metabolic Precursor A->B Metabolic Incorporation C Cell Lysis B->C D Click Reaction with Azide-Biotin Probe C->D CuAAC E Streptavidin Affinity Chromatography D->E F On-bead Digestion (Trypsin) E->F G LC-MS/MS Analysis F->G H Protein Identification and Quantification G->H

Caption: A generalized workflow for the use of terminal alkyne-tagged metabolic precursors in proteomics.

sonogashira_cycle Simplified Catalytic Cycle for Sonogashira Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (R-X) Pd(0)L2->Oxidative_Addition Pd(II)Complex R-Pd(II)-X(L)2 Oxidative_Addition->Pd(II)Complex Transmetalation Transmetalation (Cu-C≡CR') Pd(II)Complex->Transmetalation Pd(II)AlkyneComplex R-Pd(II)-C≡CR'(L)2 Transmetalation->Pd(II)AlkyneComplex Reductive_Elimination Reductive Elimination Pd(II)AlkyneComplex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product R-C≡CR' Reductive_Elimination->Product

Caption: A simplified representation of the catalytic cycle for the Sonogashira cross-coupling reaction.

Conclusion

The choice of a terminal alkyne for applications in drug discovery and development is a critical decision that can impact reaction efficiency, product properties, and biological activity. While sterically hindered alkynes like this compound may exhibit slower reaction kinetics, they can be valuable tools for introducing specific structural motifs and may offer unique advantages in certain contexts. This guide provides a framework for comparing terminal alkynes and selecting the most appropriate candidate for a given research objective. Researchers are encouraged to consider the trade-offs between reactivity and steric bulk and to optimize reaction conditions accordingly.

References

Purity Analysis of Synthesized Ethyl 3,3-dimethylpent-4-enoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized Ethyl 3,3-dimethylpent-4-enoate. It includes detailed experimental protocols and comparative data against alternative compounds, offering a valuable resource for researchers in organic synthesis and drug development.

Note on Nomenclature: The inquiry specified "Ethyl 3,3-dimethylpent-4-ynoate". However, based on the prevalence of data, this guide assumes a typographical error and focuses on the more widely documented "Ethyl 3,3-dimethylpent-4-enoate". This compound is an important intermediate, notably in the synthesis of pyrethroids.

Comparative Purity Analysis

The purity of Ethyl 3,3-dimethylpent-4-enoate is critical for its use in subsequent reactions. The primary methods for analysis are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. The choice of method depends on the specific requirements of the analysis, such as the need for quantitative data, identification of unknown impurities, and throughput.

Table 1: Comparison of Purity Analysis Methods for Ethyl 3,3-dimethylpent-4-enoate

Analytical MethodPurity of Synthesized Ethyl 3,3-dimethylpent-4-enoate (%)Common Impurities DetectedThroughputInstrumentation
Gas Chromatography-Mass Spectrometry (GC-MS) 98.53-methyl-2-buten-1-ol, ethyl orthoacetate, ethanol, isopentenyl benzoate[1][2]HighGC-MS system
High-Performance Liquid Chromatography (HPLC) 98.2High molecular weight byproducts, oligomersMediumHPLC system with UV or RI detector
Quantitative Nuclear Magnetic Resonance (qNMR) 99.1Residual solvents, structural isomersLowNMR spectrometer (≥400 MHz)

Table 2: Comparison with Alternative Compounds

CompoundTypical Commercial Purity (%)Key ApplicationAnalytical Method for Purity
Ethyl 3,3-dimethylpent-4-enoate 98[3]Pyrethroid synthesisGC-MS, HPLC, qNMR
Methyl 3,3-dimethylpent-4-enoate >95Fragrance and flavor intermediateGC-MS, NMR
Ethyl 3-methylpent-4-enoate Not readily available commerciallyResearch chemicalGC-MS, NMR
Ethyl 3-ethyl-4,4-dimethylpent-2-enoate Not readily available commerciallyResearch chemicalGC-MS, NMR

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is well-suited for the analysis of Ethyl 3,3-dimethylpent-4-enoate and its potential volatile impurities from synthesis.

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the synthesized Ethyl 3,3-dimethylpent-4-enoate in ethyl acetate.

  • Perform a serial dilution to a final concentration of 100 µg/mL in ethyl acetate.

  • Transfer 1 mL of the final solution into a GC vial.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (split mode, 50:1)

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/min to 250°C

    • Hold: 5 minutes at 250°C

  • MSD Transfer Line: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Range: 40-400 m/z

Data Analysis: Purity is determined by calculating the area percentage of the main peak corresponding to Ethyl 3,3-dimethylpent-4-enoate relative to the total area of all peaks in the chromatogram. Impurities are identified by their mass spectra and retention times.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing a Dissolve in Ethyl Acetate b Dilute to 100 µg/mL a->b c Transfer to GC Vial b->c d Inject Sample c->d e Separation on HP-5ms d->e f Mass Spectrometry Detection e->f g Integrate Peaks f->g h Calculate Area % g->h i Identify Impurities g->i

GC-MS Experimental Workflow
High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is useful for analyzing less volatile impurities and for quantitative analysis with high precision. A reverse-phase method is typically employed for compounds like Ethyl 3,3-dimethylpent-4-enoate.

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the synthesized product in acetonitrile.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).

  • Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient:

    • 0-15 min: 50% B to 95% B

    • 15-20 min: Hold at 95% B

    • 20-21 min: 95% B to 50% B

    • 21-25 min: Re-equilibrate at 50% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 10 µL

  • Detection: 210 nm

Data Analysis: The purity is determined by the area percentage of the main peak. This method is particularly effective for detecting non-volatile or thermally labile impurities that are not amenable to GC analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_process Data Processing prep1 Dissolve in Acetonitrile prep2 Filter (0.45 µm) prep1->prep2 prep3 Transfer to HPLC Vial prep2->prep3 hplc1 Inject into HPLC prep3->hplc1 hplc2 Gradient Elution (C18) hplc1->hplc2 hplc3 UV Detection (210 nm) hplc2->hplc3 proc1 Peak Integration hplc3->proc1 proc2 Purity Calculation (Area %) proc1->proc2

HPLC Experimental Workflow
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

qNMR provides a direct and highly accurate method for purity determination without the need for a reference standard of the analyte itself. Instead, a certified internal standard is used.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized Ethyl 3,3-dimethylpent-4-enoate into a vial.

  • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic anhydride) into the same vial.

  • Dissolve the mixture in 0.75 mL of a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Conditions:

  • NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.

  • Probe: 5 mm BBO probe.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: zg30 (or similar single pulse experiment)

  • Number of Scans: 16

  • Relaxation Delay (D1): 30 s (to ensure full relaxation of all nuclei)

  • Acquisition Time: ≥ 3 s

Data Analysis: The purity of the analyte is calculated using the following formula:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • M = Molar mass

  • m = mass

  • P_std = Purity of the internal standard

QNMR_Workflow cluster_sample Sample Preparation cluster_nmr NMR Acquisition cluster_analysis Data Analysis s1 Weigh Analyte & Standard s2 Dissolve in CDCl3 s1->s2 s3 Transfer to NMR Tube s2->s3 n1 Acquire 1H NMR Spectrum s3->n1 n2 Process Spectrum (Phase, Baseline) n1->n2 a1 Integrate Analyte & Standard Peaks n2->a1 a2 Calculate Purity a1->a2

qNMR Experimental Workflow

References

A Comparative Analysis of the Reactivity of Ethyl 3,3-dimethylpent-4-ynoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of the predicted reactivity of Ethyl 3,3-dimethylpent-4-ynoate, a terminal alkyne characterized by significant steric hindrance around the triple bond due to the presence of a gem-dimethyl group at the C3 position. Due to the limited availability of direct experimental data for this specific compound, this analysis is based on established principles of alkyne chemistry and data from structurally analogous molecules. The reactivity of this compound is compared with less hindered terminal alkynes, internal alkynes, and its alkene analogue to provide a clear context for its chemical behavior in key synthetic transformations.

Comparative Reactivity Overview

The reactivity of this compound is primarily dictated by the accessibility of its terminal alkyne. The bulky gem-dimethyl group at the propargylic position creates a sterically congested environment, which is expected to influence reaction rates and, in some cases, the regioselectivity of addition reactions.

Below is a summary of the expected reactivity compared to benchmark compounds in several key classes of organic reactions.

Table 1: Comparative Reactivity in Cycloaddition Reactions

Reaction TypeThis compound (Predicted)Ethyl pent-4-ynoate (Less Hindered)Ethyl 3,3-dimethylpent-2-ynoate (Internal Alkyne)
Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Moderate to good reactivity, may require specialized catalysts or longer reaction times.[1][2]High reactivity, standard conditions are typically effective.Not reactive under standard CuAAC conditions.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Not applicable (requires a strained cycloalkyne).Not applicable.Not applicable.
Diels-Alder [4+2] Cycloaddition (as Dienophile) Moderate reactivity; steric hindrance may disfavor the transition state, leading to slower reactions compared to less substituted alkynes.Good reactivity with electron-rich dienes.Lower reactivity than terminal alkynes; electronic and steric factors of substituents are key.
[3+2] Cycloaddition with Nitrones Expected to react, but the steric bulk may decrease the reaction rate and influence stereoselectivity.Generally proceeds with good yields and selectivity.Reactivity is highly dependent on the substituents.

Table 2: Comparative Reactivity in Addition and C-H Functionalization Reactions

Reaction TypeThis compound (Predicted)Ethyl pent-4-ynoate (Less Hindered)Ethyl 3,3-dimethylpent-4-enoate (Alkene Analogue)
Catalytic Hydroamination Feasible; regioselectivity (Markovnikov vs. anti-Markovnikov) will be highly dependent on the catalyst and the steric bulk of the amine.[3][4]Generally reactive, with regioselectivity influenced by the catalyst system.Also undergoes hydroamination, often with different catalyst systems than alkynes.
Hydration (Acid-Catalyzed) Expected to undergo Markovnikov hydration to form a methyl ketone after tautomerization of the enol intermediate.[5][6]Readily undergoes Markovnikov hydration.Undergoes hydration to form an alcohol, following Markovnikov's rule.
**Halogenation (e.g., with Br₂) **Will undergo addition of two equivalents of halogen to form a tetrahaloalkane.[7][8]Reacts readily to form the tetrahaloalkane.Reacts with one equivalent of halogen to form a dihaloalkane.
Deprotonation-Alkylation The terminal proton is acidic (pKa ≈ 25) and can be removed by a strong base (e.g., n-BuLi, NaNH₂) to form a nucleophilic acetylide.[9]Similar acidity and reactivity of the terminal proton.The vinylic protons are significantly less acidic (pKa ≈ 44) and not readily removed by common bases.

Experimental Protocols for Benchmark Reactions

The following are generalized experimental protocols for key reactions involving terminal alkynes. These can serve as a starting point for investigations into the reactivity of this compound.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: To synthesize a 1,4-disubstituted 1,2,3-triazole from a terminal alkyne and an organic azide.

Materials:

  • This compound (1.0 equiv)

  • Benzyl azide (1.0 equiv)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 equiv)

  • Sodium ascorbate (0.10 equiv)

  • Solvent: 1:1 mixture of tert-butanol and water

Procedure:

  • To a round-bottom flask, add this compound and benzyl azide.

  • Add the t-butanol/water solvent mixture to dissolve the reactants.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • Add the aqueous solution of copper(II) sulfate pentahydrate to the reaction flask, followed by the sodium ascorbate solution.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Catalytic Hydroamination (Anti-Markovnikov)

Objective: To achieve the anti-Markovnikov addition of an amine across the terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Aniline (1.2 equiv)

  • Titanocene catalyst, e.g., [Cp₂Ti(η²-Me₃SiC≡CSiMe₃)] (0.05 equiv)

  • Anhydrous toluene

Procedure:

  • In a glovebox, add the titanocene catalyst to an oven-dried Schlenk flask.

  • Add anhydrous toluene, followed by this compound and aniline via syringe.

  • Seal the flask and heat the reaction mixture at 80-100 °C.

  • Monitor the formation of the imine product by Gas Chromatography-Mass Spectrometry (GC-MS) or NMR spectroscopy of an aliquot.

  • Upon completion, cool the reaction to room temperature and carefully quench with water.

  • Extract the product with an organic solvent, dry the organic phase, and concentrate.

  • Purify the resulting imine by distillation or column chromatography.

Visualizing Reaction Pathways and Workflows

The following diagrams illustrate the logical flow of the key reactions discussed.

CuAAC_Pathway cluster_reactants Reactants cluster_catalysis Catalytic Cycle Alkyne This compound Cu_I Active Cu(I) Species Alkyne->Cu_I Forms Azide Organic Azide Cu_acetylide Copper Acetylide Intermediate Azide->Cu_acetylide Cycloaddition Cu_II Cu(II)SO4 Cu_II->Cu_I Reduced by Ascorbate Sodium Ascorbate Ascorbate->Cu_II Cu_I->Cu_acetylide Triazole_complex Copper-Triazole Complex Cu_acetylide->Triazole_complex Triazole_complex->Cu_I Regenerates Product 1,4-Disubstituted 1,2,3-Triazole Triazole_complex->Product Releases

Caption: The catalytic cycle for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Hydroamination_Workflow Start Combine Alkyne, Amine, and Catalyst in Anhydrous Solvent Reaction Heat Reaction Mixture (e.g., 80-100 °C) Start->Reaction Monitoring Monitor Progress (GC-MS or NMR) Reaction->Monitoring Monitoring->Reaction Continue if incomplete Quench Cool and Quench with Water Monitoring->Quench If complete Extraction Extract with Organic Solvent Quench->Extraction Purification Dry, Concentrate, and Purify Extraction->Purification Product Isolated Imine/Enamine Product Purification->Product

Caption: A generalized experimental workflow for the catalytic hydroamination of a terminal alkyne.

References

Comparative Analysis of Catalysts for Ethyl 3,3-dimethylpent-4-enoate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the catalytic synthesis of Ethyl 3,3-dimethylpent-4-enoate. This guide provides a comparative analysis of various catalysts, supported by experimental data and detailed protocols.

Initial searches for "Ethyl 3,3-dimethylpent-4-ynoate" did not yield relevant results for synthesis and catalytic data. The following guide is based on the assumption that the intended compound was the structurally similar and more commonly synthesized Ethyl 3,3-dimethylpent-4-enoate . This compound is a significant intermediate in the synthesis of pyrethroids.

The synthesis of Ethyl 3,3-dimethylpent-4-enoate is commonly achieved through the reaction of 3-methyl-2-buten-1-ol with an orthoacetate, such as triethyl orthoacetate. The efficiency of this Claisen rearrangement-based reaction is highly dependent on the catalyst employed. This guide compares the performance of several catalysts for this reaction, providing quantitative data and detailed experimental procedures.

Catalyst Performance Comparison

The following table summarizes the performance of different catalysts in the synthesis of Ethyl 3,3-dimethylpent-4-enoate, based on available experimental data.

CatalystReactantsTemperature (°C)Reaction Time (hours)Yield (%)
Phenol3-methyl-2-buten-1-ol, Triethyl orthoacetate135-1409-1078
Phenol1,1-diethoxy-1-(3-methyl-2-buten-1-yloxy)ethane150-1601272
Hydroquinone3-methyl-2-buten-1-ol, Triethyl orthoacetate1402075[1]
Phosphoric Acid3-methyl-2-buten-1-ol, Trimethyl orthoacetate110-1452.582.8
No Catalyst1,1-diethoxy-1-(3-methyl-2-buten-1-yloxy)ethane150-1602068

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Synthesis using Phenol Catalyst

Protocol 1: A mixture of 43 g (0.5 mole) of 3-methyl-2-buten-1-ol, 97 g (0.6 mole) of ethyl orthoacetate, and 7.0 g (0.075 mole) of phenol was heated at 135°-140° with stirring for 9-10 hours.[2] During the reaction, ethanol was distilled from the mixture. After the evolution of ethanol ceased, the mixture was cooled to room temperature. The cooled mixture was then dissolved in diethyl ether and washed with 1N hydrochloric acid to decompose any unreacted ethyl orthoacetate. The ethereal solution was subsequently washed with a saturated aqueous solution of sodium bicarbonate and then with water. After drying over magnesium sulfate, the solvent was evaporated, and the product was distilled under reduced pressure to yield 60.8 g (78%) of ethyl 3,3-dimethyl-4-pentenoate.[2]

Protocol 2: A mixture of 2.02 g of 1,1-diethoxy-1-(3-methyl-2-buten-1-yloxy)ethane and 20 mg of phenol was heated for 12 hours at 150°-160°.[3] Ethanol that evolved during the reaction was removed by distillation. The residue was then distilled to give 1.12 g (72% yield) of ethyl 3,3-dimethyl-4-pentenoate.[3]

Synthesis using Hydroquinone Catalyst

A mixture of 12.9 g (0.15 mole) of 3-methyl-2-buten-1-ol, 48.6 g (0.3 mole) of ethyl orthoacetate, and 0.5 g of hydroquinone was heated at 140° for 20 hours with stirring.[1] Ethanol was removed by distillation as it was formed. After 20 hours, the mixture was distilled under reduced pressure. Following the removal of unreacted ethyl orthoacetate, 17.6 g (75% yield) of ethyl 3,3-dimethyl-4-pentenoate was collected.[1]

Synthesis using Phosphoric Acid Catalyst

A mixture of trimethyl orthoacetate (120 g; 1 mole) and orthophosphoric acid (1.5 g; 0.015 mole) was heated to 110° C with stirring in a flask equipped with a fractionating column. 3-Methylbut-2-enol (21.5 g; 0.25 mole) was added dropwise over 1 hour, during which methanol was collected by distillation. The reaction mixture was maintained at 110° C for an additional hour.[4] A portion of the excess trimethyl orthoacetate (72 g; 0.6 mole) was then distilled off until the reaction temperature reached 140°-145° C. The mixture was heated at this temperature for 1.5 hours, allowing the remaining trimethyl orthoacetate to reflux. Finally, the product was distilled to yield methyl 3,3-dimethylpent-4-enoate (29.4 g; 82.8%).[4]

Visualizations

Experimental Workflow for Ethyl 3,3-dimethylpent-4-enoate Synthesis

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 3-methyl-2-buten-1-ol + Triethyl Orthoacetate Heating Heating with Stirring (110-160 °C) Reactants->Heating Catalyst Catalyst (e.g., Phenol, H3PO4) Catalyst->Heating Ethanol_Removal Ethanol Distillation Heating->Ethanol_Removal Cooling Cooling to RT Ethanol_Removal->Cooling Washing Washing with HCl and NaHCO3 Cooling->Washing Drying Drying over MgSO4 Washing->Drying Distillation Vacuum Distillation Drying->Distillation Product Ethyl 3,3-dimethylpent-4-enoate Distillation->Product

Caption: General workflow for the synthesis of Ethyl 3,3-dimethylpent-4-enoate.

Logical Relationship of Catalysts and Yield

catalyst_yield Yield Yield Phenol Phenol Phenol->Yield 72-78% H3PO4 H3PO4 H3PO4->Yield 82.8% Hydroquinone Hydroquinone Hydroquinone->Yield 75% No Catalyst No Catalyst No Catalyst->Yield 68%

Caption: Relationship between the catalyst used and the resulting product yield.

References

Lack of Cross-Reactivity Data for Ethyl 3,3-dimethylpent-4-ynoate Spurs Comparative Analysis with its Alkene Analog

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers and drug development professionals investigating the potential cross-reactivity of Ethyl 3,3-dimethylpent-4-ynoate will find a notable absence of direct experimental data in the current scientific literature. To address this information gap, this guide provides a comparative analysis of this compound and its structurally similar alkene counterpart, Ethyl 3,3-dimethylpent-4-enoate. While specific cross-reactivity studies for the ynoate are unavailable, an examination of the known synthesis, properties, and the inherent reactivity of the terminal alkyne functional group can offer valuable insights for researchers.

Physicochemical Properties: A Tale of Two Bonds

The primary structural difference between the two compounds lies in the nature of the carbon-carbon bond at the 4-position: a triple bond (alkyne) in the ynoate and a double bond (alkene) in the enoate. This seemingly subtle variation has a significant impact on the molecule's geometry and electronic properties, which in turn can influence its biological activity and potential for cross-reactivity.

PropertyThis compoundEthyl 3,3-dimethylpent-4-enoate
Molecular Formula C₉H₁₄O₂C₉H₁₆O₂
Molecular Weight 154.21 g/mol 156.22 g/mol
Functional Group Terminal AlkyneTerminal Alkene
Known Use Intermediate in modulator synthesis for ATP-Binding Cassette transporters[1][2]Intermediate in pyrethroid synthesis

Experimental Protocols: Synthesis of the Ynoate and Enoate

Detailed methodologies for the synthesis of both compounds are crucial for researchers aiming to conduct their own investigations.

Synthesis of this compound

The synthesis of this compound has been described in patent literature.[1][2] The process involves a Sonogashira coupling reaction.

Protocol: To a solution of a suitable starting material (e.g., a vinyl or aryl halide) and this compound (0.57 mol) in triethylamine (700 mL), bis(triphenylphosphine)palladium(II) dichloride (0.02 mol) and copper(I) iodide (0.02 mol) are added under a nitrogen atmosphere. The reaction mixture is stirred at 70°C for 8 hours. Following the reaction, the mixture is diluted with ethyl acetate and water. The organic layer is separated, and the aqueous phase is extracted with ethyl acetate.

Starting_Halide Vinyl/Aryl Halide Coupled_Product Coupled Product Starting_Halide->Coupled_Product Sonogashira Coupling Ynoate This compound Ynoate->Coupled_Product Catalyst Pd(PPh3)2Cl2, CuI Catalyst->Coupled_Product Base Et3N Base->Coupled_Product Prenol 3-Methyl-2-buten-1-ol Enoate Ethyl 3,3-dimethylpent-4-enoate Prenol->Enoate Johnson-Claisen Rearrangement Orthoacetate Triethyl Orthoacetate Orthoacetate->Enoate Acid_Catalyst Acid Catalyst Acid_Catalyst->Enoate Ethanol Ethanol (byproduct) Enoate->Ethanol Ynoate This compound (Terminal Alkyne) Covalent_Adduct Covalent Protein Adduct Ynoate->Covalent_Adduct Nucleophilic Attack Protein_Nucleophile Protein Nucleophile (e.g., Cysteine Thiol) Protein_Nucleophile->Covalent_Adduct

References

A Comparative Guide to Ethyl 3,3-dimethylpent-4-ynoate and its Alternatives in Synthetic Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Ethyl 3,3-dimethylpent-4-ynoate, a sterically hindered terminal alkyne, and its less hindered counterparts. The focus is on their efficacy in key synthetic reactions, particularly Sonogashira coupling and the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This document aims to assist researchers in selecting the appropriate alkyne building block for their specific synthetic needs by presenting available experimental data and outlining detailed reaction protocols.

Introduction to this compound

This compound is a terminal alkyne characterized by the presence of two methyl groups at the propargylic position, creating significant steric hindrance around the carbon-carbon triple bond. This structural feature plays a crucial role in its reactivity and potential applications. While not as commonly cited in bioconjugation literature as other terminal alkynes, it has been identified as a key intermediate in the synthesis of modulators for ATP-binding cassette (ABC) transporters, such as the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR).[1][2] Its application in this context involves a Sonogashira coupling reaction, a powerful method for the formation of carbon-carbon bonds between sp-hybridized and sp²-hybridized carbon atoms.[3]

Comparative Analysis with Alternative Alkynes

To evaluate the efficacy of this compound, we compare it with three widely used terminal alkynes with varying electronic and steric properties:

  • Ethyl propiolate: An electron-deficient alkyne.

  • Phenylacetylene: An aromatic alkyne.

  • 1-Hexyne: A simple, unhindered aliphatic alkyne.

The comparison will focus on two primary applications: Sonogashira coupling, where this compound has a documented use, and CuAAC, a critical reaction in drug discovery and bioconjugation for which the alternatives are extensively characterized.

Data Presentation: Performance in Sonogashira and CuAAC Reactions

The following tables summarize the performance of this compound and its alternatives in Sonogashira coupling and CuAAC reactions. It is important to note that specific yield data for the Sonogashira coupling of this compound is not detailed in the available literature; however, its successful use in a multi-step synthesis implies a reasonable yield under optimized conditions.[1][2]

Table 1: Comparison of Alkynes in Sonogashira Coupling with Aryl Halides

AlkyneAryl Halide PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound Substituted Indole DerivativePd(PPh₃)₂Cl₂, CuIEt₃NEt₃N708Not specified
Ethyl propiolateAryl IodidePd(dba)₂/Xantphos----up to 88
PhenylacetyleneIodobenzeneCu(I)-PANI@MWCNTKOH---96[4]
Phenylacetylene4-Chlorotoluene[{Pd(OH)Cl(NHC)}₂]-Ethanol--56 (at 1 ppm catalyst)[5]
PhenylacetyleneAryl BromideNi(acac)₂/(Ph₂P)₂py/CuIEt₃NDMF100-Good to Excellent
1-HexyneAryl BromidePd(OAc)₂-DMF70-Satisfactory

Table 2: Comparison of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

AlkyneAzide PartnerCatalyst SystemLigandSolventTemp. (°C)TimeYield (%)
This compound ------No data available
Ethyl propiolate1-(PropergyI)-pyridinium-3-olate-----Regioisomeric products
PhenylacetyleneBenzyl Azide[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂-NeatRT5 minQuantitative[6]
PhenylacetyleneBenzyl AzideCu-MONPs-Water5024 h83-98 (at 5-30 ppm catalyst)
1-HexyneBenzyl Azide[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂-NeatRT3 hQuantitative[6]
Propargyl alcohol (as a simple alkyne)Coumarin AzideCuSO₄THPTAPhosphate Buffer (pH 7)RT30-60 min-

Discussion of Efficacy

The steric hindrance of this compound, due to the gem-dimethyl group, is expected to influence its reactivity. In Sonogashira couplings , while it has been successfully used, its reaction rate is likely slower compared to less hindered alkynes like phenylacetylene or 1-hexyne under similar conditions. The reaction conditions reported in the patent literature (70°C for 8 hours) suggest that elevated temperatures are necessary to overcome this steric barrier.[1][2] In contrast, many Sonogashira couplings with less hindered alkynes can proceed at room temperature.[3][7]

In the context of CuAAC reactions , the steric bulk of this compound would likely be even more impactful. The mechanism of CuAAC involves the formation of a copper acetylide intermediate, and significant steric hindrance adjacent to the alkyne can impede the approach of the copper catalyst and the azide, thereby reducing the reaction rate.[6] While click chemistry is known for its robustness, highly hindered substrates can pose a challenge.[6] For applications requiring rapid kinetics, such as in bioconjugation at low concentrations, less hindered alternatives like simple aliphatic or aromatic alkynes are generally preferred. The electron-withdrawing nature of the ester group in ethyl propiolate can also accelerate the CuAAC reaction.

Experimental Protocols

Key Experiment 1: Sonogashira Coupling of an Aryl Halide with a Terminal Alkyne

This protocol is a general procedure and should be optimized for specific substrates.

Materials:

  • Aryl halide (1.0 eq)

  • Terminal alkyne (1.1 - 1.5 eq)

  • Pd(PPh₃)₂Cl₂ (0.02 - 0.05 eq)

  • CuI (0.01 - 0.05 eq)

  • Anhydrous amine base (e.g., triethylamine or diisopropylamine, can be used as solvent)

  • Anhydrous co-solvent (e.g., THF, DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere, add the aryl halide, Pd(PPh₃)₂Cl₂, and CuI.

  • Add the anhydrous solvent and the amine base.

  • Add the terminal alkyne to the mixture.

  • The reaction mixture is stirred at the desired temperature (ranging from room temperature to reflux) and monitored by TLC or GC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • The mixture is filtered through a pad of celite to remove the catalyst.

  • The filtrate is washed with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.[7]

Key Experiment 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general procedure for a typical click reaction.

Materials:

  • Azide (1.0 eq)

  • Terminal alkyne (1.0 - 1.2 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01 - 0.1 eq)

  • Sodium ascorbate (0.05 - 0.5 eq)

  • Ligand (e.g., THPTA, TBTA) (optional, but recommended for bioconjugation)

  • Solvent (e.g., water, t-BuOH/water, DMF)

Procedure:

  • Dissolve the azide and alkyne in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of sodium ascorbate.

  • If using a ligand, pre-mix the CuSO₄ solution with the ligand solution.

  • Add the CuSO₄ (or the pre-mixed catalyst-ligand solution) to the azide/alkyne mixture.

  • Initiate the reaction by adding the sodium ascorbate solution.

  • Stir the reaction at room temperature. The reaction is typically complete within 1 to 24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product can be isolated by extraction or precipitation, followed by purification if necessary.[8]

Mandatory Visualization

Sonogashira_Coupling cluster_pd_cycle Palladium Catalytic Cycle cluster_cu_cycle Copper Co-Catalytic Cycle Pd(0) Pd(0) Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition Pd(II)_Complex Pd(II)_Complex Oxidative_Addition->Pd(II)_Complex [Ar-Pd(II)-X] Aryl_Halide Ar-X Aryl_Halide->Oxidative_Addition Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_Alkyne_Complex Pd(II)_Alkyne_Complex Transmetalation->Pd(II)_Alkyne_Complex [Ar-Pd(II)-C≡CR] Reductive_Elimination Reductive Elimination Pd(II)_Alkyne_Complex->Reductive_Elimination Reductive_Elimination->Pd(0) Coupled_Product Ar-C≡CR Reductive_Elimination->Coupled_Product Terminal_Alkyne R-C≡C-H Acetylide_Formation Copper Acetylide Formation Terminal_Alkyne->Acetylide_Formation Base Base Base->Acetylide_Formation Cu(I) Cu(I) Cu(I)->Acetylide_Formation Cu_Acetylide Cu_Acetylide Acetylide_Formation->Cu_Acetylide [Cu-C≡CR] Cu_Acetylide->Transmetalation

Caption: The catalytic cycles of the Sonogashira coupling reaction.

CuAAC_Reaction Azide R1-N₃ Cycloaddition [3+2] Cycloaddition Azide->Cycloaddition Terminal_Alkyne R2-C≡CH Copper_Acetylide_Formation Copper Acetylide Formation Terminal_Alkyne->Copper_Acetylide_Formation Cu(I) Cu(I) Catalyst Cu(I)->Copper_Acetylide_Formation Triazole_Product Triazole_Product Cycloaddition->Triazole_Product 1,4-Disubstituted 1,2,3-Triazole Copper_Acetylide Copper_Acetylide Copper_Acetylide->Cycloaddition Copper_Acetylide_Formation->Copper_Acetylide [R2-C≡C-Cu] Cu(II) Cu(II) (oxidized) Triazole_Product->Cu(II) releases Cu(II) Catalyst_Regeneration Catalyst Regeneration Cu(II)->Catalyst_Regeneration Reducing_Agent Reducing Agent (e.g., Na Ascorbate) Reducing_Agent->Catalyst_Regeneration Catalyst_Regeneration->Cu(I)

Caption: The catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Conclusion

This compound is a valuable, sterically hindered building block for specific applications such as the synthesis of complex pharmaceutical intermediates via Sonogashira coupling. Its utility in this context is documented, although quantitative performance data is sparse in publicly available literature. For applications requiring high reaction rates and compatibility with sensitive biological systems, such as CuAAC-mediated bioconjugation, less sterically hindered and potentially electronically activated alkynes like ethyl propiolate, phenylacetylene, and 1-hexyne are generally more suitable and have been extensively validated. The choice of alkyne should therefore be carefully considered based on the specific synthetic goals, required reaction kinetics, and the steric and electronic environment of the coupling partners. Further research into the reaction kinetics of this compound would be beneficial to more precisely define its scope and limitations.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the key spectroscopic features of Ethyl 3,3-dimethylpent-4-ynoate and its structurally related analogs: Ethyl 3,3-dimethylpent-4-enoate and Ethyl 3,3-dimethylpentanoate. Due to the limited availability of public spectroscopic data for this compound, this comparison infers its expected spectral characteristics based on the analysis of its alkene and alkane analogs, alongside the parent alkyne, Ethyl pent-4-ynoate.

The structural differences between these compounds—alkyne, alkene, and alkane—give rise to distinct spectroscopic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Understanding these differences is crucial for the unambiguous identification and characterization of these molecules in research and development settings.

Structural Relationships

The following diagram illustrates the structural relationship between the compared compounds, highlighting the key difference in the carbon-carbon bond at the 4- and 5-positions.

G Structural Comparison cluster_0 Target Compound cluster_1 Related Compounds This compound Ethyl 3,3-dimethylpent-4-enoate This compound->Ethyl 3,3-dimethylpent-4-enoate Reduction Ethyl pent-4-ynoate This compound->Ethyl pent-4-ynoate Demethylation Ethyl 3,3-dimethylpentanoate Ethyl 3,3-dimethylpent-4-enoate->Ethyl 3,3-dimethylpentanoate Reduction

Caption: Chemical structures of the compared molecules.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the discussed compounds. The data for this compound is predicted based on analogous compounds.

Table 1: ¹H NMR Spectroscopic Data (Predicted and Experimental, δ in ppm)

CompoundH-1' (CH₃)H-2' (CH₂)H-2 (CH₂)H-3 (C(CH₃)₂)H-4H-5
This compound (Predicted)~1.25 (t)~4.15 (q)~2.3 (s)1.2 (s, 6H)-~2.0 (s)
Ethyl 3,3-dimethylpent-4-enoate[1][2][3][4]1.24 (t)4.09 (q)2.22 (s)1.08 (s, 6H)5.85 (dd)4.95 (m)
Ethyl 3,3-dimethylpentanoate[5]1.25 (t)4.12 (q)2.18 (s)0.95 (s, 6H)1.25 (q)0.85 (t)
Ethyl pent-4-ynoate[6][7][8][9][10]1.26 (t)4.16 (q)2.55 (m)2.45 (m)-1.98 (t)

Table 2: ¹³C NMR Spectroscopic Data (Predicted and Experimental, δ in ppm)

CompoundC-1' (CH₃)C-2' (CH₂)C-1 (C=O)C-2 (CH₂)C-3 (C(CH₃)₂)C-4C-5
This compound (Predicted)~14.2~60.5~172~50~35~87~69
Ethyl 3,3-dimethylpent-4-enoate[1][2]14.260.1172.548.937.8146.1111.2
Ethyl 3,3-dimethylpentanoate[5]14.360.0173.948.033.734.68.5
Ethyl pent-4-ynoate[6][8][9]14.160.8171.433.814.582.869.2

Table 3: Key IR Absorption Frequencies (cm⁻¹)

CompoundC=O StretchC-O StretchC≡C Stretch≡C-H StretchC=C Stretch=C-H Stretch
This compound (Predicted)~1735~1240 & ~1050~2110 (weak)~3300--
Ethyl 3,3-dimethylpent-4-enoate[1][2]~1738~1230 & ~1040--~1640~3080
Ethyl 3,3-dimethylpentanoate[5]~1740~1250 & ~1050----
Ethyl pent-4-ynoate[6][8][9][11][12]~1740~1250 & ~1040~2125 (weak)~3290--

Table 4: Mass Spectrometry (m/z of Key Fragments)

CompoundMolecular Ion (M⁺)[M-OC₂H₅]⁺[M-C₂H₅]⁺[COOC₂H₅]⁺Other Key Fragments
This compound (Predicted)1541091257367, 81
Ethyl 3,3-dimethylpent-4-enoate[1][2]1561111277369, 83
Ethyl 3,3-dimethylpentanoate[5]1581131297371, 85
Ethyl pent-4-ynoate[9]12681977339, 53

Analysis of Spectroscopic Trends

¹H NMR Spectroscopy

The proton NMR spectra of these compounds are distinguished primarily by the signals arising from the protons at the C4 and C5 positions.

  • This compound (Predicted): A sharp singlet for the terminal alkyne proton (H-5) is expected around 2.0 ppm. The methylene protons adjacent to the carbonyl group (H-2) would likely appear as a singlet around 2.3 ppm due to the absence of adjacent protons for coupling. The two methyl groups at the C3 position are equivalent and would present as a singlet at approximately 1.2 ppm.

  • Ethyl 3,3-dimethylpent-4-enoate: The vinyl protons (H-4 and H-5) give rise to characteristic signals in the 4.9-5.9 ppm region with complex splitting patterns (dd and m).[1][2]

  • Ethyl 3,3-dimethylpentanoate: This saturated analog shows upfield signals for the ethyl group protons at C4 and C5, appearing as a quartet and a triplet, respectively.[5]

  • Ethyl pent-4-ynoate: The terminal alkyne proton appears as a triplet around 1.98 ppm due to coupling with the adjacent methylene protons.[7]

¹³C NMR Spectroscopy

The carbon NMR spectra clearly differentiate between the alkyne, alkene, and alkane functionalities.

  • This compound (Predicted): The two sp-hybridized carbons of the alkyne (C-4 and C-5) are expected to resonate around 87 ppm and 69 ppm, respectively. The quaternary carbon (C-3) would be around 35 ppm.

  • Ethyl 3,3-dimethylpent-4-enoate: The sp²-hybridized carbons of the double bond (C-4 and C-5) are significantly downfield, appearing at approximately 146.1 ppm and 111.2 ppm.[1][2]

  • Ethyl 3,3-dimethylpentanoate: All carbons are sp³-hybridized, and their signals appear in the upfield region of the spectrum.[5]

  • Ethyl pent-4-ynoate: The alkyne carbons (C-4 and C-5) are observed at 82.8 ppm and 69.2 ppm.[13]

Infrared (IR) Spectroscopy

The most diagnostic IR absorptions are those corresponding to the carbon-carbon multiple bonds and the associated C-H bonds.

  • This compound (Predicted): A sharp, weak absorption around 3300 cm⁻¹ for the ≡C-H stretch and a weak absorption around 2110 cm⁻¹ for the C≡C stretch are anticipated. The C=O stretch of the ester will be prominent around 1735 cm⁻¹.

  • Ethyl 3,3-dimethylpent-4-enoate: A C=C stretching vibration is observed around 1640 cm⁻¹, and the =C-H stretch appears around 3080 cm⁻¹.[1][2]

  • Ethyl 3,3-dimethylpentanoate: The spectrum is characterized by C-H and C-C single bond vibrations and the strong C=O stretch of the ester group.[5][14]

  • Ethyl pent-4-ynoate: Shows the characteristic ≡C-H stretch at ~3290 cm⁻¹ and the C≡C stretch at ~2125 cm⁻¹.[11][12]

Mass Spectrometry

The fragmentation patterns in mass spectrometry reflect the stability of the resulting ions.

  • This compound (Predicted): The molecular ion peak is expected at m/z 154. Common fragmentation would involve the loss of the ethoxy group ([M-45]⁺) and the ethyl group ([M-29]⁺). Fragmentation of the pentynyl chain is also expected.

  • Ethyl 3,3-dimethylpent-4-enoate: The molecular ion is observed at m/z 156. Loss of the ethoxy group leads to a fragment at m/z 111.[1][2]

  • Ethyl 3,3-dimethylpentanoate: The molecular ion appears at m/z 158. The base peak is often due to the loss of the ethyl group from the pentanoate chain.[5]

  • Ethyl pent-4-ynoate: The molecular ion is at m/z 126. Fragmentation often involves the loss of the ethoxy group to give a fragment at m/z 81.[9]

Experimental Protocols

The data presented in this guide is typically acquired using standard spectroscopic techniques as outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher for protons.

  • ¹H NMR: Spectra are typically acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • ¹³C NMR: Spectra are usually acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. Chemical shifts are reported in ppm relative to TMS.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film is prepared between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. The data is presented as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: Samples are typically introduced via direct infusion or after separation by Gas Chromatography (GC).

  • Ionization: Electron Ionization (EI) is a common method for these types of molecules, typically using an ionization energy of 70 eV.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Presentation: The mass spectrum is a plot of relative ion abundance versus m/z.

Logical Workflow for Compound Identification

The following diagram illustrates a logical workflow for identifying an unknown compound among the three related structures using the key spectroscopic differences.

G start Unknown Sample ir_spec Acquire IR Spectrum start->ir_spec nmr_spec Acquire NMR Spectra (¹H & ¹³C) start->nmr_spec ms_spec Acquire Mass Spectrum start->ms_spec ir_check_alkyne Check for ≡C-H (~3300 cm⁻¹) and C≡C (~2110 cm⁻¹) peaks ir_spec->ir_check_alkyne nmr_check_alkyne Check for alkyne signals in ¹³C (~70-90 ppm) and ¹H (~2.0 ppm) nmr_spec->nmr_check_alkyne ms_check_mw Determine Molecular Weight ms_spec->ms_check_mw ir_check_alkene Check for =C-H (~3080 cm⁻¹) and C=C (~1640 cm⁻¹) peaks ir_check_alkyne->ir_check_alkene No is_ynoate This compound ir_check_alkyne->is_ynoate Yes is_enoate Ethyl 3,3-dimethylpent-4-enoate ir_check_alkene->is_enoate Yes is_anoate Ethyl 3,3-dimethylpentanoate ir_check_alkene->is_anoate No nmr_check_alkene Check for alkene signals in ¹³C (~110-150 ppm) and ¹H (~5-6 ppm) nmr_check_alkyne->nmr_check_alkene No nmr_check_alkyne->is_ynoate Yes nmr_check_alkene->is_enoate Yes nmr_check_alkene->is_anoate No ms_check_mw->is_ynoate MW = 154 ms_check_mw->is_enoate MW = 156 ms_check_mw->is_anoate MW = 158 inconclusive Inconclusive Data ms_check_mw->inconclusive Other

Caption: Workflow for spectroscopic identification.

References

A Comparative Analysis of the Potential Biological Activity of Ethyl 3,3-dimethylpent-4-ynoate and Structurally Related Molecules

Author: BenchChem Technical Support Team. Date: November 2025

Published for: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, there is no publicly available data on the biological activity of Ethyl 3,3-dimethylpent-4-ynoate. This guide, therefore, serves as a prospective framework for researchers interested in investigating the biological potential of this molecule. It provides a comparison with structurally similar compounds for which limited information is available and outlines a hypothetical research plan, including experimental protocols and data presentation templates, to guide future studies.

Introduction

This compound is a small organic molecule featuring a terminal alkyne and an ethyl ester functional group. While its biological effects have not been characterized, its structural motifs suggest potential for various biological interactions. The presence of a terminal alkyne, a feature found in some bioactive compounds, and the ester group, which can be liable to hydrolysis by cellular enzymes, warrant an investigation into its potential pharmacological or toxicological properties. This guide will explore the landscape of structurally related molecules and propose a systematic approach to characterizing the biological activity of this compound.

Structural Analogs and Potential for Biological Activity

To hypothesize potential biological activities for this compound, we can examine structurally similar molecules. The most closely related compound for which public information exists is its unsaturated counterpart, Ethyl 3,3-dimethylpent-4-enoate.

Molecule Structure Known Biological Activity Citation
This compound this compoundNo data availableN/A
Ethyl 3,3-dimethylpent-4-enoate Ethyl 3,3-dimethylpent-4-enoateNo specific biological activity reported. Primarily used as a synthetic intermediate.[1][2]

The lack of data on the 'enoate' analogue's biological activity limits direct comparisons. However, the presence of the terminal alkyne in our target molecule is a key differentiator. Terminal alkynes are known to be present in some enzyme inhibitors and can be metabolically activated. Therefore, initial investigations could focus on cytotoxicity and enzyme inhibition assays.

Hypothetical Research Workflow

A systematic investigation into the biological activity of this compound would be essential. The following workflow outlines a potential research path, from initial screening to more specific mechanistic studies.

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Confirmation and Dose-Response cluster_2 Phase 3: Mechanism of Action Studies A Compound Acquisition (this compound) B Preliminary Cytotoxicity Assays (e.g., MTT, LDH) in diverse cell lines A->B C Broad Spectrum Antimicrobial Assays (Bacteria and Fungi) A->C D IC50/EC50 Determination for active assays B->D C->D E Evaluation in Normal vs. Cancer Cell Lines (Selectivity Index) D->E F Enzyme Inhibition Assays (e.g., Proteases, Kinases) E->F G Apoptosis vs. Necrosis Assays (Annexin V/PI Staining) E->G H Signaling Pathway Analysis (Western Blot, qPCR) G->H

Caption: A hypothetical workflow for the biological evaluation of this compound.

Experimental Protocols

A crucial first step in evaluating a new compound is to assess its general toxicity to living cells. The MTT assay is a widely used colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Protocol: MTT Assay for Cytotoxicity
  • Cell Seeding:

    • Culture a panel of human cancer cell lines (e.g., HeLa, A549, MCF-7) and a normal human cell line (e.g., HEK293) in appropriate media.

    • Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be less than 0.5%.

    • Replace the medium in the cell plates with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO only) and an untreated control.

    • Incubate the plates for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plates for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation Template

To facilitate a clear comparison of the biological activities of this compound and its analogs, experimental data should be summarized in a structured table.

Compound Assay Cell Line / Organism Endpoint Result (e.g., IC50, MIC) Selectivity Index
This compoundCytotoxicity (MTT)HeLaIC50To be determinedTo be determined
Cytotoxicity (MTT)A549IC50To be determinedTo be determined
Cytotoxicity (MTT)HEK293IC50To be determinedTo be determined
AntimicrobialE. coliMICTo be determinedN/A
AntimicrobialS. aureusMICTo be be determinedN/A
Ethyl 3,3-dimethylpent-4-enoateCytotoxicity (MTT)HeLaIC50To be determinedTo be determined
Cytotoxicity (MTT)A549IC50To be determinedTo be determined
Cytotoxicity (MTT)HEK293IC50To be determinedTo be determined
AntimicrobialE. coliMICTo be determinedN/A
AntimicrobialS. aureusMICTo be determinedN/A

Conclusion and Future Directions

The biological activity of this compound remains an open area for investigation. The structural features of this molecule, particularly the terminal alkyne, suggest that it may possess interesting biological properties. The proposed research workflow provides a roadmap for a systematic evaluation, starting with broad screening assays and progressing to more detailed mechanistic studies. The provided experimental protocol for a cytotoxicity assay and the data presentation template are intended to serve as practical tools for researchers embarking on the study of this and similar novel chemical entities. Future research should aim to populate the data table presented and, if promising activity is found, to elucidate the underlying mechanism of action, which could involve specific enzyme inhibition or other cellular interactions.

References

Safety Operating Guide

Proper Disposal of Ethyl 3,3-dimethylpent-4-ynoate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of laboratory chemicals is a critical component of research integrity and environmental responsibility. This document provides a detailed protocol for the proper disposal of Ethyl 3,3-dimethylpent-4-ynoate, ensuring the safety of laboratory personnel and adherence to regulatory standards.

Summary of Key Data

For reference and comparison, the following table summarizes available data for a structurally similar compound, Ethyl 3,3-dimethyl-4-pentenoate. Researchers should handle this compound with at least the same level of caution.

PropertyValue for Ethyl 3,3-dimethyl-4-pentenoateReference
CAS Number 7796-72-7[1][3][4]
Molecular Formula C9H16O2[1][2]
Molecular Weight 156.22 g/mol [1][2][4][15]
Boiling Point 160.2°C at 760 mmHg[3]
Flash Point 53.1°C[3]
Density 0.889 g/cm³[3]
Solubility Insoluble in water; soluble in organic solvents like alcohol and ether.[1]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.

1. Waste Identification and Segregation:

  • Treat all waste containing this compound as hazardous chemical waste.[9][10][12]

  • Segregate this waste stream from other incompatible waste types, such as strong acids, bases, and oxidizers.[9][10]

  • Do not mix it with non-hazardous waste.

2. Personal Protective Equipment (PPE):

  • Before handling the waste, ensure you are wearing appropriate PPE, including:

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety goggles or a face shield.

    • A laboratory coat.

  • Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[16][17]

3. Waste Collection:

  • Collect waste this compound in a designated, leak-proof container that is compatible with organic solvents.[7][9][10] A high-density polyethylene (HDPE) or glass container is generally suitable.

  • The container must have a secure, tight-fitting screw cap.[14]

  • Do not fill the container to more than 80% of its capacity to allow for vapor expansion.

4. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste".[9][10]

  • The label must include:

    • The full chemical name: "this compound". Do not use abbreviations.[9][10]

    • An approximate concentration and volume of the waste.

    • The date when the waste was first added to the container.[9]

    • The name and contact information of the principal investigator or responsible person.[9]

    • Appropriate hazard pictograms (e.g., flammable liquid).

5. Storage:

  • Store the sealed and labeled waste container in a designated hazardous waste accumulation area.[7]

  • This area should be a cool, dry, and well-ventilated location, away from heat sources, sparks, and open flames.[16][17]

  • Ensure secondary containment is in place to capture any potential leaks or spills.[10][12]

6. Disposal Request:

  • Once the waste container is full or has reached the designated accumulation time limit set by your institution, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[9][11]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

  • Do not attempt to dispose of this compound by pouring it down the drain or placing it in the regular trash.[6][8][9] This is a violation of regulations and can harm the environment.

7. Spill and Emergency Procedures:

  • In the event of a spill, immediately alert others in the area and evacuate if necessary.

  • If the spill is small and you are trained to handle it, use an inert absorbent material (e.g., sand, vermiculite) to contain and clean up the spill.[17]

  • Collect the contaminated absorbent material in a sealed container, label it as hazardous waste, and dispose of it according to the procedures outlined above.

  • For large spills, or if you are not comfortable with the cleanup, contact your institution's EHS or emergency response team immediately.

Logical Flow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Waste Generated: This compound is_hazardous Is the waste hazardous? start->is_hazardous collect_waste Collect in a designated, compatible, and sealed container. is_hazardous->collect_waste Yes (Treat as Hazardous) improper_disposal Improper Disposal: Do NOT pour down the drain or place in regular trash. is_hazardous->improper_disposal No (Not Applicable for this chemical) label_waste Label container with 'Hazardous Waste' and full chemical details. collect_waste->label_waste store_waste Store in a designated, cool, and ventilated area with secondary containment. label_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for pickup and disposal. store_waste->contact_ehs

References

Personal protective equipment for handling Ethyl 3,3-dimethylpent-4-ynoate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) is available for Ethyl 3,3-dimethylpent-4-ynoate. The following information is compiled from data on structurally similar compounds, including terminal alkynes and ethyl esters. This guide should be used as a preliminary safety reference, and a comprehensive risk assessment should be conducted by qualified personnel before handling this chemical.

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It outlines essential personal protective equipment (PPE), safe handling procedures, and disposal plans to ensure laboratory safety and operational integrity.

Hazard Assessment and Personal Protective Equipment (PPE)

Based on analogous compounds, this compound is anticipated to be a flammable liquid that may cause skin, eye, and respiratory irritation. There is also a potential for aspiration toxicity. Therefore, stringent adherence to PPE protocols is mandatory.

Recommended Personal Protective Equipment:

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield should be worn if there is a splash hazard.Protects against splashes and vapors that can cause serious eye irritation.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber, neoprene). Flame-retardant antistatic protective clothing. Lab coat and closed-toe shoes are mandatory.Prevents skin irritation and absorption. Flame-retardant clothing is essential due to the flammable nature of the compound.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate or for spill cleanup, a respirator with an organic vapor cartridge is required.Minimizes inhalation of vapors, which may cause respiratory tract irritation and potential central nervous system effects.

Safe Handling and Storage

Proper handling and storage are critical to prevent accidents and maintain the chemical's integrity.

Handling Procedures:

  • Work in a well-ventilated area, such as a chemical fume hood, to minimize vapor inhalation.

  • Keep the container tightly closed when not in use.

  • Avoid contact with skin, eyes, and clothing.

  • Keep away from heat, sparks, open flames, and other ignition sources.[1][2][3]

  • Use spark-proof tools and explosion-proof equipment.[2][3]

  • Ground and bond containers when transferring material to prevent static discharge.[1][3]

  • Do not breathe vapors or mists.[4]

  • Wash hands thoroughly after handling.

Storage Conditions:

  • Store in a cool, dry, and well-ventilated area away from incompatible substances such as oxidizing agents.[2][3]

  • Keep the container tightly closed to prevent the escape of vapors.[1][2][3]

  • Store in a flammables-approved cabinet.

Spill Management and Emergency Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is necessary.

Spill Cleanup:

  • Evacuate personnel from the immediate area and ensure adequate ventilation.

  • Remove all sources of ignition.[2][4]

  • Wear appropriate PPE as outlined in Section 1.

  • Contain the spill using an inert absorbent material (e.g., sand, vermiculite).

  • Collect the absorbed material into a sealed, properly labeled container for disposal.

  • Clean the spill area with a suitable solvent, followed by soap and water.

First Aid Measures:

  • After Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

  • After Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4][5]

  • After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][5]

  • After Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4][5]

Disposal Plan

Chemical waste must be disposed of in accordance with all federal, state, and local regulations.

Disposal Guidelines:

  • Collect waste this compound and any contaminated materials in a designated, labeled, and sealed container.

  • Do not dispose of down the drain.[6][7]

  • Arrange for disposal through a licensed hazardous waste disposal company.[6][8]

  • Empty containers may retain product residue and should be treated as hazardous waste.[6][9]

Quantitative Data from Analogous Compounds

The following table summarizes key quantitative data from structurally similar compounds to provide a reference for the expected properties of this compound.

Property 1-Hexyne 3,3-Dimethyl-1-butyne Ethyl pentanoate
CAS Number 693-02-7917-92-0539-82-2
Molecular Formula C₆H₁₀C₆H₁₀C₇H₁₄O₂
Molecular Weight 82.14 g/mol 82.14 g/mol 130.18 g/mol
Boiling Point 71 °C37-38 °C145 °C
Flash Point -21 °C-34 °C43 °C
Density 0.716 g/mL0.667 g/mL0.877 g/mL

Experimental Workflow

The following diagram illustrates the logical steps to follow in the event of a chemical spill.

Spill_Response_Workflow Chemical Spill Response Workflow A Spill Occurs B Assess the Situation (Identify the chemical, quantity, and immediate risks) A->B C Is the spill minor and can be handled by lab personnel? B->C D Evacuate Immediate Area Alert others C->D No E Don Appropriate PPE C->E Yes K Activate Emergency Response (Call emergency services, inform supervisor) D->K F Contain the Spill (Use absorbent material) E->F G Collect Contaminated Material (Place in a sealed, labeled container) F->G H Decontaminate the Area G->H I Dispose of Waste (Follow hazardous waste procedures) H->I J Report the Incident I->J

A flowchart for responding to a chemical spill.

References

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